3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine
Description
Properties
IUPAC Name |
3-[(1S,2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFBQHICRCUQJJ-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N@@+]1(CCC[C@H]1C2=CN=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51095-86-4 | |
| Record name | Nicotine N'-oxide, (1'S,2'S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051095864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1â??S,2â??S)-trans-Nicotine 1â??-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOTINE N'-OXIDE, (1'S,2'S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V35J35GP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Unveiling of a Minor Metabolite: An In-depth Technical Guide to the History of Nicotine N'-Oxide Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate metabolic landscape of nicotine, a psychoactive alkaloid central to tobacco addiction, numerous biotransformation products exist. While cotinine has long been the focal point of nicotine metabolism studies, a rich history surrounds the discovery and characterization of its lesser-known counterpart: nicotine N'-oxide. This guide provides a comprehensive technical overview of the historical journey of nicotine N'-oxide, from its initial chemical synthesis to its recognition as a product of complex enzymatic pathways in biological systems. We will delve into the pivotal experiments, the evolution of analytical methodologies, and the scientific rationale that has shaped our current understanding of this fascinating molecule.
Part 1: The Genesis of Nicotine N'-Oxide: A Chemical Curiosity
The story of nicotine N'-oxide begins not in the realm of biology, but in the domain of synthetic chemistry. The late 19th and early 20th centuries were a period of intense investigation into the chemical nature of alkaloids.
The Dawn of Discovery: Oxidation of Nicotine
The first documented synthesis of a mixture of nicotine N'-oxide isomers dates back to 1891, when chemists Pinner and Wolffenstein reported the oxidation of nicotine using aqueous hydrogen peroxide.[1] This early work was primarily exploratory, driven by a desire to understand the reactivity of the nicotine molecule. The reaction was slow and inefficient, often taking several days to yield a mixture of the cis and trans diastereomers.[1]
A significant improvement to this method was described in 1970, which utilized a higher molar ratio of hydrogen peroxide to nicotine (3:1).[1] However, this process was still hampered by long reaction times and the use of excess oxidizing agents, making it unsuitable for large-scale production.[1]
The Rationale Behind Early Synthesis
The initial impetus for synthesizing nicotine N'-oxide was rooted in fundamental chemical curiosity. By modifying the nicotine structure through oxidation, early chemists aimed to:
-
Elucidate the structure of nicotine: Understanding how nicotine reacted with various reagents helped to confirm the positions of its nitrogen atoms and the overall ring structure.
-
Explore potential new compounds: The synthesis of novel derivatives of a known psychoactive compound was a common practice, with the hope of discovering substances with different or enhanced properties.
A key development in the chemical synthesis of nicotine N'-oxide was the introduction of a catalytic amount of a non-oxidizing acid, such as citric acid, to the reaction with hydrogen peroxide.[1] This innovation, detailed in a 1987 patent, dramatically improved the efficiency of the process, achieving a 98% conversion rate in just 5 hours with an equimolar ratio of nicotine and hydrogen peroxide.[1] This method also offered some control over the ratio of trans to cis isomers.[1]
Experimental Protocol: Catalytic Hydrogen Peroxide Oxidation of Nicotine (Adapted from US Patent 4,641,667 A) [1]
-
Reaction Setup: To an equimolar solution of 30% hydrogen peroxide, add a catalytic amount of citric acid (e.g., 30.8 mmol for 3.08 mol of nicotine).
-
Nicotine Addition: Slowly add nicotine dropwise to the hydrogen peroxide solution while maintaining the temperature below 90°C.
-
Reaction: After the addition is complete, heat the mixture at 80°C for 5 hours.
-
Workup: The resulting solution, free of nicotine and hydrogen peroxide, can be directly processed. For isomer separation, azeotropic distillation with n-propanol can be employed to dehydrate the mixture, followed by drying with a molecular sieve.[1]
Part 2: From Chemical Artifact to Biological Metabolite
The focus on nicotine N'-oxide shifted dramatically in the mid-20th century as the field of drug metabolism began to flourish. Scientists started to investigate how the body processes xenobiotics, including the alkaloids from tobacco.
The Search for Nicotine's Fate in the Body
The study of nicotine metabolism gained significant traction in the late 1950s and early 1960s.[2] The primary motivation for this research was to understand the duration of nicotine's effects and to identify the chemical changes it undergoes in the body. This knowledge was crucial for comprehending its pharmacological and toxicological profiles. Early studies on nicotine metabolism led to the identification of cotinine as the major metabolite in the urine of smokers in 1959.[2]
The Discovery of Nicotine N'-Oxide in Biological Samples
While early research focused on the more abundant metabolites, subsequent investigations with more sensitive analytical techniques began to reveal the presence of nicotine N'-oxide in biological fluids. The development of gas chromatography (GC) and, later, high-performance liquid chromatography (HPLC) were instrumental in these discoveries.[3] These techniques allowed for the separation and quantification of various nicotine metabolites from complex biological matrices like urine and plasma.
The identification of nicotine N'-oxide as a urinary metabolite of nicotine provided the first concrete evidence that this compound was not merely a laboratory creation but a product of mammalian metabolism.[4]
The Enzymatic Machinery: Unveiling the Role of Flavin-Containing Monooxygenases (FMOs)
A pivotal moment in the history of nicotine N'-oxide was the discovery of the enzyme family responsible for its formation. Early on, it was understood that the N-oxidation of nicotine was a metabolic process, but the specific enzymes involved remained elusive.
Research in the 1970s by Ziegler and Poulsen led to the characterization of a new class of enzymes known as flavin-containing monooxygenases (FMOs).[5] These enzymes were found to catalyze the oxygenation of various nitrogen- and sulfur-containing compounds.[5]
Subsequent studies demonstrated that FMOs, particularly FMO3, which is highly expressed in the liver, are the primary catalysts for the conversion of nicotine to nicotine N'-oxide in humans.[4][6] This discovery was a significant step forward, as it provided a specific biochemical pathway for the formation of this metabolite. The causality behind this line of inquiry was to move beyond simply identifying metabolites to understanding the underlying biochemical mechanisms, which could have implications for individual differences in drug metabolism.
Part 3: Analytical Advancements and Stereochemical Nuances
The ability to accurately detect and quantify nicotine N'-oxide has been intrinsically linked to the evolution of analytical chemistry.
The Evolution of Analytical Techniques
-
Gas Chromatography (GC): Early methods for analyzing nicotine and its metabolites relied on GC. However, the polar nature of nicotine N'-oxide made it challenging to analyze directly by GC without derivatization.[7]
-
High-Performance Liquid Chromatography (HPLC): The advent of HPLC provided a more suitable method for the analysis of polar compounds like nicotine N'-oxide.[3] HPLC with ultraviolet (UV) detection became a standard technique for quantifying nicotine and its metabolites in biological fluids.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The development of LC-MS/MS revolutionized the field of drug metabolism.[8] This highly sensitive and specific technique allows for the direct detection and quantification of nicotine N'-oxide at very low concentrations in complex biological matrices.[8][9]
Experimental Protocol: A Modern LC-MS/MS Method for Nicotine Metabolite Analysis (Conceptual)
-
Sample Preparation: Urine or plasma samples are typically subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest and remove interfering substances.[9]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18 or HILIC) to separate nicotine N'-oxide from other metabolites. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent is commonly used.[10]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the protonated molecule of nicotine N'-oxide) is selected and fragmented, and a specific product ion is monitored for quantification.[8]
Stereoselectivity: A Key Aspect of Nicotine N'-Oxide Metabolism
A crucial aspect of nicotine N'-oxide's biology is its stereochemistry. The N-oxidation of the pyrrolidine nitrogen of (S)-(-)-nicotine can result in two diastereomers: cis-(1'S, 2'S)-nicotine-1'-oxide and trans-(1'R, 2'S)-nicotine-1'-oxide.
Early in vitro studies with animal liver microsomes showed the formation of both cis and trans isomers.[11] However, studies in humans revealed a high degree of stereoselectivity, with the trans-isomer being the predominant form found in urine.[4] This observation highlighted the specific nature of the enzymatic reaction catalyzed by human FMO3.
Further research reappraised the absolute configuration of the cis and trans N-oxides, leading to a refined understanding of the stereoselective metabolism.[12] It was proposed that the preferential formation of the (1'R)-N-oxide is due to the specific binding orientation of the nicotine molecule within the active site of the FMO enzyme.[12]
Part 4: The Biological Significance and Future Directions
While nicotine N'-oxide is considered a minor metabolite, accounting for approximately 4-7% of a nicotine dose, its study has provided valuable insights into nicotine metabolism and its variability.[4]
A Window into FMO Activity
The formation of nicotine N'-oxide serves as a probe for FMO3 activity. Genetic variations in the FMO3 gene have been linked to differences in nicotine N'-oxide levels and smoking behaviors, suggesting that this metabolic pathway may play a role in nicotine dependence.[13]
The Potential for Nicotine Recycling
An intriguing aspect of nicotine N'-oxide is its potential to be reduced back to nicotine in vivo.[14][15] This reduction has been observed in studies with rats and suggests a possible mechanism for nicotine recycling in the body, which could contribute to the prolonged presence of nicotine and its pharmacological effects.[14]
Future Perspectives
The history of nicotine N'-oxide discovery is a testament to the interplay between chemical synthesis, analytical innovation, and biochemical investigation. Future research in this area will likely focus on:
-
Further elucidating the role of FMO genetics: Understanding how genetic polymorphisms in FMO enzymes influence nicotine metabolism and smoking behavior could lead to more personalized smoking cessation therapies.
-
Investigating the in vivo reduction of nicotine N'-oxide: Quantifying the extent of this reduction in humans and its impact on nicotine pharmacokinetics is an important area for future studies.
-
Exploring the pharmacological activity of nicotine N'-oxide: While generally considered less active than nicotine, a more thorough investigation of the pharmacological properties of the individual cis and trans isomers is warranted.
Conclusion
The journey of nicotine N'-oxide from a simple oxidation product in a late 19th-century chemistry experiment to a recognized, stereoselectively formed metabolite with potential implications for nicotine dependence is a compelling narrative in the field of pharmacology. This in-depth guide has traced the key milestones in this history, highlighting the scientific curiosity, technological advancements, and logical progression of research that have illuminated the role of this "minor" but significant metabolite. For researchers in drug development and tobacco-related sciences, the story of nicotine N'-oxide serves as a powerful reminder of the importance of exploring all metabolic pathways to gain a complete understanding of a compound's fate and action in the body.
References
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Benowitz, N. L., Hukkanen, J., & Jacob, P., 3rd (2009). Nicotine chemistry, metabolism, kinetics and biomarkers. Handbook of experimental pharmacology, (192), 29–60. [Link]
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Cashman, J. R., Park, S. B., Yang, Z. C., Wrighton, S. A., Jacob, P., 3rd, & Benowitz, N. L. (1992). Metabolism of nicotine by human liver microsomes: stereoselective formation of trans-nicotine N'-oxide. Chemical research in toxicology, 5(5), 639–646. [Link]
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Murphy, S. E. (2021). Biochemistry of nicotine metabolism and its relevance to lung cancer. The Journal of biological chemistry, 296, 100722. [Link]
- Lichtneckert, E. (1987). Process of preparing nicotine N'-oxide and smoking products containing it. U.S.
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Jacob, P., 3rd, Yu, L., Duan, M., & Benowitz, N. L. (2011). Determination of the Nicotine Metabolites Cotinine and Trans-3'-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(3-4), 267–276. [Link]
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Nwosu, C. G., Godin, C. S., Modi, P., & Wetscher, G. J. (1988). Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats. Toxicology, 50(2), 157–167. [Link]
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Cederbaum, A. I. (2012). Flavin-containing monooxygenases and metabolism of xenobiotics. Archives of biochemistry and biophysics, 528(1), 44–53. [Link]
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Manolis, A. S., Sfakianakis, G. N., & Samara, C. (2019). Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. Rapid communications in mass spectrometry : RCM, 33(17), 1381–1389. [Link]
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Kumar, P., Kumar, S., & Singh, A. P. (2014). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PloS one, 9(11), e111852. [Link]
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P. aeruginosa Metabolome Database. (n.d.). nicotine-1'-N-oxide (PAMDB120186). Retrieved January 12, 2026, from [Link]
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Perez-Paramo, Y., Watson, C. J. W., Chen, G., Tyndale, R. F., & Lerman, C. (2019). Nicotine-N'-oxidation by flavin monooxygenase enzymes. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 28(2), 317–324. [Link]
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Szterk, A., Rosiak, N., & Wasik, A. (2022). Determination of Cotinine, 3'-Hydroxycotinine and Nicotine 1'-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. International journal of molecular sciences, 23(15), 8567. [Link]
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University of Wisconsin School of Medicine and Public Health. (2017, November 1). Study links nicotine addiction to genetic variation affecting nicotine metabolism in the brain. [Link]
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Wada, E., Kisaki, T., & Saito, K. (1959). Chemistry of the N'-Oxides of Nicotine and Myosmine. Archives of Biochemistry and Biophysics, 80(2), 341-348. [Link]
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Kyerematen, G. A., Damiano, M. D., Dvorchik, B. H., & Vesell, E. S. (1982). Smoking-induced changes in nicotine disposition: application of a new HPLC assay for nicotine and its metabolites. Clinical pharmacology and therapeutics, 32(6), 769–780. [Link]
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Nakajima, M., Yamamoto, T., & Kuroiwa, Y. (1996). Formation of cis- and trans-nicotine-1'-N-oxide from nicotine as a function of the P-450 isoform. Drug metabolism and disposition: the biological fate of chemicals, 24(10), 1143–1147. [Link]
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Hukkanen, J., Jacob, P., 3rd, & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79–115. [Link]
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Testa, B., Jenner, P., Beckett, A. H., & Gorrod, J. W. (1976). A reappraisal of the stereoselective metabolism of nicotine to nicotine-1'-N-oxide. Xenobiotica; the fate of foreign compounds in biological systems, 6(9), 553–556. [Link]
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- 3. Smoking-induced changes in nicotine disposition: application of a new HPLC assay for nicotine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
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role of nicotine N'-oxide in nicotine metabolism pathway
An In-Depth Technical Guide to the Role of Nicotine N'-Oxide in Nicotine Metabolism
Authored by Gemini, Senior Application Scientist
Abstract
Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive hepatic metabolism, predominantly via the cytochrome P450 (CYP) 2A6 enzyme to form cotinine. However, a secondary and often overlooked pathway—N-oxidation—plays a critical role, particularly under conditions of compromised CYP2A6 activity. This guide provides a comprehensive technical overview of the formation, stereochemistry, metabolic fate, and analytical quantification of nicotine N'-oxide (NNO). We delve into the enzymology, highlighting the primary role of Flavin-Containing Monooxygenases (FMOs), and explore the toxicological and pharmacokinetic implications of this metabolic route. This document is intended for researchers, toxicologists, and drug development professionals seeking a deeper understanding of the nuances of nicotine metabolism beyond the canonical cotinine pathway.
Introduction: The Landscape of Nicotine Metabolism
The metabolic clearance of nicotine is a critical determinant of its pharmacokinetic profile and, consequently, its addictive potential. While approximately 70-80% of nicotine is converted to cotinine through a two-step process initiated by CYP2A6, a constellation of minor pathways contributes to its elimination[1][2]. These alternative routes, including glucuronidation and N-oxidation, are not merely metabolic footnotes; they represent significant detoxification pathways that gain prominence under specific genetic and physiological conditions[1][3].
Nicotine N'-oxidation, the focus of this guide, accounts for approximately 4-7% of total urinary nicotine metabolites in individuals with normal CYP2A6 function[1][4][5]. This pathway involves the oxidation of the pyrrolidine nitrogen of nicotine to form nicotine N'-oxide (NNO). While quantitatively minor under typical circumstances, its contribution can increase dramatically, becoming a crucial clearance mechanism for individuals with impaired CYP2A6 activity[3][5].
Enzymology of Nicotine N'-Oxide Formation
The conversion of nicotine to NNO is primarily catalyzed by the Flavin-Containing Monooxygenase (FMO) system, with a lesser contribution from cytochrome P450 enzymes[3][6][7].
The Central Role of Flavin-Containing Monooxygenases (FMOs)
FMOs are a family of NADPH-dependent enzymes that specialize in the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics[3]. The pyrrolidine nitrogen of nicotine is an ideal substrate for FMO-mediated catalysis.
-
Key Isoforms: Of the five human FMO isoforms, FMO3 , the predominant FMO in the adult human liver, is the principal enzyme responsible for nicotine N'-oxidation[1][4][8]. In vitro studies using recombinant human FMOs have demonstrated that FMO1 also exhibits high activity, while FMO2, FMO4, and FMO5 show significantly lower activity[3][9][10].
-
Stereoselectivity: A hallmark of FMO3-mediated nicotine metabolism is its high stereoselectivity. Nicotine N'-oxide exists as two diastereomers: cis-NNO and trans-NNO. In humans, FMO3 exclusively catalyzes the formation of trans-nicotine N'-oxide [1][6][7][11]. This stereospecificity is a key differentiator from chemical oxidation methods or catalysis by certain P450 enzymes, which may produce a mixture of diastereomers[7][11].
-
Genetic Polymorphisms: Genetic variations in FMO genes can significantly alter enzyme activity and, consequently, nicotine metabolism. Several non-synonymous variants of FMO1 and FMO3 have been identified that exhibit decreased N'-oxidation activity compared to their wild-type counterparts, potentially influencing an individual's metabolic profile and smoking behavior[3][11][12].
Contribution of Cytochrome P450 (CYP) Enzymes
While FMOs are the primary catalysts, certain CYP isoforms can also produce NNO, though typically with less stereoselectivity and lower efficiency than FMO3[7]. Their contribution is generally considered minor in the overall N-oxidation pathway in humans.
Diagram: Nicotine Metabolism Pathway
The following diagram illustrates the major and minor pathways of nicotine metabolism, highlighting the position of N-oxidation and its subsequent reduction.
Caption: Overview of major and minor nicotine metabolic pathways.
The Metabolic Fate of Nicotine N'-Oxide: A Reversible Pathway
Unlike cotinine, which undergoes further extensive oxidation, nicotine N'-oxide's primary metabolic fate appears to be reduction back to the parent compound, nicotine[1][4].
This in vivo reduction is a crucial aspect of NNO's biochemistry. Studies in rats have shown that administration of either cis- or trans-nicotine N'-oxide leads to the appearance of both nicotine and cotinine in plasma and urine, confirming its conversion back to nicotine[13]. The trans isomer, which is predominantly formed in humans, appears to be reduced more readily, leading to higher plasma nicotine concentrations compared to the administration of the cis isomer[13]. This reduction process may be mediated by gut microbiota, contributing to the enterohepatic recycling of nicotine and potentially prolonging its systemic exposure and pharmacological effects.
Clinical and Pharmacological Significance
The N-oxidation pathway is not merely an academic curiosity; it has significant implications for understanding nicotine dependence and tailoring smoking cessation therapies.
Compensatory Pathway in Poor Metabolizers
The most significant role of N-oxidation is as a compensatory clearance mechanism in individuals with low CYP2A6 activity. A strong inverse correlation exists between the CYP2A6 activity ratio (urinary 3'-hydroxycotinine/cotinine) and the urinary levels of nicotine N'-oxide[3][9][10][12]. In individuals with genetically deficient CYP2A6 function, the contribution of NNO to total nicotine metabolites can surge from the typical 4-7% to as high as 31%[3][5]. This metabolic shift underscores the importance of assessing the N-oxidation pathway when phenotyping individuals for nicotine metabolism rates.
Toxicological Profile
Nicotine N'-oxide, along with other major nicotine metabolites, has been evaluated for genotoxic potential. Studies using the Salmonella mutagenicity assay and the Chinese hamster ovary sister-chromatid exchange assay have shown that NNO is not genotoxic under the tested conditions, with or without metabolic activation[14]. This suggests that the N-oxidation pathway is primarily a detoxification route.
Quantitative Data Summary
The following tables summarize key quantitative data related to nicotine N'-oxide formation.
Table 1: Urinary Excretion of Nicotine and its Primary Metabolites
| Metabolite | Percentage of Total Urinary Metabolites | Reference |
|---|---|---|
| Cotinine | ~70-80% | [1] |
| Nicotine N'-Oxide | ~4-7% | [1][4][5][8] |
| Nicotine-N-Glucuronide | ~3-5% | [1] |
| Unchanged Nicotine | Varies with urinary pH | |
| Other Metabolites | Remainder |
Note: Percentages are approximate and can vary based on genetics, diet, and other factors.
Table 2: Kinetic Analysis of Nicotine N'-Oxidation by Human FMO Isoforms
| FMO Isoform | Km (mM) | Vmax (relative activity) | Reference |
|---|---|---|---|
| FMO1 | 0.8 | High | [3] |
| FMO3 | 0.8 | High | [3] |
| FMO2 (functional) | Active | Moderate | [3][10] |
| FMO4 | > 5.0 | Low | [3][10] |
| FMO5 | > 5.0 | Low | [3][10] |
Data derived from in vitro experiments with recombinant enzymes.[15]
Experimental Protocols & Methodologies
Accurate quantification and characterization of the N-oxidation pathway require robust analytical and experimental methods.
Analytical Methodologies
The analysis of NNO in biological matrices (urine, plasma) is typically performed using liquid chromatography-mass spectrometry (LC-MS), which offers high sensitivity and specificity[3][9]. Gas chromatography-mass spectrometry (GC-MS) has also been employed[4].
Diagram: Workflow for LC-MS Quantification
Caption: General workflow for NNO quantification by LC-MS/MS.
Protocol: In Vitro Nicotine N'-Oxidation Assay using Recombinant FMOs
This protocol describes a self-validating system to determine the kinetic parameters of NNO formation by a specific FMO isoform.
Objective: To measure the rate of nicotine N'-oxide formation from a nicotine substrate using recombinant human FMO enzymes.
Materials:
-
Recombinant human FMO3 enzyme (e.g., in HEK293 cell microsomes)
-
(S)-Nicotine substrate
-
NADPH regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (e.g., d3-cotinine or d3-NNO) for reaction quenching
-
LC-MS/MS system
Methodology:
-
Preparation: Pre-warm a shaking water bath to 37°C. Prepare substrate solutions of nicotine at various concentrations (e.g., 0.1 to 10 mM) in phosphate buffer.
-
Reaction Initiation: In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system, and recombinant FMO enzyme preparation.
-
Causality: The NADPH system is essential as FMOs are NADPH-dependent oxidoreductases.
-
-
Pre-incubation: Pre-incubate the enzyme-cofactor mixture at 37°C for 5 minutes to allow temperature equilibration.
-
Start Reaction: Initiate the reaction by adding the nicotine substrate solution. Vortex briefly.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction rate is linear within this period.
-
Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.
-
Causality: Cold ACN precipitates proteins (the enzyme), halting the reaction, while the internal standard allows for accurate quantification.
-
-
Sample Processing: Vortex vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the amount of trans-nicotine N'-oxide formed.
-
Controls (Self-Validation):
-
Negative Control 1 (No Enzyme): Replace enzyme solution with buffer to check for non-enzymatic conversion.
-
Negative Control 2 (No NADPH): Omit the NADPH regenerating system to confirm cofactor dependency.
-
Heat-Inactivated Control: Use enzyme that has been boiled for 10 minutes to ensure the observed activity is from a functional protein.
-
-
Data Analysis: Plot the rate of NNO formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values.
Conclusion and Future Directions
Nicotine N'-oxide is a significant metabolite whose importance extends beyond its quantitative contribution to total nicotine clearance. Its formation via the FMO3 enzyme represents a crucial alternative detoxification pathway, especially in the vast population of individuals with reduced CYP2A6 function. The reversible nature of this pathway, with NNO being reduced back to nicotine, adds a layer of complexity to nicotine pharmacokinetics, potentially creating a recycling pool that prolongs its effects.
Future research should focus on further elucidating the role of gut microbiota in NNO reduction and exploring the impact of FMO polymorphisms on smoking cessation therapy outcomes. A comprehensive understanding of the interplay between the CYP2A6 and FMO pathways is essential for developing personalized medicine approaches in the field of nicotine addiction and treatment.
References
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Lazarus, P., et al. (2018). Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. Cancer Epidemiology, Biomarkers & Prevention. [Link]
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Wade, J.V., et al. (1990). Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats. Journal of Toxicology and Environmental Health. [Link]
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Lazarus, P., et al. (2018). Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. ResearchGate. [Link]
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Lazarus, P., et al. (2019). Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. Cancer Epidemiology, Biomarkers & Prevention. [Link]
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Hukkanen, J., Jacob, P., & Benowitz, N. L. (2010). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology. [Link]
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Pseudomonas aeruginosa Metabolome Database. (2018). nicotine-1'-N-oxide (PAMDB120186). P. aeruginosa Metabolome Database. [Link]
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Lazarus, P., et al. (2019). Nicotine-N'-Oxidation by Flavin Monooxygenase Enzymes. PubMed. [Link]
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Lazarus, P., et al. (2019). Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. Cancer Epidemiology, Biomarkers & Prevention. [Link]
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Cashman, J. R., et al. (1992). Metabolism of nicotine by human liver microsomes: stereoselective formation of trans-nicotine N'-oxide. Chemical Research in Toxicology. [Link]
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Human Metabolome Database. (2005). Showing metabocard for Nicotine-1'-N-oxide (HMDB0001497). HMDB. [Link]
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Park, S. B., et al. (1993). Stereoselective Metabolism of (S)-(-)-nicotine in Humans: Formation of trans-(S)-(-)-nicotine N-1'-oxide. Chemical Research in Toxicology. [Link]
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Testa, B., et al. (1976). A Reappraisal of the Stereoselective Metabolism of Nicotine to nicotine-1'-N-oxide. Xenobiotica. [Link]
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Zhang, X., et al. (2013). Catalytic Mechanism of Cytochrome P450 for N-methylhydroxylation of Nicotine: Reaction Pathways and Regioselectivity of the Enzymatic Nicotine Oxidation. Journal of the American Chemical Society. [Link]
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Park, S. B., et al. (1993). Stereoselective metabolism of (S)-(-)-nicotine in humans: Formation of trans-(S)-(-)-nicotine N-1'-oxide. Chemical Research in Toxicology. [Link]
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An In-depth Technical Guide to the Basic Pharmacology of Nicotine N'-oxide
Abstract
Nicotine N'-oxide is a primary metabolite of nicotine, formed via the flavin-containing monooxygenase system. While quantitatively a minor metabolite, its distinct chemical properties and potential as a biomarker for recent nicotine exposure warrant a detailed pharmacological examination. This guide provides a comprehensive overview of the fundamental pharmacology of nicotine N'-oxide, synthesizing current knowledge on its chemical characteristics, synthesis, metabolism, pharmacokinetics, and toxicological profile. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental methodologies and offers detailed protocols for key analytical and synthetic procedures. Although the direct pharmacodynamic activity of nicotine N'-oxide at nicotinic acetylcholine receptors remains an area requiring further investigation, this guide consolidates the existing literature to provide a foundational understanding and to identify critical knowledge gaps for future research.
Introduction: The Context of Nicotine N'-oxide
Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in the human body, leading to the formation of numerous metabolites. While cotinine is the most abundant and widely studied metabolite, nicotine N'-oxide represents another primary metabolic pathway.[1] Although it accounts for a smaller fraction of overall nicotine metabolism (approximately 4-7%), its unique chemical properties, particularly its increased polarity compared to nicotine, suggest a distinct pharmacological profile.[2][3] Understanding the basic pharmacology of nicotine N'-oxide is crucial for several reasons: it can serve as a potential biomarker for recent nicotine intake due to its shorter half-life compared to cotinine, and a comprehensive understanding of all nicotine metabolites is essential for developing safer nicotine replacement therapies and for fully elucidating the health impacts of tobacco use.[1] This guide aims to provide an in-depth technical overview of the current state of knowledge regarding nicotine N'-oxide.
Chemical Properties and Stereochemistry
Nicotine N'-oxide is a tertiary amine N-oxide, which is formed by the oxidation of the pyrrolidine nitrogen of the nicotine molecule.[4] This modification significantly alters the physicochemical properties of the parent compound.
Table 1: Physicochemical Properties of Nicotine N'-oxide
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₄N₂O | [1] |
| Average Molecular Weight | 178.231 g/mol | [1] |
| IUPAC Name | 1-methyl-2-(pyridin-3-yl)pyrrolidin-1-ium-1-olate | [1] |
| Physical State | White to off-white solid | [1] |
| Water Solubility | High (due to the polar N-oxide group) | [1] |
| Stereochemistry | Exists as two diastereomers: cis-(1'S,2'S) and trans-(1'R,2'S) | [4] |
The presence of the N-oxide group introduces a permanent positive charge on the nitrogen atom and a negative charge on the oxygen atom, making the molecule highly polar.[5] This increased polarity is expected to decrease its ability to cross biological membranes, such as the blood-brain barrier, compared to nicotine.[1][5]
In biological systems, the formation of nicotine N'-oxide is stereoselective. In humans, the metabolism of (S)-nicotine almost exclusively yields the trans-(1'R,2'S)-nicotine N'-oxide isomer.[2]
Synthesis and Purification
The synthesis of nicotine N'-oxide is typically achieved through the direct oxidation of nicotine. Various oxidizing agents can be employed, with hydrogen peroxide being a common choice, often in the presence of a catalyst.
Laboratory-Scale Synthesis
Industrial-Scale Synthesis
On an industrial scale, a more economical and controlled process is employed using hydrogen peroxide and a catalytic amount of a non-oxidizing acid, such as citric acid.[7] This process can be run in a partially continuous manner to manage the exothermic nature of the reaction.[8]
Diagram 1: Industrial Synthesis Workflow for Nicotine N'-oxide
Caption: Workflow for the industrial synthesis and purification of trans-nicotine N'-oxide.
Experimental Protocol: Synthesis and Purification of trans-Nicotine N'-oxide
This protocol is adapted from industrial processes for the preparation of trans-nicotine N'-oxide.[7]
Materials:
-
Nicotine (99% purity)
-
Hydrogen peroxide (30% aqueous solution)
-
Citric acid
-
n-propanol
-
Acetone
-
Molecular sieves (4 Å)
-
Reaction vessel with agitator, temperature control, and dropping funnel
-
Distillation apparatus
-
Filtration apparatus
-
Drying oven
Procedure:
-
Oxidation: a. To a solution of 30% hydrogen peroxide, add a catalytic amount of citric acid (e.g., 30.8 mmol per 3.08 mol of nicotine). b. Slowly add nicotine dropwise to the hydrogen peroxide solution while maintaining the temperature below 90°C. c. After the addition is complete, heat the mixture at 80°C for 5 hours. The reaction is complete when the solution is colorless and free of nicotine and hydrogen peroxide.
-
Dehydration: a. Add n-propanol to the reaction mixture. b. Perform azeotropic distillation to remove water.
-
Crystallization and Purification: a. Dry the dehydrated solution with molecular sieves. b. Allow the solution to crystallize. trans-Nicotine N'-oxide will crystallize out of the solution. c. Filter the crystals with suction, washing with cold acetone. d. Dry the crystals in a drying oven at 60°C.
Metabolism and Pharmacokinetics
Nicotine N'-oxide is a primary metabolite of nicotine, formed through the action of flavin-containing monooxygenase 3 (FMO3).[2] This metabolic pathway accounts for approximately 4-7% of the absorbed nicotine dose in smokers.[3]
Diagram 2: Metabolic Pathway of Nicotine to Nicotine N'-oxide
Caption: Metabolic formation and fate of nicotine N'-oxide.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: As a metabolite, nicotine N'-oxide is formed endogenously. If administered exogenously, its high polarity would likely lead to poor oral bioavailability.
-
Distribution: Due to its polar nature, nicotine N'-oxide is expected to have limited distribution into tissues and is unlikely to readily cross the blood-brain barrier.[1][5]
-
Metabolism: In humans, the formation of the trans-isomer is highly selective.[2] It appears that nicotine N'-oxide is not significantly metabolized further, with the exception of reduction back to nicotine, which may occur in the intestines by gut bacteria, potentially leading to a recycling of nicotine in the body.[2]
-
Excretion: Nicotine N'-oxide is primarily excreted unchanged in the urine.[7]
Pharmacokinetic Parameters
While specific human pharmacokinetic parameters for nicotine N'-oxide are not well-documented, it is known to have a shorter half-life than cotinine, making it a potential biomarker for recent nicotine exposure.[1]
Table 2: Comparative Pharmacokinetic Profile
| Parameter | Nicotine | Cotinine | Nicotine N'-oxide |
| Half-life | ~2 hours | ~18-20 hours | Shorter than cotinine |
| Primary Metabolizing Enzyme | CYP2A6 | CYP2A6 | FMO3 |
| Major Metabolite of | - | Nicotine | Nicotine |
| Primary Route of Elimination | Hepatic metabolism, renal excretion | Hepatic metabolism, renal excretion | Renal excretion |
Experimental Protocol: Quantification of Nicotine N'-oxide in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of nicotine N'-oxide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[2][9][10]
Materials:
-
Human plasma samples
-
Nicotine N'-oxide analytical standard
-
Nicotine-d4 (or other suitable internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates or tubes
-
Centrifuge
-
LC-MS/MS system with a C18 or HILIC column
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., nicotine-d4 in methanol). b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube or 96-well plate and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of mobile phase.
-
LC-MS/MS Analysis: a. Chromatography:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate nicotine N'-oxide from other matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5-10 µL. b. Mass Spectrometry:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion to a specific product ion for nicotine N'-oxide and the internal standard. (e.g., for Nicotine N'-oxide: m/z 179.1 -> [product ion]).
-
Quantification: a. Generate a calibration curve using known concentrations of nicotine N'-oxide standard spiked into blank plasma. b. Quantify the concentration of nicotine N'-oxide in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Pharmacodynamics
The direct pharmacodynamic effects of nicotine N'-oxide are not well-characterized in the scientific literature. A significant knowledge gap exists regarding its interaction with nicotinic acetylcholine receptors (nAChRs), the primary targets of nicotine.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
There is currently a lack of published data on the binding affinity (Ki or IC50 values) of nicotine N'-oxide for various nAChR subtypes. It is also unknown whether it acts as an agonist, antagonist, or allosteric modulator at these receptors. The high polarity of the N-oxide group may hinder its ability to effectively bind to the receptor's binding pocket, which typically accommodates the less polar nicotine molecule.[1][5] Research suggests that nicotine N'-oxide may possess weaker addictive potential compared to nicotine, which could be indicative of reduced nAChR activity, but this remains to be experimentally verified.[1]
Central Nervous System (CNS) Effects
Due to its high polarity, it is hypothesized that nicotine N'-oxide has limited ability to cross the blood-brain barrier.[1][5] This would significantly restrict its potential for direct central nervous system effects. However, this has not been definitively proven through in vivo studies. The neuropharmacological effects observed with nicotine, such as dopamine release in the nucleus accumbens, are primarily mediated by its direct action on nAChRs in the brain.[11][12] It is unlikely that nicotine N'-oxide would elicit similar effects unless it can cross the BBB and interact with these receptors.
Toxicology
The toxicological profile of nicotine N'-oxide has been investigated to some extent, primarily in the context of its presence in tobacco products. Available data suggest that its genotoxicity and acute toxicity are comparable to those of nicotine.[8] In a long-term study in rats, nicotine N'-oxide was not found to be a carcinogen or a promoter of urinary bladder tumors.[7]
Future Directions and Conclusion
Nicotine N'-oxide represents a scientifically interesting, yet understudied, metabolite of nicotine. While its chemical properties, synthesis, and metabolic pathway are relatively well-understood, its pharmacodynamic profile remains largely unexplored. The most critical area for future research is the characterization of its interaction with nicotinic acetylcholine receptors. Determining its binding affinity and functional activity at various nAChR subtypes is essential for a complete understanding of its pharmacological role. Furthermore, definitive studies on its blood-brain barrier permeability are needed to confirm its potential for central nervous system effects.
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chemical structure and stereochemistry of nicotine N'-oxide
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Nicotine N'-oxide
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the chemical structure and stereochemical nuances of nicotine N'-oxide, a primary metabolite of nicotine. Intended for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical methodologies for synthesis, separation, and characterization.
Introduction: The Significance of Nicotine N'-Oxidation
Nicotine, the principal psychoactive alkaloid in tobacco, undergoes extensive metabolism in biological systems. While C-oxidation leading to cotinine is the most prominent metabolic pathway, N-oxidation of the pyrrolidine nitrogen represents another major route, resulting in the formation of nicotine N'-oxide. This metabolite is crucial for understanding nicotine's pharmacokinetics, toxicology, and overall metabolic profile. The N-oxidation process introduces a new chiral center, leading to the formation of diastereomers with distinct physicochemical and biological properties. A thorough understanding of the stereochemistry of nicotine N'-oxide is therefore essential for accurate toxicological assessment, biomarker development, and the design of nicotine replacement therapies.
Chemical Structure and Stereoisomerism
Nicotine itself is a chiral molecule, with the naturally occurring form being (S)-(-)-nicotine. Its structure consists of a pyridine ring linked to a pyrrolidine ring, which contains a stereocenter at the C2' position.
The oxidation of the tertiary amine on the pyrrolidine ring (the N1' position) introduces a new stereocenter at the nitrogen atom. This results in the formation of two diastereomeric N-oxides. The spatial relationship between the newly introduced oxygen atom and the existing pyridine ring defines the stereochemistry:
-
trans-Nicotine N'-oxide : The oxygen atom and the pyridine ring are on opposite sides of the pyrrolidine ring. The absolute configuration derived from (S)-nicotine is (1'R,2'S)-nicotine-1'-N-oxide .
-
cis-Nicotine N'-oxide : The oxygen atom and the pyridine ring are on the same side of the pyrrolidine ring. The absolute configuration derived from (S)-nicotine is (1'S,2'S)-nicotine-1'-N-oxide [1][2].
Computational studies and experimental observations indicate that the trans isomer is thermodynamically more stable than the cis isomer[3]. This stability difference is a key factor in both its chemical synthesis and biological prevalence. In humans, the trans-isomer is the major urinary metabolite, whereas the cis-isomer is typically found in much lower concentrations or is absent[3].
Caption: Stereoisomers of Nicotine N'-oxide from (S)-Nicotine.
Synthesis of Nicotine N'-Oxide Diastereomers
The generation of nicotine N'-oxide can be achieved through both chemical and biological methods. The choice of method dictates the resulting ratio of diastereomers, a critical consideration for research applications that require stereochemically pure compounds.
Chemical Synthesis
Chemical oxidation of nicotine typically produces a mixture of cis and trans diastereomers. The ratio is highly dependent on the oxidizing agent and reaction conditions.
-
Hydrogen Peroxide (H₂O₂) : This is a common method for industrial-scale production. The reaction is often catalyzed by a non-oxidizing carboxylic acid, such as citric acid, to improve reaction rates and influence stereoselectivity[4][5]. This process can yield a cis:trans ratio of approximately 1:1.67, favoring the desired trans isomer[5]. The exothermic nature of this reaction requires careful temperature control, often through the batched addition of nicotine to the hydrogen peroxide solution[4].
-
meta-Chloroperoxybenzoic Acid (m-CPBA) : A widely used reagent in laboratory settings, m-CPBA readily oxidizes nicotine. When used in a solvent like chloroform at room temperature, it tends to produce a diastereomeric mixture with a higher proportion of the cis isomer, with reported cis:trans ratios around 5:1[3][4]. This stereochemical outcome is influenced by the steric approach of the bulky peroxy acid to the nitrogen lone pair.
-
Dissolution : Dissolve (S)-(-)-nicotine (1 equivalent) in a suitable solvent such as chloroform or dichloromethane.
-
Oxidation : Cool the solution in an ice bath. Add m-CPBA (1 equivalent) portion-wise over 30 minutes, maintaining the temperature below 5°C.
-
Reaction : Allow the mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Extraction : Extract the aqueous layer with chloroform. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : The resulting crude mixture of cis and trans N-oxides can be separated using column chromatography or HPLC.
Biosynthesis: The Role of Flavin-Containing Monooxygenases (FMO)
In biological systems, particularly in the human liver, the N-oxidation of nicotine is catalyzed primarily by Flavin-Containing Monooxygenase 3 (FMO3)[4][6]. This enzymatic process exhibits remarkable stereoselectivity.
-
Causality of Stereoselectivity : The active site of the FMO3 enzyme is structured to accommodate the nicotine molecule in a specific orientation. This geometric constraint ensures that the oxygen transfer occurs almost exclusively to one face of the nitrogen atom, leading to the formation of the trans-(S)-nicotine N-1'-oxide[4][6]. The formation of the cis isomer is often undetectable in these enzymatic reactions[4]. This high degree of selectivity makes FMO systems a subject of interest for biocatalytic synthesis of the pure trans isomer.
Separation and Purification of Diastereomers
Given that chemical synthesis yields a mixture of diastereomers, effective separation techniques are paramount for isolating pure isomers for further study.
Fractional Crystallization
On an industrial scale, the difference in solubility between the cis and trans isomers can be exploited for separation. The trans isomer is generally less soluble than the cis isomer in certain organic solvents.
-
Azeotropic Dehydration : The crude oxidation mixture is subjected to azeotropic distillation with a solvent like n-propanol to remove water, which can inhibit crystallization[5].
-
Cooling & Crystallization : Upon cooling the dehydrated, concentrated solution, the less soluble trans-nicotine N'-oxide preferentially crystallizes out[4][5].
-
Isolation : The pure trans isomer crystals are isolated by filtration. The mother liquor, now enriched with the cis isomer, can be collected for further processing or for recycling by reducing it back to nicotine and re-oxidizing it[4].
Caption: Workflow for separating trans-nicotine N'-oxide by crystallization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most versatile and widely used technique for both analytical and preparative separation of nicotine N'-oxide diastereomers[6][7].
-
Objective : To achieve baseline separation of cis- and trans-nicotine N'-oxide.
-
Instrumentation : HPLC system with a UV detector.
-
Column : An amino bonded-phase column (e.g., Partisil PAC) is effective for separating these polar compounds[8]. Chiral stationary phases can also be employed for high-resolution separation[6].
-
Mobile Phase : A mixture of a polar organic solvent and water, such as isopropanol-water, is typically used. The exact ratio can be optimized to achieve the best resolution[8]. A mobile phase of acetonitrile-ammonium acetate buffer (pH 6.8) has also been shown to be effective[6].
-
Detection : UV detection at approximately 260 nm, which corresponds to the absorbance maximum of the pyridine ring[2].
-
Procedure :
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Dissolve the diastereomeric mixture in the mobile phase to prepare a sample solution (e.g., 1 mg/mL).
-
Inject a small volume (e.g., 10-20 µL) of the sample onto the column.
-
Run the chromatogram and record the retention times. The trans isomer typically elutes earlier than the cis counterpart due to differences in polarity and interactions with the stationary phase[6].
-
| Parameter | Condition 1 (Amino Column) [8] | Condition 2 (Chiral Column) [6] |
| Column Type | Amino bonded-phase (Partisil PAC) | Chiral stationary phase (Cellulose tris) |
| Mobile Phase | Isopropanol-Water | Acetonitrile-Ammonium Acetate Buffer |
| Detection | UV (254-260 nm) | UV (254-260 nm) |
| Elution Order | trans elutes before cis | trans elutes before cis |
Table 1: Comparative HPLC Conditions for Nicotine N'-oxide Isomer Separation.
Structural Characterization and Analysis
Once separated, the identity and stereochemistry of each isomer must be confirmed using spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for distinguishing between the cis and trans diastereomers. The different spatial arrangement of the N-oxide group relative to the pyridine ring leads to distinct chemical shifts for adjacent protons, particularly those of the N-methyl group and the pyrrolidine ring protons[9][10].
| Proton Signal | Characteristic Chemical Shift (δ) in D₂O | Rationale for Difference |
| N-CH₃ (trans isomer) | Lower δ value (more shielded) | The methyl group is spatially distant from the anisotropic field of the pyridine ring. |
| N-CH₃ (cis isomer) | Higher δ value (more deshielded) | The methyl group is closer to the pyridine ring, experiencing its deshielding effect. |
| Pyridyl Protons | Minor shifts observed | The electronic environment of the pyridine ring is subtly altered by the orientation of the N-O bond dipole. |
Table 2: Characteristic ¹H NMR Chemical Shift Differences for Nicotine N'-oxide Diastereomers.
Mass Spectrometry (MS)
Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is essential for identifying nicotine N'-oxide in complex biological matrices. The compound shows a clear molecular ion [M+H]⁺ at m/z 179. Fragmentation patterns can help confirm the structure, though they may not readily distinguish between the isomers without chromatographic separation[11].
Gas Chromatography (GC)
Direct analysis of N-oxides by GC is challenging due to their polarity and thermal lability. At the high temperatures of the GC inlet, nicotine N'-oxide can undergo a Meisenheimer rearrangement to form a ring-expanded oxazine derivative[12][13]. While this can be a complication, it can also be used as an intentional derivatization strategy. The resulting oxazine is more volatile and thermally stable, making it suitable for GC analysis[12].
Conclusion
The N-oxidation of nicotine at the pyrrolidine nitrogen is a stereochemically complex process that yields two distinct diastereomers: (1'R,2'S)-trans-nicotine-1'-N-oxide and (1'S,2'S)-cis-nicotine-1'-N-oxide. These isomers exhibit different stabilities and are formed in varying ratios depending on the synthetic method, with enzymatic pathways showing a profound preference for the trans form. For professionals in pharmacology and toxicology, the ability to synthesize, separate, and characterize these stereoisomers is not merely an academic exercise; it is a critical requirement for understanding the true metabolic fate and biological impact of nicotine. The methodologies outlined in this guide, from controlled synthesis and chromatographic separation to definitive spectroscopic characterization, provide a robust framework for advancing research in this field.
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Park, S. B., et al. (1993). Stereoselective Metabolism of (S)-(-)-nicotine in Humans: Formation of trans-(S)-(-)-nicotine N-1'-oxide. Chemical Research in Toxicology, 6(6), 880-888. [Link]
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precisionFDA. (n.d.). NICOTINE N'-OXIDE. Retrieved from [Link]
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ContaminantDB. (2016). Nicotine N-oxide (CHEM042495). Retrieved from [Link]
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Beckett, A. H., Jenner, P., & Gorrod, J. W. (1973). Characterization of the Diastereoisomers of Nicotine-1′-N-Oxide, a Metabolite of Nicotine, and Other Possible Oxidation Products by Nuclear Magnetic Resonance Spectroscopy. Xenobiotica, 3(9), 557-562. [Link]
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Taylor & Francis Online. (1973). Characterization of the Diastereoisomers of Nicotine-1'-N-Oxide. Retrieved from [Link]
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Shulgin, A. T., Jacob, P., & Benowitz, N. L. (1986). Determination of Nicotine N-Oxide by Gas Chromatography following Thermal Conversion to 2-Methyl-6-(3-pyridyI)tetrahydro-1,2-oxazine. Analytical Chemistry, 58(11), 2218-2221. [Link]
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Salam, S., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(3), 334-341. [Link]
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Thompson, J. A., Norris, K. J., & Petersen, D. R. (1985). Isolation and Analysis of N-oxide Metabolites of Tertiary Amines: Quantitation of nicotine-1'-N-oxide Formation in Mice. Journal of Chromatography B: Biomedical Sciences and Applications, 341, 349-359. [Link]
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Zandecka, A., et al. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 28(19), 6934. [Link]
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biological significance of nicotine N'-oxide formation
An In-depth Technical Guide to the Biological Significance of Nicotine N'-Oxide Formation
Authored by Gemini, Senior Application Scientist
Abstract
Nicotine, the principal psychoactive alkaloid in tobacco, undergoes extensive metabolism in humans, primarily via C-oxidation to cotinine, a pathway catalyzed by cytochrome P450 2A6 (CYP2A6). A quantitatively minor but biologically significant route is the N'-oxidation of the pyrrolidine nitrogen, which forms nicotine N'-oxide (NNO). This transformation is predominantly mediated by the flavin-containing monooxygenase (FMO) enzyme system, particularly FMO3 in humans. While representing only 4-7% of nicotine disposition in typical smokers, the N'-oxidation pathway gains prominence in individuals with compromised CYP2A6 activity, where it can account for a substantially larger fraction of nicotine metabolism. Functionally, N'-oxidation represents a significant detoxification step, as NNO exhibits markedly lower acute toxicity than its parent compound. Furthermore, NNO can be reduced back to nicotine in vivo, creating a metabolic reservoir that may contribute to nicotine recycling and sustained plasma concentrations. The quantification of NNO in biological matrices serves as a valuable biomarker, not only for assessing nicotine exposure but also for phenotyping the relative activity of the FMO and CYP metabolic pathways. This guide provides a comprehensive technical overview of the enzymology, pharmacokinetics, toxicological implications, and analytical considerations of nicotine N'-oxide formation for researchers, toxicologists, and drug development professionals.
Introduction: The Metabolic Landscape of Nicotine
Nicotine metabolism is a complex network of enzymatic pathways primarily occurring in the liver. The disposition of nicotine is a critical determinant of its pharmacokinetic profile, influencing smoking behavior, dependence, and exposure to tobacco-related toxicants. Three principal enzyme systems govern the metabolic fate of nicotine:
-
Cytochrome P450 (CYP) System: The most dominant pathway, accounting for over 75% of nicotine metabolism, is C-oxidation catalyzed by CYP2A6.[1] This reaction forms a nicotine-Δ1′(5′)-iminium ion, which is subsequently converted by aldehyde oxidase to cotinine.[2] Cotinine itself is a major biomarker of nicotine exposure due to its longer half-life (~16-18 hours) compared to nicotine (~2 hours).[3]
-
UDP-Glucuronosyltransferases (UGTs): This pathway involves the direct conjugation of a glucuronic acid moiety to the pyridine nitrogen of nicotine, forming nicotine-N-glucuronide. This is a minor pathway, typically accounting for 3-5% of nicotine metabolism.[2]
-
Flavin-Containing Monooxygenases (FMOs): Responsible for N'-oxidation, this pathway converts nicotine to nicotine N'-oxide. While accounting for only 4-7% of metabolism in most individuals, its contribution is highly variable and influenced by the activity of the primary CYP2A6 pathway.[2]
This guide focuses on the FMO-catalyzed N'-oxidation pathway, exploring its biological and clinical significance beyond its role as a minor metabolic route.
The Enzymology of Nicotine N'-Oxide Formation
The conversion of nicotine to NNO is catalyzed by FMOs, a family of NADPH-dependent enzymes that specialize in the oxidation of soft nucleophilic heteroatoms, particularly nitrogen and sulfur, in xenobiotics.[4]
Key FMO Isoforms and Stereoselectivity
In humans, the FMO family comprises five functional enzymes. In vitro studies using recombinant human FMO enzymes have demonstrated that while multiple isoforms can catalyze nicotine N'-oxidation, FMO1 and FMO3 exhibit the highest activity.[4][5] FMO3 is considered the primary enzyme responsible for this reaction in the adult human liver.[2][6]
The N'-oxidation of (S)-nicotine is a highly stereoselective process. The reaction can produce two diastereomers: cis-(1'S, 2'S)-nicotine N'-oxide and trans-(1'R, 2'S)-nicotine N'-oxide. In humans, metabolic studies have shown that only the trans-diastereomer is detected in the urine of smokers or individuals administered nicotine.[2][7] This remarkable stereoselectivity is attributed to the specific enzymatic action of human FMO3, which exclusively forms the trans product.[7]
The Interplay Between CYP2A6 and FMO Pathways
A crucial aspect of NNO formation is its inverse relationship with CYP2A6 activity. Studies have shown a strong negative correlation between the urinary 3'-hydroxycotinine/cotinine ratio (a reliable measure of CYP2A6 activity) and the urinary levels of NNO.[8][9] This indicates that when the primary C-oxidation pathway is impaired—either due to genetic polymorphisms leading to reduced CYP2A6 function or through enzymatic inhibition—nicotine is shunted towards the alternative FMO-mediated N'-oxidation pathway.[8] In subjects with deficient CYP2A6 activity, urinary NNO levels can increase to represent as much as 31% of total nicotine metabolites.[8]
Genetic variations within FMO genes can also impact N'-oxidation activity. Several common missense variants of FMO1 and FMO3 have been shown to significantly decrease the rate of NNO formation in vitro, highlighting the potential for genetic factors to influence this metabolic route.[4][10]
Pharmacokinetics and Biological Fate
While NNO is a urinary excretion product, its biological fate is not terminal. Evidence suggests that NNO can be reduced back to nicotine in vivo. This reduction is thought to be mediated by gut microflora, creating a mechanism for enterohepatic recycling of the parent drug.[2][6]
Studies in rats administered different isomers of nicotine N'-oxide demonstrated its conversion back to nicotine and the subsequent appearance of cotinine in plasma and urine.[11] The trans-NNO isomer led to higher plasma nicotine concentrations compared to the cis-NNO isomer, suggesting differential handling and reduction rates.[11] This recycling pathway could potentially prolong the half-life of nicotine and sustain its pharmacological effects, although the quantitative significance of this loop in humans requires further elucidation.
Toxicological Profile: N'-Oxidation as a Detoxification Pathway
A key biological significance of NNO formation is its role as a detoxification mechanism. Compared to nicotine, a potent agonist of nicotinic acetylcholine receptors with a well-established toxicity profile, NNO is significantly less toxic.[12]
The available toxicological data clearly indicate that N'-oxidation mitigates the acute toxicity of nicotine.[13] This suggests that shunting nicotine metabolism towards the FMO pathway, particularly in individuals with low CYP2A6 activity, serves a protective function by reducing the systemic burden of the more toxic parent compound. Regulatory assessments of nicotine-containing oral tobacco products have concluded that the presence of NNO does not pose health risks greater than nicotine itself, further supporting its classification as a detoxification metabolite.[13]
Table 1: Comparison of Acute Toxicity (LD₅₀) of Nicotine and Nicotine N'-Oxide
| Compound | Administration Route | Species | LD₅₀ (mg/kg body weight) | Reference |
| Nicotine | Oral | Rat | 3.24 | [13] |
| Nicotine N'-Oxide | Oral | Rat | 195 | [13] |
| Nicotine | Intraperitoneal | Rat | 9.5 | [13] |
| Nicotine N'-Oxide | Intraperitoneal | Rat | 615 | [13] |
Nicotine N'-Oxide as a Biomarker of Exposure and Metabolism
The measurement of NNO in biological fluids, primarily urine, provides valuable clinical and research insights.
-
Biomarker of Nicotine Exposure: Like cotinine, NNO is a specific metabolite of nicotine and can be used to confirm and quantify exposure to tobacco and nicotine-containing products.[3] Total Nicotine Equivalents (TNE), a composite measure of nicotine and its major metabolites (including NNO), is often used to provide a comprehensive assessment of daily nicotine intake.[14]
-
Phenotyping Metabolic Pathways: The ratio of NNO to other metabolites can serve as a functional readout of metabolic pathway activity. As previously discussed, an elevated ratio of NNO to total nicotine metabolites is a strong indicator of deficient CYP2A6 activity.[8] This can be critical in pharmacogenetic studies and for personalizing smoking cessation therapies, as nicotine metabolism rates are known to influence treatment efficacy.[15]
Analytical Methodologies for Quantification
The quantification of NNO in biological matrices like urine and plasma presents analytical challenges due to the compound's high polarity and thermal lability.[16] Two primary analytical strategies have been successfully employed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the current method of choice for its high sensitivity, specificity, and ability to measure multiple metabolites in a single run.[3] The method involves chromatographic separation using reversed-phase or HILIC columns followed by detection using tandem mass spectrometry, typically with electrospray ionization (ESI) in positive mode.
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Introduction: Beyond C-Oxidation in Nicotine Metabolism
An In-Depth Technical Guide to the Initial Studies on Nicotine N'-Oxide as a Metabolite
For decades, the metabolic fate of nicotine was primarily defined by the C-oxidation pathway leading to cotinine, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2A6.[1][2] This pathway accounts for a significant portion—approximately 70-80%—of nicotine's transformation in the human body.[1] However, early metabolic studies revealed that the intricate story of nicotine biotransformation was not limited to this single route. A secondary, yet significant, pathway involves the direct oxidation of the pyrrolidine nitrogen, giving rise to nicotine N'-oxide. This guide provides a detailed exploration of the initial studies that identified and characterized this metabolite, the enzymatic systems responsible for its formation, and the analytical methodologies developed to quantify its presence in biological systems.
The Discovery and Enzymatic Basis of N'-Oxidation
Initial investigations into nicotine's metabolic profile identified nicotine N'-oxide as a primary metabolite, albeit a minor one, accounting for approximately 4-7% of an absorbed nicotine dose in smokers.[1][3] The enzymatic machinery responsible for this N-oxidation was found to be distinct from the well-characterized P450 system.
The Role of Flavin-Containing Monooxygenases (FMOs)
The conversion of nicotine to nicotine N'-oxide is catalyzed by the flavin-containing monooxygenase (FMO) system.[4][5][6][7] Unlike CYPs, FMOs are non-heme enzymes that specialize in the oxygenation of soft, nucleophilic heteroatoms like nitrogen and sulfur.[7] In vitro studies using human liver microsomes and cDNA-expressed enzymes definitively identified FMO3 as the primary hepatic enzyme responsible for nicotine N'-oxidation.[2][4][6] FMO1, which is expressed in extra-hepatic tissues such as the kidney and intestine, also demonstrates significant activity against nicotine and may be crucial for its metabolism outside the liver.[4][6]
The causality behind this enzymatic division is rooted in the substrate specificities of the enzyme superfamilies. CYP2A6 is structurally optimized to catalyze the 5'-carbon oxidation of the pyrrolidine ring, leading to the nicotine-Δ1′(5′)-iminium ion intermediate that precedes cotinine formation.[2][8] In contrast, the active site of FMO3 facilitates the direct nucleophilic attack of the pyrrolidine nitrogen on the enzyme's flavin-hydroperoxy intermediate, resulting in N-oxygenation.[7] This mechanistic divergence explains the parallel existence of these two primary metabolic pathways.
dot graphdot { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Figure 1: Major metabolic pathways of (S)-Nicotine in humans.
Stereoselectivity: A Defining Feature of Human N'-Oxidation
A critical finding from early studies was the profound stereoselectivity of nicotine N'-oxidation in humans. Nicotine N'-oxide can exist as two diastereomers: cis (1'-(R)-2'-(S)) and trans (1'-(S)-2'-(S)). While animal models produce both isomers, studies in humans revealed that only the trans-diastereomer is detected in urine following nicotine administration, whether from smoking, intravenous infusion, or transdermal patches.[1][9][10]
This absolute stereoselectivity is attributed to the specific topology of the human FMO3 active site, which exclusively facilitates the formation of the trans product.[9][11] In contrast, other FMO isoforms, like pig liver FMO1, produce a mixture of both trans and cis isomers.[9] This finding established that the formation of trans-nicotine N'-oxide could serve as a highly specific probe for in vivo FMO3 activity in humans.[8] A re-evaluation of the absolute configuration confirmed that N-oxidation preferentially leads to the (1'R)-N-oxide, regardless of the configuration at the 2'-center.[12]
Analytical Methodologies for Nicotine N'-Oxide Quantification
The development of robust and sensitive analytical methods was paramount to understanding the quantitative importance of the N'-oxidation pathway. The inherent chemical properties of N-oxides, particularly their thermal lability and polarity, presented significant challenges for early analytical techniques.
Gas Chromatography (GC) Approaches
Initial attempts to quantify nicotine N'-oxide relied on gas chromatography.[13] However, direct analysis is often impossible because N-oxides are thermally unstable and tend to degrade in the hot GC injection port.[14] To overcome this, two primary strategies were employed:
-
Reduction to Parent Amine: This method involves reducing the N-oxide back to nicotine using a reducing agent like titanium trichloride. The total nicotine concentration is then measured, and the amount of N-oxide is inferred by subtracting the baseline nicotine level. This approach is indirect and can be complicated by high background levels of the parent nicotine.
-
Thermal Rearrangement: A more elegant solution, developed by Jacob et al., involves the controlled thermal conversion of nicotine N'-oxide within the GC injector into a stable, cyclic derivative: 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine.[14][15][16] This unique and stable product could then be reliably separated and quantified using a mass selective detector.
Protocol: Quantification of Nicotine N'-Oxide in Urine by GC-MS via Thermal Rearrangement
This protocol is a synthesized representation of the methodology described in early studies.[14][16]
1. Sample Preparation & Solid-Phase Extraction (SPE): a. To 1.0 mL of urine, add 100 µL of an internal standard solution (e.g., 5-methylnicotine N-oxide). b. Add 1.0 mL of 1M sodium hydroxide to alkalinize the sample. c. Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water. d. Load the alkalinized urine sample onto the SPE cartridge. e. Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water. f. Elute the analytes with 2 mL of a 70:30 mixture of dichloromethane and isopropanol. g. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. h. Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. GC System: Hewlett-Packard 5890A or equivalent. b. Injector: Set to 280°C to facilitate thermal rearrangement. c. Column: 30 m x 0.25 mm DB-5 capillary column. d. Carrier Gas: Helium at a flow rate of 1 mL/min. e. Oven Program: Initial temperature of 100°C, hold for 1 min, then ramp to 250°C at 15°C/min. f. Mass Spectrometer: Hewlett-Packard 5970B Mass Selective Detector or equivalent. g. Ionization Mode: Electron Impact (EI) at 70 eV. h. Detection: Selected Ion Monitoring (SIM) for the characteristic ions of the oxazine derivative (m/z 119, 60) and the internal standard.
3. Self-Validation and Quantification: a. A calibration curve is generated by spiking blank urine with known concentrations of synthesized nicotine N'-oxide and the internal standard. b. The efficiency of the thermal conversion and extraction is determined by comparing the peak area of the rearranged product from a spiked sample to the peak area from a direct injection of the synthesized oxazine derivative.[14] c. The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration in unknown samples, ensuring trustworthiness and correcting for variations in extraction and injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
With advancements in technology, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for analyzing nicotine metabolites.[3][17] This technique circumvents the issue of thermal lability by analyzing compounds in the liquid phase and provides exceptional sensitivity and selectivity through Multiple Reaction Monitoring (MRM).[3] Early LC-MS/MS methods laid the groundwork for accurately phenotyping nicotine metabolism in large populations.[4][5][6][18]
dot graphdot { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Figure 2: A typical LC-MS/MS analytical workflow for nicotine N'-oxide.
Physiological Fate and Clinical Significance
Excretion and In Vivo Stability
Studies administering nicotine N'-oxide to human subjects found that it is largely excreted unchanged in the urine.[1] This suggests that, unlike cotinine, nicotine N'-oxide is not a substrate for significant further metabolism. However, an intriguing aspect of its fate is its potential for in vivo reduction back to nicotine. This reduction is thought to occur primarily in the gut by intestinal microflora, which could lead to a recycling of nicotine back into systemic circulation, potentially prolonging its effects.[1] Studies in rats confirmed the in vivo reduction of both cis- and trans-nicotine N'-oxides.[19]
Quantitative Profile of Nicotine Metabolites
The development of reliable analytical methods allowed for the precise quantification of nicotine N'-oxide relative to other metabolites. This data is crucial for drug development professionals studying metabolic phenotyping and drug-drug interactions.
| Metabolite | Typical Percentage of Nicotine Dose in Urine | Primary Enzyme(s) | Citation(s) |
| Cotinine | ~10-15% (as cotinine) | CYP2A6, Aldehyde Oxidase | [1] |
| trans-3'-Hydroxycotinine | ~33-40% | CYP2A6 | [1] |
| Nicotine N'-Oxide | ~4-7% | FMO3 | [1][3] |
| Nicotine Glucuronide | ~3-5% | UGTs | [1] |
| Unchanged Nicotine | Varies with urinary pH | - | [1] |
Table 1: Approximate urinary excretion profile of major nicotine metabolites in humans.
A Minor Pathway with Major Implications
While the N'-oxidation pathway is minor, its importance is magnified in individuals with compromised C-oxidation activity. Studies have shown a strong inverse correlation between CYP2A6 activity (measured by the 3'-hydroxycotinine/cotinine ratio) and the urinary levels of nicotine N'-oxide.[4][5][6] In subjects with deficient CYP2A6 activity, N'-oxidation becomes a more prominent route for nicotine elimination, with urinary levels of the N'-oxide increasing significantly.[6] This highlights the compensatory role of FMO3 and underscores the need to consider this pathway when developing nicotine replacement therapies or studying smoking-related diseases in diverse populations with varying CYP2A6 genotypes.
Conclusion
The initial studies on nicotine N'-oxide successfully carved out a distinct and important niche in the broader landscape of nicotine metabolism. They moved beyond the dominant CYP2A6 pathway to reveal a parallel route governed by the FMO enzyme system. The elucidation of the stereoselective nature of this pathway in humans, coupled with the development of sophisticated analytical methods to overcome the challenges of N-oxide chemistry, provided researchers and drug developers with critical tools. These foundational investigations established nicotine N'-oxide not only as a urinary metabolite but as a key biomarker for in vivo FMO3 activity and a crucial component in the comprehensive metabolic phenotyping of nicotine.
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Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PubMed Central. [Link]
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Perez-Paramo, Y. X., Chen, G., Ashmore, J. H., Watson, C. J. W., Nasrin, S., Adams-Haduch, J., ... & Lazarus, P. (2018). Nicotine-N'-oxidation by flavin monooxygenase enzymes. Cancer Epidemiology, Biomarkers & Prevention. [Link]
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Perez-Paramo, Y. X., Chen, G., Ashmore, J. H., et al. (2018). Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. ResearchGate. [Link]
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Jacob, P., 3rd, Shulgin, A. T., & Castagnoli, N., Jr. (1986). Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine. Analytical Chemistry. [Link]
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Perez-Paramo, Y. X., Chen, G., Ashmore, J. H., et al. (2018). Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. American Association for Cancer Research. [Link]
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Beckett, A. H., Gorrod, J. W., & Jenner, P. (1971). The analysis of nicotine-1'-N-oxide in urine, in the presence of nicotine and cotinine, and its application to the study of in vivo nicotine metabolism in man. Journal of Pharmacy and Pharmacology. [Link]
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Cashman, J. R., Park, S. B., Yang, Z. C., Wrighton, S. A., Jacob, P., 3rd, & Benowitz, N. L. (1992). Metabolism of nicotine by human liver microsomes: stereoselective formation of trans-nicotine N'-oxide. Chemical Research in Toxicology. [Link]
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Perez-Paramo, Y. X., Chen, G., Ashmore, J. H., et al. (2018). Nicotine-N'-Oxidation by Flavin Monooxygenase Enzymes. PubMed. [Link]
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Park, S. B., Jacob, P., 3rd, Benowitz, N. L., & Cashman, J. R. (1993). Stereoselective metabolism of (S)-(-)-nicotine in humans: formation of trans-(S)-(-)-nicotine N-1'-oxide. Chemical Research in Toxicology. [Link]
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Testa, B., Jenner, P., Beckett, A. H., & Gorrod, J. W. (1976). A reappraisal of the stereoselective metabolism of nicotine to nicotine-1'-N-oxide. Xenobiotica. [Link]
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Jacob, P., Benowitz, N. L., & Shulgin, A. T. (1986). Determination of Nicotine N-Oxide by Gas Chromatography following Thermal Conversion to 2-Methyl-6-(3-pyridyI)tetrahydro-1,2-oxazine. ACS Publications. [Link]
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Jacob, P., 3rd, Benowitz, N. L., & Shulgin, A. T. (1986). Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine. PubMed. [Link]
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Park, S. B., Jacob, P., III, Benowitz, N. L., & Cashman, J. R. (1993). Stereoselective metabolism of (S)-(-)-nicotine in humans: Formation of trans-(S)-(-)-nicotine N-1'-oxide. ACS Publications. [Link]
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Abu-Awwad, A., Arafat, T., & Schmitz, O. J. (2016). Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap MS. ResearchGate. [Link]
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Beckett, A. H., Gorrod, J. W., & Jenner, P. (1971). The analysis of nicotine-1'-N-oxide in urine, in the presence of nicotine and cotinine, and its application to the study of in vivo nicotine metabolism in man. PubMed. [Link]
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Hecht, S. S., & Murphy, S. E. (2018). Biochemistry of nicotine metabolism and its relevance to lung cancer. PubMed Central. [Link]
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Qualitative Detection of Nicotine N'-Oxide in Biological Samples: A Methodological Whitepaper
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The analysis of nicotine and its metabolites in biological fluids is fundamental to assessing tobacco exposure, understanding nicotine pharmacology, and monitoring smoking cessation therapies.[1] Among the spectrum of metabolites, nicotine N'-oxide, a product of N-oxidation, provides a unique window into specific metabolic pathways.[2] This guide provides a comprehensive technical overview of the state-of-the-art methodologies for the qualitative detection of nicotine N'-oxide in biological samples. We move beyond simple procedural lists to explore the causality behind experimental choices, focusing on the principles of sample preparation, the comparative strengths of analytical techniques, and the criteria for confident analyte identification. This document is intended for researchers and drug development professionals seeking to establish robust and reliable methods for monitoring this key nicotine metabolite.
Introduction: The Significance of Nicotine N'-Oxide
Nicotine undergoes extensive metabolism in the human body, primarily in the liver. While the conversion to cotinine via CYP2A6 is the most prominent pathway, a notable route is the N-oxidation of the pyrrolidine nitrogen to form nicotine N'-oxide.[1][2] This reaction is primarily catalyzed by flavin-containing monooxygenase 3 (FMO3) and accounts for approximately 4-7% of an absorbed nicotine dose.[1][2]
The significance of measuring nicotine N'-oxide lies in:
-
Comprehensive Metabolic Phenotyping: Its quantification provides a more complete picture of an individual's nicotine metabolism beyond just the cotinine pathway.
-
Understanding Enzyme Activity: It serves as a biomarker for FMO3 enzyme activity.[3]
-
Toxicology and Drug Development: Monitoring all major metabolites is crucial for evaluating the safety and efficacy of nicotine replacement therapies and other developmental drugs that may interact with these metabolic pathways.
A critical consideration in its analysis is stereochemistry. The N-oxidation of (S)-(-)-nicotine in humans is highly selective, producing almost exclusively the trans-isomer of nicotine N'-oxide.[2][4][5] Analytical methods must be capable of detecting this specific isomer. The primary analytical challenges stem from the compound's high polarity, which can make it difficult to extract from biological matrices, and its thermal instability, which complicates certain analytical approaches like Gas Chromatography.[6][7][8]
Metabolic Pathway of Nicotine
The following diagram illustrates the primary metabolic routes of nicotine, highlighting the formation of nicotine N'-oxide.
Caption: Primary metabolic pathways of nicotine.
Sample Selection and Preparation: The Foundation of Reliable Detection
The choice of biological matrix and the method of sample preparation are critical prerequisites for successful analysis. The goal is to isolate the analyte from a complex biological environment, remove interfering substances, and concentrate it to a level suitable for detection.
Biological Matrices
-
Urine: The most common matrix for nicotine metabolite studies. It is non-invasive to collect, and metabolites are often present in higher concentrations compared to blood or saliva, simplifying detection.[1][9]
-
Plasma/Serum: Provides a direct measure of circulating metabolite levels, which can be crucial for pharmacokinetic studies. Sample volumes are typically smaller, and protein content necessitates a removal step.
-
Saliva: Offers a non-invasive alternative to blood collection, with metabolite concentrations often correlating well with plasma levels.
Sample Handling: To ensure analyte integrity, samples should be kept cold after collection and stored frozen (at -20°C or lower) until analysis to prevent degradation.[10] For urine, adjusting the pH to be acidic (pH 2-3) can also improve the stability of certain alkaloids.[10]
Sample Preparation Protocols
Given its polar nature, nicotine N'-oxide requires specific extraction strategies.
Protocol 1: Solid-Phase Extraction (SPE) for Urine
SPE is a robust and widely used technique that separates components of a mixture based on their physical and chemical properties. For polar analytes like nicotine N'-oxide, a mixed-mode or polymeric sorbent is often effective.
Rationale: This method efficiently removes salts, urea, and other endogenous interferences from urine while retaining the target analyte, which can then be eluted with a small volume of organic solvent, achieving concentration.
Step-by-Step Methodology:
-
Conditioning: Wash the SPE cartridge (e.g., a mixed-mode cation exchange polymer) with 1 mL of methanol, followed by 1 mL of deionized water. This activates the sorbent.
-
Equilibration: Equilibrate the cartridge with 1 mL of the initial loading buffer (e.g., 2% ammonium hydroxide in water). This prepares the sorbent for sample binding.
-
Loading: Mix 0.5 mL of the urine sample with an internal standard and 0.5 mL of the loading buffer. Load the entire mixture onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol. This step removes weakly bound, interfering compounds.
-
Elution: Elute the nicotine N'-oxide and other retained metabolites using 1 mL of a solvent mixture designed to disrupt the sorbent-analyte interaction (e.g., 5% formic acid in methanol).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Caption: Solid-Phase Extraction (SPE) workflow.
Protocol 2: Protein Precipitation for Plasma/Serum
This is a fast and straightforward method for removing the bulk of proteins from plasma or serum samples prior to LC-MS analysis.
Rationale: High concentrations of proteins can foul analytical columns and suppress the analyte signal in the mass spectrometer. Acetonitrile effectively denatures and precipitates these proteins.
Step-by-Step Methodology:
-
Aliquot 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for direct injection or further evaporation/reconstitution.[11]
Core Analytical Techniques
The qualitative identification of nicotine N'-oxide hinges on techniques that offer high selectivity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the detection and quantification of nicotine metabolites.[1][9][12] It combines the powerful separation capabilities of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry.
Principle of Operation:
-
Chromatographic Separation: The sample extract is injected into an LC system. A reversed-phase C8 or C18 column is typically used, which separates compounds based on their hydrophobicity. A gradient of increasing organic solvent (e.g., methanol or acetonitrile) in an aqueous mobile phase (often containing a modifier like formic acid to improve peak shape) elutes the compounds at different times.[9][13] Nicotine N'-oxide, being polar, will typically elute early in the gradient.
-
Ionization: As the compounds exit the column, they enter the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged molecules (ions) in the gas phase.
-
Tandem Mass Spectrometry (MS/MS): The analysis proceeds in two stages. The first mass analyzer (Q1) selects only the ion with the specific mass-to-charge ratio (m/z) of the parent nicotine N'-oxide molecule. This ion is then fragmented in a collision cell (Q2). The second mass analyzer (Q3) separates these resulting fragment ions, and a detector measures their intensity. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective.
Self-Validating System: The combination of a specific retention time from the LC and a specific parent-to-fragment ion transition from the MS/MS provides an extremely high degree of confidence in the identification of the analyte.
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Methodological & Application
Application Note & Protocol: Stereospecific Synthesis of (1S,2S)-Nicotine N'-oxide
Abstract
Nicotine N'-oxides are primary metabolites of nicotine, with stereochemistry playing a pivotal role in their biological activity and metabolic fate.[1][2] The synthesis of stereoisomerically pure N'-oxides is crucial for pharmacological research, metabolic studies, and the development of potential therapeutic agents or reference standards.[3] This document provides a comprehensive guide to the stereospecific synthesis of (1S,2S)-nicotine N'-oxide, also known as nicotine-cis-N'-oxide.[4] We present a robust protocol based on the chemical oxidation of (S)-(-)-nicotine followed by diastereomeric separation, offering a practical and scalable laboratory method. The causality behind experimental choices, detailed characterization techniques, and troubleshooting insights are discussed to ensure scientific integrity and reproducibility.
Introduction: The Significance of Stereoisomerism in Nicotine N'-Oxides
The N-oxidation of (S)-nicotine at the pyrrolidine nitrogen (N') introduces a new chiral center, resulting in the formation of two diastereomers: (1'S,2'S)-cis-nicotine N'-oxide and (1'R,2'S)-trans-nicotine N'-oxide. The spatial arrangement of the N-oxide functional group relative to the pyridyl ring defines their distinct physicochemical and biological properties.
-
(1'S,2'S)-cis-N'-oxide: The oxygen atom and the pyridyl group are on the same face of the pyrrolidine ring.
-
(1'R,2'S)-trans-N'-oxide: The oxygen atom and the pyridyl group are on opposite faces of the pyrrolidine ring.
In human metabolism, the oxidation of nicotine is highly stereoselective, with the trans-isomer being the major urinary metabolite, a process mediated largely by flavin-containing monooxygenase (FMO) enzymes.[5][6][7][8] However, access to the less common (1S,2S)-cis isomer is essential for comprehensive toxicological and pharmacological profiling. This guide focuses on a reliable synthetic route to obtain this specific diastereomer in high purity.
Synthetic Strategy: Oxidation and Chromatographic Resolution
While enzymatic methods offer high stereoselectivity, they are often challenging to implement for preparative scale synthesis.[3][9] A more practical and widely adopted strategy involves the non-selective chemical oxidation of (S)-nicotine to yield a diastereomeric mixture, followed by efficient separation of the target isomer.
Our recommended workflow is a two-stage process:
-
Purification: Employment of column chromatography to resolve the diastereomeric mixture. The distinct polarities and steric profiles of the cis and trans isomers allow for their separation on a silica gel stationary phase.
This approach combines a straightforward synthesis with a powerful purification technique, making it accessible for most chemistry laboratories.
dot
Caption: Overall workflow for the synthesis of (1S,2S)-nicotine N'-oxide.
Detailed Experimental Protocol
3.1. Materials and Reagents
-
(S)-(-)-Nicotine (≥99% purity)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77% purity)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Solvents for chromatography (e.g., Dichloromethane, Methanol, Triethylamine)
Safety Precaution: Nicotine is highly toxic and can be absorbed through the skin. m-CPBA is a strong oxidizing agent and can be explosive when dry. Handle both reagents with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, lab coat, safety glasses).
3.2. Part I: Oxidation of (S)-(-)-Nicotine
This protocol is designed for a 10 mmol scale.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-(-)-nicotine (1.62 g, 10 mmol) in 100 mL of anhydrous dichloromethane.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0 °C.
-
Rationale: The oxidation reaction is exothermic. Cooling is essential to control the reaction rate, prevent over-oxidation to the N,N'-dioxide, and minimize side reactions.[8]
-
-
Addition of Oxidant: In a separate beaker, dissolve m-CPBA (approx. 2.4 g, ~10.5 mmol, 1.05 equivalents, assuming 77% purity) in 50 mL of DCM. Add this solution dropwise to the stirring nicotine solution over 30-45 minutes using an addition funnel.
-
Rationale: A slight excess of m-CPBA ensures complete conversion of the nicotine. Slow, dropwise addition is critical to maintain temperature control.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the nicotine spot has been completely consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly add 50 mL of saturated sodium thiosulfate solution to quench any unreacted m-CPBA. Stir vigorously for 15 minutes.
-
Workup - Acid Removal: Transfer the mixture to a separatory funnel. Add 50 mL of saturated sodium bicarbonate solution and shake well. A white precipitate of meta-chlorobenzoic acid sodium salt may form. Separate the organic (DCM) layer.
-
Extraction: Wash the organic layer sequentially with 2 x 50 mL of saturated NaHCO₃ solution and 1 x 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil or solid. The typical yield of the crude diastereomeric mixture is >90%.
3.3. Part II: Diastereomeric Separation by Column Chromatography
-
Column Preparation: Prepare a silica gel column. For a 10 mmol scale reaction, a column with a diameter of ~4-5 cm packed with ~100 g of silica gel is appropriate.
-
Eluent System: A common mobile phase for separating nicotine N'-oxide diastereomers is a mixture of Dichloromethane, Methanol, and Triethylamine (e.g., 95:4:1 v/v/v).
-
Rationale: Triethylamine is added to the eluent to deactivate the acidic sites on the silica gel, preventing peak tailing and improving the resolution of the basic N-oxide compounds.
-
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution and Fraction Collection: Elute the column with the chosen mobile phase, collecting fractions. The trans-(1'R,2'S) isomer is typically less polar and will elute first, followed by the more polar cis-(1'S,2'S) isomer. Monitor the fractions by TLC.
-
Isolation: Combine the pure fractions containing the desired (1S,2S)-cis-isomer and remove the solvent under reduced pressure to yield the final product, which may be a crystalline solid.[1][4]
Characterization and Quality Control
Confirmation of the product's identity, purity, and stereochemistry is paramount.
| Parameter | Method | Expected Outcome |
| Identity | Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of 178.23 g/mol .[3][11] |
| Stereochemistry | ¹H NMR Spectroscopy | The chemical shifts of the N'-methyl protons and the H2' proton are diagnostic. The cis and trans isomers will have distinct and well-resolved signals, confirming stereochemical identity. |
| Purity | HPLC | A single major peak on a suitable column (e.g., C18 or a chiral column) indicates high purity. Chiral HPLC can confirm the absence of the other diastereomer.[12][13][14] |
| Physical Property | Melting Point | The pure (1S,2S) isomer is a solid with a characteristic melting point (reported around 161-165°C).[1] |
dot
Caption: Formation of diastereomeric N'-oxides from (S)-nicotine.
Conclusion
The protocol detailed herein provides a reliable and scalable method for the synthesis and purification of (1S,2S)-nicotine N'-oxide. By understanding the principles behind each step—from controlled oxidation to chromatographic separation—researchers can confidently produce this valuable metabolite for a wide range of applications in pharmacology and toxicology. The self-validating nature of the protocol, which concludes with rigorous characterization, ensures the generation of high-quality material for downstream experiments.
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Cashman, J. R., & Perotti, B. Y. (1994). Stereoselectivity in the N'-oxidation of nicotine isomers by flavin-containing monooxygenase. PubMed. Available at: [Link]
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Bao, Z., et al. (2018). Nicotine-N'-oxidation by flavin monooxygenase enzymes. PMC. Available at: [Link]
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Testa, B., et al. (1976). A Reappraisal of the Stereoselective Metabolism of Nicotine to nicotine-1'-N-oxide. PubMed. Available at: [Link]
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Uwai, K., et al. (2003). Synthesis and reduction of (S)-(-)-nicotine-N'-oxide and N,N'-dioxides by rat liver S-9 fraction. ARKIVOC. Available at: [Link]
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Park, S. B., et al. (1993). Stereoselective metabolism of (S)-(-)-nicotine in humans: Formation of trans-(S)-(-)-nicotine N-1'-oxide. ACS Publications. Available at: [Link]
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Park, S. B., et al. (1993). Stereoselective Metabolism of (S)-(-)-nicotine in Humans: Formation of trans-(S)-(-)-nicotine N-1'-oxide. PubMed. Available at: [Link]
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El-Hellani, A., & El-Hage, R. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. PMC. Available at: [Link]
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Davis, B., et al. (n.d.). Analysis of (S)- and (R)- Nicotine in Commercial Nicotine Samples. Reynolds Science. Available at: [Link]
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Singh, R. K., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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ResearchGate. (n.d.). Chiral separation of four pairs of alkaloid enantiomers via a... ResearchGate. Available at: [Link]
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Wada, E., et al. (1959). Chemistry of the N′-Oxides of Nicotine and Myosmine. J-STAGE. Available at: [Link]
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analytical methods for quantifying nicotine N'-oxide
An Application Guide to the Quantitative Analysis of Nicotine N'-Oxide
Abstract
Nicotine N'-oxide (NNO) is a significant metabolite of nicotine, formed via the N-oxidation of the pyrrolidine nitrogen, primarily by the flavin-containing monooxygenase 3 (FMO3) enzyme.[1][2] Its accurate quantification in various matrices, including biological fluids and tobacco products, is critical for comprehensive nicotine metabolism phenotyping, assessing tobacco exposure, and ensuring the quality control of nicotine-containing products.[1][3][4] While it is a less abundant metabolite than cotinine, NNO accounts for approximately 4-7% of an absorbed nicotine dose.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the robust and sensitive , with a primary focus on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Rationale for Quantifying Nicotine N'-Oxide
Nicotine undergoes extensive metabolism in the human body, and its metabolic profile provides a comprehensive picture of exposure and individual metabolic capacity.[1][5] While cotinine is the most widely recognized biomarker, quantifying a broader range of metabolites, including nicotine N'-oxide, offers a more complete assessment.[5] This is particularly important in:
-
Tobacco Use Assessment: Urinary determination of a wide array of nicotine metabolites provides a highly accurate tool for quantifying the nicotine dose related to tobacco use.[5]
-
Pharmacokinetic Studies: Understanding the formation and elimination of NNO contributes to a fuller pharmacokinetic model of nicotine in the body.
-
Quality Control of Nicotine Products: Nicotine N'-oxide can be present as an impurity or degradant in oral nicotine pouches and e-cigarette liquids.[4] Its quantification is essential for product safety and stability testing.
This guide focuses on the gold-standard LC-MS/MS methodology due to its superior sensitivity, selectivity, and high-throughput capabilities, making it ideal for clinical and epidemiological studies.[5][6]
Analytical Methodologies: An Overview
Several analytical techniques have been employed for the determination of nicotine and its metabolites. While methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) exist, they often face challenges with sensitivity and selectivity that are overcome by mass spectrometric detection.[7][8]
-
Gas Chromatography (GC): GC-based methods have been used for alkaloid determination in tobacco.[7][9] However, for N-oxides, analysis can be complicated by thermal instability. One approach involves the thermal conversion of nicotine N'-oxide to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine for indirect quantification.[10][11]
-
High-Performance Liquid Chromatography (HPLC-UV/DAD): HPLC with UV or Diode-Array Detection is a robust technique used for analyzing nicotine and related alkaloids.[12][13] However, its sensitivity may be insufficient for detecting the low concentrations of NNO typically found in biological samples from passive smokers or users of low-nicotine products.[14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the definitive technique for the quantification of nicotine metabolites.[6] Its high sensitivity (with limits of quantification in the low ng/mL range) and specificity, achieved through Multiple Reaction Monitoring (MRM), allow for accurate measurement even in complex biological matrices with minimal sample preparation.[1][5]
Core Protocol: Quantification of Nicotine N'-Oxide in Human Urine by LC-MS/MS
This section details a validated protocol for quantifying NNO in human urine, synthesized from established methodologies.[1][5] The principle relies on sample cleanup via solid-phase extraction (SPE), separation using reversed-phase liquid chromatography, and detection by a tandem mass spectrometer operating in MRM mode.
Materials and Reagents
-
Standards: Nicotine N'-oxide and deuterated Nicotine N'-oxide (e.g., Nicotine N'-oxide-d4) as an internal standard (IS).
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, ammonium formate.
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., reversed-phase C8).
-
Urine Samples: Collected and stored at -20°C or below until analysis.
Experimental Workflow Diagram
A generalized workflow for the sample preparation and analysis is presented below.
Caption: Workflow for NNO quantification.
Step-by-Step Protocol
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a primary stock solution of nicotine N'-oxide in methanol.
-
Perform serial dilutions to create working standard solutions for the calibration curve (e.g., 0.5 - 500 ng/mL).
-
Prepare a separate stock for QC samples (low, medium, high concentrations).
-
Prepare the internal standard (IS) working solution (e.g., 100 ng/mL of Nicotine N'-oxide-d4).
-
-
Sample Preparation (Solid Phase Extraction):
-
Rationale: SPE is employed to remove salts, urea, and other endogenous components from the urine matrix that can interfere with the analysis and cause ion suppression in the mass spectrometer.[5]
-
Thaw urine samples, standards, and QCs. Centrifuge to pellet any precipitates.
-
To 500 µL of each sample, add 50 µL of the IS working solution.
-
Condition a C8 SPE cartridge by washing sequentially with methanol and then water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to elute polar interferences.
-
Elute the nicotine N'-oxide and IS with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
-
LC-MS/MS Analysis:
-
Rationale: Reversed-phase chromatography effectively separates nicotine N'-oxide from other nicotine metabolites and endogenous compounds based on polarity. Tandem mass spectrometry provides exquisite selectivity by monitoring a specific precursor-to-product ion transition for the analyte and internal standard.[5]
-
Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
-
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC System |
| Column | Reversed-phase C8 or C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3-5 minutes, hold, and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Nicotine N'-oxide: m/z 179.1 → 120.1 (example) NNO-d4 (IS): m/z 183.1 → 124.1 (example) |
Method Validation and Performance
For use in regulated studies, the analytical method must be validated according to guidelines from bodies like the FDA.[5] Key validation parameters derived from published methods are summarized below.
| Validation Parameter | Typical Performance Metrics | Source(s) |
| Linearity (R²) | > 0.99 | [5][15] |
| Lower Limit of Quantitation (LLOQ) | 0.2 - 10 ng/mL | [5][15] |
| Precision (CV%) | < 15% (Intra- and Inter-day) | [5][16] |
| Accuracy (% Bias) | Within ±15% of nominal value | [5][16] |
| Recovery | Consistent and reproducible (e.g., 70-100%) | [15][16] |
| Matrix Effect | Assessed and minimized; compensated by use of stable-isotope IS. | [16] |
Nicotine Metabolism and NNO Formation
The quantification of NNO is best understood in the context of nicotine's overall metabolic fate. The diagram below illustrates the primary metabolic pathways.
Caption: Primary metabolic pathways of nicotine.
The conversion to NNO is catalyzed by Flavin-containing monooxygenase 3 (FMO3), an enzyme distinct from the Cytochrome P450 2A6 (CYP2A6) that primarily governs the conversion of nicotine to cotinine.[1] This parallel pathway underscores the importance of measuring NNO for a complete metabolic picture.
Troubleshooting and Expert Insights
-
Poor Peak Shape: Nicotine and its metabolites are basic compounds. Tailing peaks can often be improved by using a mobile phase with a slightly acidic pH (e.g., adding 0.1% formic acid) to ensure consistent protonation of the analytes.[14]
-
Ion Suppression: Biological matrices like urine are complex. If a stable isotope-labeled internal standard is unavailable, a thorough sample cleanup is paramount. Techniques like Solid Phase Extraction (SPE) are generally superior to simpler protein precipitation or dilute-and-shoot methods for minimizing matrix effects.[5]
-
Isomeric Forms: Nicotine N'-oxide exists as cis and trans diastereomers.[17] While most chromatographic methods may not separate them, it is crucial to use an analytical standard that accurately reflects the isomer(s) being quantified. The trans-isomer is the predominant form produced in biological systems.[18]
-
Analyte Stability: N-oxides can be susceptible to reduction. Ensure samples are stored properly (frozen) and avoid harsh chemical conditions during sample preparation that could lead to the degradation or conversion of the analyte.[2]
Conclusion
The quantification of nicotine N'-oxide is an essential component of modern tobacco exposure assessment and pharmacokinetic research. The LC-MS/MS method detailed herein provides the necessary sensitivity, specificity, and robustness for accurate determination in complex matrices. By understanding the principles behind sample preparation, chromatography, and detection, researchers can confidently implement this protocol to generate high-quality, reliable data.
References
- Benchchem. Application Note: Quantification of Nicotine N'-Oxide in Human Urine using LC-MS/MS.
- D'autréaux, F., et al. (2014). Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites. PubMed.
- Blazheyevskіy, M. M., & Dushna, O. V. (2020). POLAROGRAPHIC DETERMINATION OF NICOTINE, IN THE FORM OF N-OXIDE, IN SPRAY. Analytical Chemistry.
- Beckett, A. H., & Triggs, E. J. (1986). Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine. Analytical Chemistry.
- Beckett, A. H., & Triggs, E. J. (1986). Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine. PubMed.
- Jacob, P., et al. (2022). Reduction of nicotelline N-oxides prior to LC-MS/MS analysis.
- Jablonski, J., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. ACS Omega.
- Al-Adhami, M., et al. (2021). Sensitive Quantification of Nicotine in Bronchoalveolar Lavage Fluid by Acetone Precipitation Combined With Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry. ACS Omega.
- Kumar, P., et al. (2014).
- Smolecule. Buy nicotine-1'-N-oxide.
- Brown, A.P., et al. (2015).
- Key, J. A., et al. (2015). Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method.
- Flieger, J., & Tatarczak-Horeca, A. (2020). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. PMC.
- Health Canada. (2023). Determination of nicotine-related alkaloids in whole tobacco by GC-TSD: T-301. Canada.ca.
- Pschorr, R., & Einbeck, H. (1987). Process of preparing nicotine N'-oxide and smoking products containing it.
- CN103323419A. (2013). Method for testing nicotine alkaloid in tobacco and tobacco products.
- University of Tennessee at Chattanooga. (2016). Nicotine and what else?: HPLC elution optimization for the analysis of alkaloids found in electronic cigarettes. UTC Scholar.
- P. aeruginosa Metabolome Database. nicotine-1'-N-oxide (PAMDB120186).
- TFG-UPC. (2018).
- Al-Shehri, A. S., & El-Shabrawy, Y. (2014). SPECTROPHOTOMETRIC DETERMINATION OF NICOTINE IN CIGARETTE TOBACCO AND BIOLOGICAL SAMPLES OF SMOKERS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. P. aeruginosa Metabolome Database: nicotine-1'-N-oxide (PAMDB120186) [qpmf.rx.umaryland.edu]
- 3. jhps.donnu.edu.ua [jhps.donnu.edu.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. coresta.org [coresta.org]
- 8. digibuo.uniovi.es [digibuo.uniovi.es]
- 9. Determination of nicotine-related alkaloids in whole tobacco by GC-TSD: T-301 - Canada.ca [canada.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN103323419A - Method for testing nicotine alkaloid in tobacco and tobacco products - Google Patents [patents.google.com]
- 13. scholar.utc.edu [scholar.utc.edu]
- 14. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US4641667A - Process of preparing nicotine N'-oxide and smoking products containing it - Google Patents [patents.google.com]
- 18. Buy nicotine-1'-N-oxide | 491-26-9 [smolecule.com]
Application Note: A Robust LC-MS/MS Protocol for the Sensitive Quantification of Nicotine N'-Oxide in Human Urine
Introduction
The analysis of nicotine and its metabolites in biological fluids is a cornerstone for assessing tobacco exposure, understanding individual metabolic profiles, and monitoring adherence to smoking cessation therapies.[1][2][3][4] Nicotine N'-oxide (NNO) is a significant metabolite formed by the N-oxidation of the pyrrolidine nitrogen of nicotine. While cotinine is the most abundant metabolite, NNO accounts for a notable portion of the absorbed nicotine dose and provides valuable data for a comprehensive assessment of nicotine metabolism.[3]
This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of nicotine N'-oxide in human urine. The protocol emphasizes a straightforward sample preparation procedure, efficient chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and highly selective detection by tandem mass spectrometry, making it suitable for high-throughput clinical and research laboratories.
Principle of the Method
This method employs an isotope dilution strategy, where a stable isotope-labeled internal standard (e.g., d4-nicotine N'-oxide) is added to urine samples at the beginning of the workflow. This approach is critical for ensuring accuracy, as it corrects for variations in sample preparation efficiency and potential matrix effects during ionization.[1][2]
Sample clean-up is achieved through a simple protein precipitation step, which is both rapid and effective for urine matrices.[2][5] Chromatographic separation is performed using a HILIC column. This is a deliberate choice; NNO is a polar compound that is often poorly retained on traditional reversed-phase (e.g., C18) columns.[6] HILIC chromatography uses a high organic mobile phase, which not only promotes the retention of polar analytes like NNO but also enhances desolvation and ionization efficiency in the mass spectrometer's electrospray source, leading to improved sensitivity.[6]
Detection is accomplished using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and its internal standard.
Materials and Reagents
-
Standards: Nicotine N'-oxide and Nicotine-d4 N'-oxide (or other suitable stable isotope-labeled internal standard).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (ACS grade).
-
Equipment: Analytical balance, vortex mixer, centrifuge, calibrated pipettes, 2 mL autosampler vials.
-
Sample Preparation: 1.5 mL or 2 mL microcentrifuge tubes.
Detailed Experimental Protocol
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve nicotine N'-oxide and the internal standard (IS) in methanol to create individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the nicotine N'-oxide stock solution in a 50:50 methanol:water mixture to create calibration standards spanning the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard Spiking Solution (IS): Dilute the IS primary stock to a final concentration of 100 ng/mL in acetonitrile.
-
Quality Control (QC) Samples: Prepare QC samples in pooled, drug-free human urine at a minimum of three concentration levels: low, medium, and high (e.g., 5, 50, and 500 ng/mL).
Urine Sample Preparation
The protocol below follows a simple protein precipitation methodology, which is efficient for removing interfering matrix components from urine.[1][2][5]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample, calibration standard, or QC sample.
-
Internal Standard Addition: Add 20 µL of the 100 ng/mL IS working solution to every tube (except for "double blank" samples used to check for matrix interference).
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing the IS).
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Injection: Inject the sample onto the LC-MS/MS system.
LC-MS/MS System and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrument in use. The use of a HILIC column is key to achieving good retention and peak shape for this polar metabolite.[6][7][8]
Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | Phenomenex Luna HILIC (150 mm x 3.0 mm, 5 µm)[7][8] or equivalent |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 95% B (0-2 min), 95% to 50% B (2-8 min), 50% B (8-10 min), 50% to 95% B (10-10.1 min), 95% B (10.1-15 min) |
Mass Spectrometry Parameters
| Parameter | Condition |
| MS System | Sciex API 4000, Waters Xevo TQ-S, or equivalent triple quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4800 V |
| Source Temperature | 400°C |
| Curtain Gas | 20 psi |
| Collision Gas (CAD) | 7 psi |
MRM Transitions
The following precursor → product ion transitions are monitored. Collision energies (CE) and other compound-dependent parameters must be optimized by infusing the pure standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Nicotine N'-oxide | 179.1 | 162.1 (Quantifier) | 150 | Optimized (~25 V) |
| 179.1 | 120.1 (Qualifier) | 150 | Optimized (~35 V) | |
| Nicotine-d4 N'-oxide (IS) | 183.1 | 166.1 | 150 | Optimized (~25 V) |
Rationale for MRM selection: The transition from the protonated molecular ion [M+H]+ to a stable, characteristic product ion after collision-induced dissociation provides high specificity. The quantifier ion is typically the most abundant product ion, while the qualifier ion confirms the analyte's identity.
Method Validation & Trustworthiness
To ensure the trustworthiness of the results, the method must be validated according to regulatory guidelines (e.g., FDA).[9] This protocol is designed to be self-validating by including calibration standards and QCs in every analytical run.
Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 0.5 - 1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | < 10% |
| Precision (%CV) | < 15% (< 20% at LLOQ) | < 9%[1][2] |
| Recovery | Consistent and reproducible | > 75%[1][2] |
| Matrix Effect | Assessed and minimized | Corrected by IS |
Workflow Visualization
The diagram below illustrates the complete analytical workflow from sample receipt to final data reporting.
Sources
- 1. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids--anatabine and anabasine--in smokers' urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Robust Gas Chromatographic Method for the Quantification of Nicotine N'-Oxide Following Thermal Rearrangement
Abstract
Nicotine N'-oxide, a significant metabolite of nicotine, presents a considerable challenge for direct analysis by gas chromatography (GC) due to its thermal lability. This application note details a robust and validated indirect GC method for the quantification of nicotine N'-oxide in various matrices. The protocol is founded on the principle of controlled thermal conversion of nicotine N'-oxide to a more volatile and stable derivative, 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine, enabling reliable separation and detection. This guide provides researchers, scientists, and drug development professionals with a comprehensive workflow, from sample preparation to data analysis, including critical insights into the underlying chemical principles and practical considerations for successful implementation.
Introduction: The Challenge of Nicotine N'-Oxide Analysis
Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism in the human body. One of the notable metabolites is nicotine N'-oxide, formed by the N-oxidation of the pyrrolidine nitrogen.[1] The accurate quantification of nicotine and its metabolites is crucial for a wide range of research areas, including toxicology, pharmacology, and studies related to tobacco exposure and smoking cessation programs.[1]
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for analyzing nicotine metabolites, gas chromatography offers a powerful alternative with high separation efficiency and sensitivity, particularly when coupled with mass spectrometry (GC-MS) or a nitrogen-phosphorus detector (NPD). However, the direct GC analysis of nicotine N'-oxide is hampered by its inherent thermal instability. At the elevated temperatures of the GC injection port, the N-oxide moiety is prone to degradation, leading to inaccurate and non-reproducible results. This thermal degradation has been a significant obstacle to its routine analysis by GC.[2][3][4]
To overcome this limitation, this application note describes a method that leverages a controlled thermal rearrangement of nicotine N'-oxide into a stable and volatile derivative prior to GC analysis. This approach ensures the integrity of the analytical signal and allows for reliable quantification.
Principle of the Method: Thermal Rearrangement
The core of this analytical method is the thermal conversion of nicotine N'-oxide into 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine.[2][3][4] This rearrangement reaction occurs at elevated temperatures within the GC inlet, transforming the polar and thermally labile N-oxide into a cyclized, more volatile, and thermally stable compound that is amenable to gas chromatographic separation.
The workflow for this method can be visualized as follows:
Figure 1: General workflow for the GC analysis of nicotine N'-oxide via thermal rearrangement.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis of nicotine N'-oxide.
Reagents and Materials
-
Solvents: Dichloromethane, isopropanol, ethyl acetate (all HPLC or GC grade)
-
Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), anhydrous sodium sulfate (Na2SO4)
-
Standards: Nicotine N'-oxide, nicotine-d4 (internal standard)
-
Extraction Columns: Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode)
Sample Preparation: Extraction from Urine
The following protocol is optimized for the extraction of nicotine N'-oxide from human urine. Modifications may be necessary for other biological matrices.
-
Sample Alkalinization: To a 1.0 mL urine sample in a glass tube, add 100 µL of the internal standard solution (nicotine-d4, 1 µg/mL). Add 0.5 mL of 5 M sodium hydroxide to raise the pH above 10. This ensures that nicotine and its metabolites are in their free base form for efficient extraction.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of a dichloromethane:isopropanol (9:1 v/v) extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Repeat the extraction with a fresh 5 mL of the extraction solvent.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. Evaporation at elevated temperatures should be avoided to prevent premature degradation of the analyte.
-
-
Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate for GC injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following table summarizes the recommended GC-MS parameters for the analysis of the thermally rearranged nicotine N'-oxide.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Injection Port Temp. | 270°C (Crucial for thermal rearrangement) |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 1: Recommended GC-MS Parameters.
Selected Ion Monitoring (SIM) Parameters
For enhanced sensitivity and selectivity, the mass spectrometer should be operated in SIM mode. The following ions are recommended for monitoring:
| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine | 178 | 149, 106 |
| Nicotine-d4 (Internal Standard) | 166 | 86, 137 |
Table 2: Recommended SIM Ions.
Data Analysis and Quantification
A calibration curve should be constructed by preparing standards of nicotine N'-oxide in a blank matrix (e.g., synthetic urine) and subjecting them to the same extraction and analysis procedure as the unknown samples. The concentration of nicotine N'-oxide in the samples is determined by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.
Method Validation and Performance
This method should be validated according to standard laboratory procedures and regulatory guidelines. Key validation parameters include:
-
Linearity: The method should demonstrate linearity over a defined concentration range.
-
Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Recovery: The efficiency of the extraction procedure.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low or no analyte peak | Incomplete thermal rearrangement. | Ensure the GC inlet temperature is at least 270°C. |
| Degradation during sample preparation. | Avoid high temperatures during solvent evaporation. | |
| Poor peak shape | Active sites in the GC system. | Use a deactivated liner and column. |
| Column contamination. | Bake out the column or trim the front end. | |
| High background noise | Contaminated carrier gas or solvent. | Use high-purity gas and solvents. |
| Septum bleed. | Use a high-quality, low-bleed septum. |
Table 3: Troubleshooting Guide.
Conclusion
The described method provides a reliable and robust approach for the quantification of nicotine N'-oxide using gas chromatography. By employing a controlled thermal rearrangement in the GC inlet, the inherent instability of the analyte is overcome, allowing for accurate and reproducible measurements. This application note serves as a comprehensive guide for researchers and scientists in the fields of toxicology, pharmacology, and clinical chemistry, enabling them to confidently analyze this important nicotine metabolite.
References
- Digital Commons @ Butler University. (n.d.). Using GC-EGA to Analyze Nicotine N-oxide in Order to Explain Low Nicotine Concentrations in E-cigarette Liquids.
- Jacob, P., 3rd, Benowitz, N. L., Yu, L., & Shulgin, A. T. (1986). Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine. Analytical Chemistry, 58(11), 2218–2221.
- National Center for Biotechnology Information. (1986). Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine. PubMed.
- ACS Publications. (1986). Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine. Analytical Chemistry.
- BenchChem. (n.d.). Quantification of Nicotine N'-Oxide in Human Urine using LC-MS/MS.
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- 2. Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine. | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]
- 3. Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
developing a validated assay for 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine
Application Note & Protocol
Development and Validation of a Quantitative LC-MS/MS Assay for 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine in Human Plasma
Introduction & Scientific Context
3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine, a specific stereoisomer of Nicotine N'-oxide, is a primary metabolite of nicotine.[1][2] Its quantification in biological matrices is critical for pharmacokinetic (PK), toxicokinetic (TK), and metabolic studies related to nicotine exposure and cessation therapies. The inherent polarity and specific stereochemistry of this analyte necessitate a highly selective, sensitive, and robust analytical method to ensure reliable data for regulatory submissions and clinical research.
This document provides a comprehensive guide for the development and validation of a quantitative assay for 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine (herein referred to as NMP) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to meet the stringent requirements outlined in the harmonized ICH M10 guideline on bioanalytical method validation.[3][4]
Assay Principle
The core of this assay is the coupling of reversed-phase liquid chromatography for analytical separation with tandem mass spectrometry for detection. An isotopically labeled internal standard (IS), NMP-d3, is spiked into plasma samples to correct for variability during sample processing and analysis.[5] Samples are prepared using solid-phase extraction (SPE) to remove proteins and phospholipids, which are known to cause matrix effects and interfere with ionization.[6][7] Chromatographic separation is achieved on a C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive Electrospray Ionization (ESI) source. This approach ensures high selectivity and sensitivity, allowing for accurate quantification across a wide dynamic range.[8]
Materials & Methods
Reagents and Standards
-
Analyte: 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine (NMP), ≥98% purity.
-
Internal Standard (IS): 3-((1S,2S)-1-Methyl-d3-1-oxido-2-pyrrolidinyl)pyridine (NMP-d3), ≥98% purity, isotopic purity ≥99%.
-
Solvents: LC-MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent).
-
Additives: Formic acid (Optima™ LC/MS Grade, Fisher Scientific).
-
Biological Matrix: Human plasma (K2-EDTA anticoagulant), sourced from an accredited biobank.
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance) 30 mg, 1 cc cartridges (Waters).
Equipment
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
MS System: SCIEX Triple Quad™ 6500+ or equivalent tandem mass spectrometer with an ESI source.
-
Analytical Balance: Mettler Toledo XPE or equivalent.
-
Processing: 96-well SPE manifold, multi-tube vortexer, centrifuge.
-
Software: Analyst® or MassHunter for data acquisition and MultiQuant™ or Quan Browser for data processing.
Method Development Rationale & Strategy
The successful development of a bioanalytical assay hinges on strategic choices that mitigate risk and ensure robustness.
-
Causality of Sample Preparation Choice: While protein precipitation (PPT) is faster, it is often insufficient for removing phospholipids, a major cause of ion suppression in LC-MS.[9] Solid-Phase Extraction (SPE) was chosen as it provides a much cleaner extract.[10] The Oasis HLB sorbent is a hydrophilic-lipophilic balanced polymer, making it ideal for retaining the moderately polar NMP analyte from an aqueous matrix like plasma while allowing for rigorous washing steps to remove interfering salts and endogenous materials.[7][11]
-
Rationale for Chromatographic Conditions: The analyte possesses a molecular weight of ~178 g/mol and a LogP of ~1.17, indicating moderate polarity.[1] A standard C18 column provides sufficient retention under reversed-phase conditions. The use of formic acid in the mobile phase serves a dual purpose: it improves peak shape and ensures the analyte is protonated ([M+H]+), which is essential for efficient ionization in the positive ESI mode.[6]
-
Mass Spectrometry Optimization: ESI in positive mode is the clear choice due to the presence of basic nitrogen atoms in the pyridine and pyrrolidine rings, which are readily protonated.[8] MRM is employed for its superior selectivity and sensitivity.[12] The precursor ion is the protonated molecule, and product ions are generated via collision-induced dissociation (CID). The most intense and stable product ion is selected for quantification (Quantifier), while a second product ion is monitored for confirmation (Qualifier), adding an extra layer of analytical certainty.
Detailed Experimental Protocol
Preparation of Standards and QC Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of NMP and NMP-d3 reference standards. Dissolve in methanol to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the NMP primary stock with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards (CS).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the NMP-d3 primary stock with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards (CS) and Quality Controls (QC): Spike appropriate volumes of the NMP working solutions into blank human plasma to achieve the desired concentrations. A typical range would be 1–1000 ng/mL. QC samples should be prepared independently at Low (LQC), Medium (MQC), and High (HQC) concentrations.
Sample Preparation: Solid-Phase Extraction (SPE)
The entire workflow is visualized in the diagram below.
Caption: Overall sample preparation and analysis workflow.
-
Pre-treatment: To a 100 µL aliquot of plasma, add 25 µL of the IS working solution (100 ng/mL NMP-d3). Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex and centrifuge.
-
SPE Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of water to remove polar interferences.
-
Elution: Elute the analyte and IS with 2 x 250 µL of 90% acetonitrile in water.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A.
LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-3.5 min), 95-5% B (3.5-3.6 min), 5% B (3.6-5.0 min) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | NMP: 179.1 -> 121.1 (Quantifier), 179.1 -> 94.1 (Qualifier)NMP-d3: 182.1 -> 124.1 (Quantifier) |
| Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
Bioanalytical Method Validation Protocol
This validation protocol is designed as a self-validating system grounded in regulatory standards.[3][13][14] Each test must meet predefined acceptance criteria to demonstrate the method's reliability.
Caption: Inter-relationships of key validation parameters.
-
Selectivity & Specificity: Analyze blank plasma from at least six different sources. Response in the analyte and IS MRM channels should be <20% of the Lower Limit of Quantification (LLOQ) and <5% for the IS, respectively.[15]
-
Calibration Curve & Linearity: Prepare an 8-point calibration curve. Analyze in triplicate. The curve is fitted with a weighted (1/x²) linear regression. The coefficient of determination (r²) must be ≥0.99.
-
Accuracy and Precision: Analyze QC samples at four levels (LLOQ, LQC, MQC, HQC) with n=6 replicates over at least three separate runs.
-
Matrix Effect:
-
Procedure: Compare the peak area of the analyte spiked into extracted blank plasma from six sources to the peak area of the analyte in a neat solution.
-
Acceptance Criteria: The CV of the IS-normalized matrix factor across the six lots should be ≤15%.[16]
-
-
Recovery:
-
Procedure: Compare the peak area of the analyte from extracted plasma samples to that of post-extraction spiked samples at LQC, MQC, and HQC levels.
-
Acceptance Criteria: Recovery should be consistent and reproducible.
-
-
Stability: Assess analyte stability under various conditions by analyzing QC samples (LQC and HQC) against a freshly prepared calibration curve.
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Bench-Top Stability: At room temperature for at least 6 hours.
-
Long-Term Stability: Stored at -80°C for a defined period (e.g., 30 days).
-
Post-Preparative Stability: In the autosampler for 24 hours.
-
Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of nominal values.[17]
-
Data Presentation & Acceptance Criteria
Table 1: Example Accuracy and Precision Summary
| QC Level | Nominal (ng/mL) | N | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Acceptance Criteria |
| LLOQ | 1.0 | 18 | 1.05 | 105.0 | 8.7 | Acc: 80-120%, CV: ≤20% |
| LQC | 3.0 | 18 | 2.91 | 97.0 | 6.2 | Acc: 85-115%, CV: ≤15% |
| MQC | 100.0 | 18 | 102.3 | 102.3 | 4.1 | Acc: 85-115%, CV: ≤15% |
| HQC | 800.0 | 18 | 789.5 | 98.7 | 3.5 | Acc: 85-115%, CV: ≤15% |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Retention Time Shift | Column degradation, mobile phase composition error, flow rate fluctuation.[18] | Equilibrate column properly, prepare fresh mobile phase, check LC pump performance. |
| High Background/Noise | Contaminated solvent/reagents, dirty ion source.[19] | Use fresh LC-MS grade solvents, perform source cleaning as per manufacturer's protocol. |
| Inconsistent Recovery | Inefficient SPE elution, inconsistent sample pH, analyte degradation. | Optimize elution solvent volume/composition, ensure consistent pH adjustment during pre-treatment. |
| Matrix Effect (Ion Suppression) | Co-elution of endogenous compounds (e.g., phospholipids).[5] | Modify LC gradient to better separate analyte from interferences. Enhance SPE wash steps.[20] |
References
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Bioanalytical method validation - Scientific guideline . European Medicines Agency. [3][14]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . U.S. Food and Drug Administration. [21]
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Bioanalytical Method Validation Guidance for Industry May 2018 . U.S. Food and Drug Administration. [13]
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Bioanalytical samples preparation . DOCX. [10]
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EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation . EPTRI.
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USFDA guidelines for bioanalytical method validation . Slideshare. [15]
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Guideline on bioanalytical method validation . European Medicines Agency.
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum.
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Bioanalytical Method Validation FDA 2001.pdf . U.S. Food and Drug Administration. [22]
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Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples . PubMed. [11]
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M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 . U.S. Food and Drug Administration. [4]
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LCMS Troubleshooting: 14 Best Practices for Laboratories . ZefSci. [18]
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Sample Preparation In Bioanalysis: A Review . ijstr.org.
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Bioanalytical method validation emea . Slideshare. [16]
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A Simplified Approach to Bioanalytical Sample Preparation . American Laboratory. [9]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis . Chromatography Online. [5]
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Protein precipitation: A comprehensive guide . Abcam.
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Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography . BioPharm International. [6]
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Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates . Agilent.
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LCMS Troubleshooting Tips . Shimadzu. [19]
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Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review . National Institutes of Health. [20]
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Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples . National Institutes of Health. [7]
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3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine . PubChem. [1]
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Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- . PubChem.
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Understanding and Improving Solid-Phase Extraction . LCGC International.
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Chemical Properties of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, 1-oxide, (S)- (CAS 2820-55-5) . Cheméo.
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Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine . Royal Society of Chemistry.
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(1S,2S)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide . Pharmaffiliates. [2]
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Solid Phase Extraction Guide . Thermo Fisher Scientific.
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Bioanalysis of Small and Large Molecules using LC-MS . Charles River Laboratories.
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Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices . ResearchGate. [17]
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Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- . NIST WebBook.
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Comprehensive Quantitative Profiling of Less Polar Lipids in Human Plasma Using Validated Reversed-Phase UHPSFC/MS/MS . ACS Publications.
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Mass Spectrometry analysis of Small molecules . Slideshare. [12]
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Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry . National Institutes of Health. [8]
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Application Notes & Protocols: Utilizing Nicotine N'-oxide as a Specific Biomarker for Recent Tobacco and Nicotine Intake
Executive Summary
The assessment of tobacco and nicotine exposure relies on the accurate measurement of specific biomarkers. For decades, cotinine has been the preferred biomarker due to its long half-life, providing an integrated measure of nicotine exposure. However, its extended detection window (16-18 hours) limits its utility for assessing very recent use, such as in clinical trials monitoring immediate abstinence or compliance.[1] This guide introduces nicotine N'-oxide, a minor but direct metabolite of nicotine, as a complementary biomarker for evaluating recent nicotine intake. We provide a detailed examination of its biochemistry, a comparative analysis against established biomarkers, and a robust protocol for its quantification in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biochemical Rationale: The Formation and Fate of Nicotine N'-oxide
Understanding the metabolic origin of a biomarker is critical to its correct application. Unlike cotinine, which is a downstream product of enzymatic oxidation, nicotine N'-oxide is a primary metabolite formed directly from the parent compound.
1.1. Metabolic Pathway Nicotine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2A6, which converts 70-80% of nicotine into cotinine.[1][2] A secondary, yet significant, pathway involves the N-oxidation of the pyrrolidine nitrogen of nicotine. This reaction is catalyzed by flavin-containing monooxygenase 3 (FMO3), a different class of enzyme from the P450 system.[2][3] This pathway accounts for approximately 4-7% of a systemic nicotine dose.[2][3]
A key feature of this metabolic route in humans is its high stereoselectivity. While two diastereomers (cis and trans) are possible, the FMO3-mediated reaction in humans almost exclusively produces the trans-nicotine N'-oxide isomer.[2][4] This specificity simplifies analytical measurements, as only one primary target isomer needs to be quantified.
Interestingly, studies have shown a strong inverse correlation between CYP2A6 activity and urinary levels of nicotine N'-oxide.[5] This suggests that in individuals with genetically slower CYP2A6 metabolism (slow metabolizers of nicotine to cotinine), the FMO3 pathway may play a more prominent role, leading to proportionally higher levels of nicotine N'-oxide.[5]
Caption: Primary metabolic pathways of nicotine in humans.
1.2. Pharmacokinetics and Excretion Once formed, nicotine N'-oxide is not significantly metabolized further. It is primarily excreted unchanged in the urine.[2] Some evidence suggests it can be reduced back to nicotine by intestinal microflora, potentially leading to a minor recycling of nicotine in the body, but its primary fate is renal clearance.[2][3] The half-life of nicotine N'-oxide is considerably shorter than that of cotinine, making it a more dynamic indicator of recent nicotine exposure.[6]
Comparative Analysis: Selecting the Right Biomarker
The choice of biomarker depends entirely on the research question. While cotinine is the gold standard for assessing general smoking status, nicotine N'-oxide offers distinct advantages for specific applications.
| Biomarker | Typical Half-Life | Primary Use | Advantages | Limitations |
| Nicotine | ~2 hours[1] | Acute exposure; dose-ranging studies | Very short half-life reflects immediate use; parent compound. | Levels fluctuate widely based on time since last use. |
| Cotinine | 16-18 hours[1] | General exposure; smoking status verification | Long half-life provides stable, integrated measure of exposure over days. | Long half-life masks recent changes in use (e.g., a single lapse). |
| Nicotine N'-oxide | Shorter than cotinine | Recent exposure; abstinence monitoring | Reflects nicotine intake within the last 24-48 hours.[6] | Minor metabolite, resulting in lower concentrations. |
Analytical Protocol: Quantification of Nicotine N'-oxide in Urine by LC-MS/MS
This protocol provides a validated method for the sensitive and specific quantification of trans-nicotine N'-oxide in human urine. The principle relies on Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
3.1. Rationale for Method Selection
-
LC-MS/MS: This is the gold standard for bioanalysis due to its high selectivity (ability to distinguish the analyte from other matrix components) and sensitivity (ability to measure very low concentrations).
-
Solid-Phase Extraction (SPE): Nicotine N'-oxide is a polar metabolite.[7] SPE is essential to remove interfering substances from the complex urine matrix (like salts and urea) that can suppress the analyte's signal in the mass spectrometer, a phenomenon known as matrix effects.[7] A mixed-mode or polymeric SPE sorbent is recommended for effective retention of this polar compound.
Caption: Experimental workflow for nicotine N'-oxide analysis.
3.2. Step-by-Step Methodology
A. Materials and Reagents
-
trans-Nicotine N'-oxide analytical standard
-
trans-Nicotine N'-oxide-d3 (or other stable isotope-labeled internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Mixed-mode cation exchange SPE cartridges (e.g., Waters Oasis MCX)
-
Human urine (drug-free, for calibration standards)
B. Sample Collection and Handling
-
Collect spot urine samples in sterile polypropylene containers.
-
For short-term storage (<72 hours), refrigerate at 2-8°C.
-
For long-term storage, freeze at -20°C or below. Avoid multiple freeze-thaw cycles.
C. Preparation of Standards and Quality Controls (QCs)
-
Prepare a 1 mg/mL stock solution of trans-nicotine N'-oxide in methanol.
-
Perform serial dilutions to create working standards.
-
Spike drug-free urine with working standards to create a calibration curve (e.g., 1-500 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
D. Sample Preparation (Solid-Phase Extraction)
-
Thaw urine samples, calibrators, and QCs. Vortex to mix.
-
Pipette 0.5 mL of each sample into a labeled tube.
-
Add 25 µL of the internal standard working solution (e.g., 1 µg/mL) to all tubes except blanks. Vortex.
-
Add 0.5 mL of 4% phosphoric acid in water to each tube. Vortex.
-
Condition SPE Cartridge: Pass 2 mL of methanol, followed by 2 mL of water through the cartridge. Do not allow the sorbent to dry.
-
Load Sample: Load the entire 1 mL of the pre-treated sample onto the cartridge.
-
Wash Cartridge:
-
Wash 1: Pass 2 mL of 0.1 M HCl.
-
Wash 2: Pass 2 mL of methanol.
-
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5 minutes.
-
Elute Analyte: Elute the nicotine N'-oxide and internal standard by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge. Collect the eluate.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of mobile phase A. Vortex and transfer to an autosampler vial.
E. LC-MS/MS Instrumental Analysis
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 4 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure identity confirmation. (e.g., trans-Nicotine N'-oxide: Q1/Q3; trans-Nicotine N'-oxide-d3: Q1/Q3).
F. Method Validation The described method must be validated according to regulatory guidelines, assessing:
-
Selectivity: Absence of interfering peaks in blank samples.
-
Linearity: The range over which the assay is accurate (e.g., r² > 0.99).
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Accuracy & Precision: Intra- and inter-day analysis of QC samples should be within ±15% (±20% at the LLOQ).
-
Matrix Effect and Recovery: To ensure the SPE procedure is effective and consistent.
Data Interpretation and Applications
The primary application of measuring nicotine N'-oxide is to gain a higher-resolution view of recent nicotine use.
-
Smoking Cessation Trials: In a clinical setting, a patient's cotinine level may remain high for several days after their reported quit date. A rapid drop in nicotine N'-oxide levels, however, can provide earlier confirmation of abstinence. Conversely, a spike in nicotine N'-oxide in a supposedly abstinent individual can indicate a recent lapse.
-
Pharmacokinetic Studies: Measuring this metabolite can provide a more complete picture of an individual's nicotine metabolism profile, especially when measured alongside nicotine and cotinine.[8]
Troubleshooting Common Analytical Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal / Poor Sensitivity | 1. Inefficient extraction.[7]2. Ion suppression from matrix effects.[7]3. Suboptimal MS source parameters. | 1. Optimize SPE protocol; ensure proper pH and solvent choice.2. Improve chromatographic separation to move analyte away from interfering peaks.3. Tune ESI parameters (voltage, gas flow, temperature) for the specific analyte. |
| High Variability in Results | 1. Inconsistent sample preparation.2. Pipetting errors.3. Instability of the analyte. | 1. Automate SPE if possible; ensure consistent drying and elution steps.2. Calibrate pipettes regularly.3. Ensure samples are stored properly and analyze promptly after preparation. |
| Peak Tailing or Poor Shape | 1. Incompatible reconstitution solvent.2. Column degradation.3. Secondary interactions with the column. | 1. Reconstitute in a solvent weaker than the initial mobile phase.2. Replace the analytical column.3. Add a small amount of a competing base (e.g., ammonium hydroxide) to the mobile phase. |
References
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Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. National Center for Biotechnology Information. Available at: [Link]
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Zhang, X., Chen, J., Duan, H., Lazarus, P., & Ren, Q. (2019). Nicotine-N'-Oxidation by Flavin Monooxygenase Enzymes. PubMed. Available at: [Link]
-
P. aeruginosa Metabolome Database. (n.d.). nicotine-1'-N-oxide (PAMDB120186). PAMDB. Available at: [Link]
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Park, S. B., Jacob, P., Benowitz, N. L., & Cashman, J. R. (1993). Stereoselective Metabolism of (S)-(-)-nicotine in Humans: Formation of trans-(S)-(-)-nicotine N-1'-oxide. PubMed. Available at: [Link]
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Beckett, A. H., & Jacob, P. (1986). Determination of Nicotine N-Oxide by Gas Chromatography following Thermal Conversion to 2-Methyl-6-(3-pyridyI)tetrahydro. Clinical Chemistry. Available at: [Link]
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Jacob, P., 3rd, Benowitz, N. L., & Shulgin, A. T. (1986). Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine. Analytical Chemistry. Available at: [Link]
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Park, S. B., Jacob, P., 3rd, Benowitz, N. L., & Cashman, J. R. (1993). Stereoselective metabolism of (S)-(-)-nicotine in humans: Formation of trans-(S)-(-)-nicotine N-1'-oxide. Chemical Research in Toxicology. Available at: [Link]
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Rumchev, K., Jamrozik, K., Stick, S., & Spickett, J. (2014). Comparison of Levels of Three Tobacco Smoke Exposure Biomarkers in Children of Smokers. National Center for Biotechnology Information. Available at: [Link]
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Jacob, P., 3rd, Benowitz, N. L., & Shulgin, A. T. (1986). Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine. PubMed. Available at: [Link]
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Benowitz, N. L., St.Helen, G., & Nardone, N. (2018). Biomarkers of exposure to new and emerging tobacco delivery products. National Center for Biotechnology Information. Available at: [Link]
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Government of Canada. (2014). Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco. Canada.ca. Available at: [Link]
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God, J. M., Fender, A., K-Madhunira, S., & McGrath, S. (1992). Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats. PubMed. Available at: [Link]
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Dona, C., Zauer, E., & Tsoi, I. (2025). Analytical review of methods for the determination of nitrogen oxides in tobacco and nicotine containing products. ResearchGate. Available at: [Link]
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Human Metabolome Database. (2005). Showing metabocard for Nicotine-1'-N-oxide (HMDB0001497). HMDB. Available at: [Link]
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Domingues, V. F., et al. (2021). Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review. MDPI. Available at: [Link]
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Cooke, F. L., et al. (2018). Biomarkers of Tobacco Exposure Decrease After Smokers Switch to an E-Cigarette or Nicotine Gum. Oxford Academic. Available at: [Link]
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Wang, B., et al. (2024). Plasma nicotine and its metabolite as biomarkers of tobacco exposure and their relevance to pulmonary nodule. National Center for Biotechnology Information. Available at: [Link]
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Phillipson, J. D., & El-Dardiry, S. (1975). Cotinine N-oxide, a new metabolite of nicotine. Journal of Medicinal Chemistry. Available at: [Link]
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Bishop, E., et al. (2024). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. National Institutes of Health. Available at: [Link]
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Jatlow, P., et al. (2000). Plasma nitric oxide before and after smoking cessation with nicotine nasal spray. European Journal of Clinical Pharmacology. Available at: [Link]
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ClinicalTrials.gov. (2009). Nicotine Patch, Blood Flow and Oxidative Stress Study. ClinicalTrials.gov. Available at: [Link]
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Introduction: Beyond Cotinine - The Significance of Nicotine N'-Oxide
An Application Guide for the In Vivo Experimental Design of Nicotine N'-Oxide Pharmacokinetics
Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive hepatic metabolism. While the conversion to cotinine via cytochrome P450 2A6 (CYP2A6) is the most prominent metabolic route, accounting for 70-80% of nicotine's elimination, other pathways contribute to its complex pharmacology.[1] One such pathway is N-oxidation, a reaction catalyzed by flavin-containing monooxygenase 3 (FMO3), which converts nicotine into nicotine N'-oxide.[1][2] This metabolite typically accounts for 4-7% of a nicotine dose excreted in urine.[1]
Studying the in vivo kinetics of nicotine N'-oxide is critical for several reasons. Firstly, this metabolite can be reduced back to nicotine by gut microflora, creating a potential for systemic recycling that may prolong nicotine's effects.[1] Secondly, understanding the N-oxidation pathway is important in individuals with low CYP2A6 activity, as this route may become more significant, influencing nicotine exposure and dependence.[2][3] This guide provides a comprehensive framework for designing and executing in vivo pharmacokinetic studies to elucidate the formation, distribution, and elimination of nicotine N'-oxide in preclinical animal models.
Part 1: Strategic Experimental Design
A robust pharmacokinetic (PK) study design is paramount for generating reliable and interpretable data.[4] The design must be tailored to the specific research question: are you investigating the formation of nicotine N'-oxide from nicotine, or the disposition of nicotine N'-oxide itself?
Defining Research Objectives & Study Arms
The primary objective dictates the structure of the experiment. Two common scenarios are:
-
To Characterize the Formation and Elimination of Nicotine N'-Oxide from Nicotine: This involves administering nicotine and measuring the subsequent plasma concentrations of both the parent drug and its N'-oxide metabolite over time.
-
To Characterize the Disposition of Nicotine N'-Oxide: This requires direct administration of nicotine N'-oxide and measuring its plasma concentration, as well as the appearance of nicotine to quantify in vivo reduction.[5]
A comprehensive study would ideally include both scenarios to build a complete model.
A typical study design is summarized in the table below:
| Group | Test Article | Dose (mg/kg) | Route | Primary Objective |
| 1 | Nicotine | 0.5 - 2.0 | IV / IP | Characterize formation kinetics of Nicotine N'-Oxide. |
| 2 | Nicotine N'-Oxide | 0.5 - 2.0 | IV / IP | Characterize disposition and in vivo reduction of Nicotine N'-Oxide. |
| 3 | Vehicle Control | N/A | IV / IP | Establish baseline and control for procedural effects. |
Rationale: Intravenous (IV) administration is preferred for initial PK studies as it provides 100% bioavailability, allowing for the determination of absolute clearance and volume of distribution. Intraperitoneal (IP) injection is a common alternative in rodents.[6] The dose should be selected to produce plasma concentrations relevant to those seen in tobacco users.[1]
Animal Model Selection
The choice of animal model is a critical decision that can significantly impact the translatability of the findings.
-
Species and Strain: Rats (e.g., Fischer-344, Sprague-Dawley) are frequently used in nicotine metabolism studies.[5][7] They are large enough to permit serial blood sampling and their metabolic pathways are relatively well-characterized.
-
Considerations for Mice: While mouse models are invaluable in genetic and behavioral studies, some research suggests they may not be optimal for investigating N-oxidation due to species-specific differences in FMO activity and response to inducers.[8][9]
-
Animal Welfare: All experimental procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical treatment and minimization of distress.
Pharmacokinetic Sampling Schedule
The timing of sample collection is crucial for accurately defining the concentration-time curve.[10][11]
-
Blood (Plasma): Plasma is the preferred matrix for kinetic analysis.[12] A typical serial sampling schedule following IV administration might be:
-
Pre-dose (0 min)
-
Initial Distribution Phase: 2, 5, 15, 30 minutes
-
Elimination Phase: 1, 2, 4, 8, 12, 24 hours
-
-
Urine: For mass balance studies, animals can be housed in metabolic cages to collect urine over a 24-hour period.[5] This allows for the quantification of total excreted nicotine and metabolites, providing a complete picture of metabolic fate.[5][13]
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Application Notes & Protocols: Sample Preparation of Nicotine N'-Oxide from Plasma for LC-MS/MS Analysis
Introduction: The Analytical Challenge of Nicotine N'-Oxide
Nicotine N'-oxide (NNO) is a significant metabolite of nicotine, formed primarily by the action of flavin-containing monooxygenase 3 (FMO3).[1] While it represents a smaller metabolic pathway compared to the conversion to cotinine, its quantification in plasma is crucial for comprehensive pharmacokinetic and toxicological studies of nicotine exposure.[1][2] The analysis of NNO in a complex biological matrix like plasma presents a distinct challenge due to its polarity and the presence of abundant endogenous interferences such as proteins and phospholipids.
Effective sample preparation is the cornerstone of a reliable bioanalytical method. It serves to isolate the analyte of interest from interfering matrix components, concentrate the analyte to improve sensitivity, and prepare the sample in a solvent compatible with the downstream analytical instrumentation, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document provides a detailed guide to the primary techniques for NNO extraction from plasma, explaining the scientific rationale behind each method to empower researchers to select and optimize the most appropriate protocol for their specific needs.
Guiding Principles: Physicochemical Properties of Nicotine N'-Oxide
An understanding of the analyte's chemical nature is paramount in designing an effective extraction strategy. Nicotine N'-oxide is a pyrrolidinylpyridine derivative, structurally similar to nicotine but with an N-oxide functional group on the pyrrolidine ring.[3][4] This seemingly small modification has a significant impact on its physicochemical properties.
-
Polarity: The N-oxide group significantly increases the molecule's polarity compared to nicotine. This heightened polarity dictates its solubility in various organic solvents and its retention characteristics on different chromatographic stationary phases.
-
Chemical Stability: While generally stable, NNO can be susceptible to reduction back to nicotine in vivo, which can create a recycling effect in the body.[1] Consideration of sample handling and storage conditions is therefore important to prevent ex vivo degradation or conversion. Blood plasma pH is physiologically stabilized around 7.4, which helps maintain stability during collection and initial handling.[5]
Overview of Plasma Sample Preparation Techniques
There are three principal methods used for preparing plasma samples for small molecule analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method represents a trade-off between speed, cost, selectivity, and the final cleanliness of the extract.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to denature and precipitate plasma proteins. | Fast, simple, inexpensive, high-throughput. | Non-selective, high levels of residual matrix components (phospholipids), potential for ion suppression in MS, significant sample dilution.[6] | High-throughput screening, rapid method development. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous plasma and an organic solvent). | Cleaner extracts than PPT, removes non-polar and some polar interferences. | Can be labor-intensive, requires solvent evaporation/reconstitution, choice of solvent is critical. | When cleaner samples are needed than PPT and SPE is not feasible. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away; analyte is then eluted with a small volume of solvent. | Most selective method, provides the cleanest extracts, removes proteins and phospholipids, allows for analyte concentration.[7] | More complex method development, higher cost per sample, can be lower throughput than PPT. | "Gold standard" for quantitative bioanalysis requiring high sensitivity and accuracy. |
Detailed Protocols and Methodologies
A. Method 1: Protein Precipitation (PPT)
PPT is the simplest and fastest approach. It works by adding a large excess of a cold organic solvent (like acetonitrile or methanol) or an acid (like trichloroacetic acid) to the plasma sample.[8][9] This disrupts the solvation of proteins, causing them to denature and precipitate out of solution.
Rationale: Acetonitrile is often preferred as it is highly efficient at precipitating proteins and is a common mobile phase component in reversed-phase LC-MS/MS.[9][10] The use of ice-cold solvent enhances the precipitation efficiency. A key drawback is that many endogenous interferences, particularly phospholipids, remain soluble in the supernatant, which can lead to significant ion suppression in the MS source.
Protocol: High-Throughput Protein Precipitation
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add 20 µL of a working solution of a suitable isotope-labeled internal standard (e.g., Nicotine-d4) in methanol. Vortex briefly.
-
Precipitation: Add 300-400 µL of ice-cold acetonitrile.[11] The 3:1 or 4:1 ratio of solvent to plasma is critical for complete protein removal.
-
Mixing: Vortex vigorously for 30-60 seconds to ensure thorough mixing and complete protein denaturation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[11]
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any fine particulates before transferring to an autosampler vial.
B. Method 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PPT by partitioning the analyte into an organic solvent, leaving many polar interferences behind in the aqueous layer. The choice of organic solvent is critical and is based on the polarity of the analyte.
Rationale: Given the polar nature of NNO, a moderately polar, water-immiscible solvent is required. A mixture like dichloromethane:isopropanol (95:5 v/v) can be effective.[12] Adjusting the pH of the plasma sample can be used to suppress the ionization of interfering compounds, though NNO's charge is less pH-dependent than nicotine's.
Protocol: Selective Liquid-Liquid Extraction
-
Aliquoting & IS Spiking: To a glass tube, add 250 µL of plasma and spike with the internal standard.
-
pH Adjustment (Optional but Recommended): Add 50 µL of a buffer (e.g., ammonium carbonate) to basify the sample. This helps ensure basic interferences are neutralized.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a dichloromethane/isopropanol mixture).
-
Extraction: Cap the tube and vortex vigorously for 2-5 minutes. Alternatively, use a mechanical rocker for 15-20 minutes.
-
Phase Separation: Centrifuge at ~2,000-3,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the aqueous layer or the protein interface.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.
C. Method 3: Solid-Phase Extraction (SPE)
SPE is the most powerful technique for generating clean extracts and is highly recommended for validated, quantitative assays. It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interferences are washed away, and the purified analyte is then eluted.
Rationale: For NNO, a mixed-mode cation exchange (MCX) resin can be particularly effective.[13] These sorbents have both reversed-phase (for hydrophobic interactions) and strong cation exchange (for ionic interactions) properties. The protocol involves adjusting the sample pH to ensure NNO is positively charged, allowing it to bind to the cation exchange sites. A wash with an organic solvent removes hydrophobic interferences, and a final elution with a basic organic solvent neutralizes the charge on NNO, releasing it from the sorbent.
Protocol: High-Purity Mixed-Mode Cation Exchange SPE
-
Sample Pre-treatment: Dilute 250 µL of plasma with 250 µL of 4% phosphoric acid in water. This ensures the NNO is protonated (positively charged). Vortex to mix.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg / 1 mL) by passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.
-
Wash 2 (Hydrophobic Interferences): Wash the cartridge with 1 mL of methanol. This step removes lipids and other non-polar matrix components. Dry the cartridge thoroughly under vacuum for 1-2 minutes.
-
Elution: Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic elution solvent neutralizes the charge on NNO, releasing it from the cation exchange sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial LC mobile phase.
Workflow Visualizations
Diagram 1: General Sample Preparation Workflow This diagram illustrates the decision-making process and general steps for plasma sample preparation.
Caption: Decision workflow for plasma sample preparation.
Diagram 2: Detailed Solid-Phase Extraction (SPE) Protocol This diagram details the sequential steps involved in the recommended mixed-mode SPE protocol.
Caption: Step-by-step workflow for Mixed-Mode SPE.
References
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Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS. Retrieved from [Link]
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Schulz, M., et al. (2021). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. ResearchGate. Retrieved from [Link]
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Abu-Awwad, A., et al. (2016). Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap MS. ResearchGate. Retrieved from [Link]
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Sajewicz, W., et al. (2022). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. MDPI. Retrieved from [Link]
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Kumar, P., et al. (2013). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. National Institutes of Health (NIH). Retrieved from [Link]
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Chen, L., et al. (2011). Fast and selective extraction of nicotine from human plasma based on magnetic strong cation exchange resin followed by liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]
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Al-Balushi, K., & Dwivedi, A. (2002). Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain. Taylor & Francis Online. Retrieved from [Link]
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Ghosheh, O., & Dwivedi, A. (1998). Rapid solid-phase extraction method for automated gas chromatographic-mass spectrometric determination of nicotine in plasma. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nicotine N-oxide. PubChem. Retrieved from [Link]
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Gol-Mohammadi, T., et al. (2013). Protein Precipitation Methods Evaluated for Determination of Serum Nitric Oxide End Products by the Griess Assay. ResearchGate. Retrieved from [Link]
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Hata, S., et al. (1960). Chemistry of the N′-Oxides of Nicotine and Myosmine. J-STAGE. Retrieved from [Link]
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Al-Balushi, K., & Dwivedi, A. (2002). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. ResearchGate. Retrieved from [Link]
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Coggins, K. E., et al. (2020). Sensitive Quantification of Nicotine in Bronchoalveolar Lavage Fluid by Acetone Precipitation Combined With Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry. ACS Publications. Retrieved from [Link]
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Rocchiccioli, M., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. PubMed. Retrieved from [Link]
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Rocchiccioli, M., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Nicotine concentration in blood plasma after smoking a cigarette. Retrieved from [Link]
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Cuttler, J., et al. (2016). Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method. F1000Research. Retrieved from [Link]
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Nwosu, C., et al. (1988). Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats. PubMed. Retrieved from [Link]
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Kanojia, N., et al. (2022). Extraction and analysis of nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) from cigarettes using small volume liquid. IP International Journal of Forensic Medicine and Toxicological Sciences. Retrieved from [Link]
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ContaminantDB. (n.d.). Nicotine N-oxide (CHEM042495). Retrieved from [Link]
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Scherer, G., et al. (2022). Assessment of the Exposure to NNN in the Plasma of Smokeless Tobacco Users. ACS Publications. Retrieved from [Link]
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ResearchGate. (n.d.). Fast and selective extraction of nicotine from human plasma based on magnetic strong cation exchange resin followed by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Plasma nicotine-N-oxide and cotinine-N-oxide levels measured over time. Retrieved from [Link]
-
P. aeruginosa Metabolome Database. (n.d.). nicotine-1'-N-oxide (PAMDB120186). Retrieved from [Link]
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Application of Nicotine N'-Oxide in Smoking Cessation Studies: A Detailed Guide for Researchers
Introduction: The Potential of Nicotine N'-Oxide as a Novel Prodrug for Smoking Cessation
Nicotine replacement therapy (NRT) remains a cornerstone of smoking cessation strategies, aiming to alleviate withdrawal symptoms by providing nicotine through safer delivery systems than tobacco smoke. However, existing NRTs have limitations, including variable pharmacokinetic profiles and potential for continued dependence. Nicotine N'-oxide, a primary metabolite of nicotine, presents a compelling avenue for research and development in smoking cessation due to its potential to act as a nicotine prodrug.[1]
In the human body, nicotine is metabolized to nicotine N'-oxide, primarily by flavin-containing monooxygenase 3 (FMO3).[2] This metabolite can then be reduced back to nicotine, suggesting a potential for a sustained and controlled release of the active compound.[3] This unique metabolic pathway positions nicotine N'-oxide as a candidate for a novel NRT with a potentially improved pharmacokinetic profile, offering a smoother and more sustained delivery of nicotine compared to some existing methods.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of nicotine N'-oxide in smoking cessation studies. It includes detailed protocols for the synthesis, in vitro characterization, and in vivo evaluation of nicotine N'-oxide, along with methods to assess its behavioral and pharmacological effects.
Pharmacokinetic Profile and Rationale for Use
Nicotine N'-oxide is a minor metabolite of nicotine, with its formation being stereoselective.[4] Studies in rats have shown that orally administered nicotine N'-oxide is converted to nicotine, leading to measurable plasma nicotine levels.[5] This in vivo reduction is a key characteristic that underpins its potential as a prodrug for smoking cessation. The conversion of nicotine N'-oxide to nicotine could potentially offer a more gradual onset and longer duration of action, which may help in managing cravings and withdrawal symptoms more effectively.
Synthesis and Characterization of Nicotine N'-Oxide
The synthesis of nicotine N'-oxide is crucial for preclinical research. Both cis- and trans-diastereomers can be produced through the oxidation of nicotine using reagents like meta-chloroperoxybenzoic acid (m-CPBA).[6]
Protocol 1: Synthesis of a Mixture of cis- and trans-Nicotine N'-Oxide
Objective: To synthesize a mixture of cis- and trans-nicotine N'-oxide for use in in vitro and in vivo studies.
Materials:
-
(S)-(-)-Nicotine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Chloroform (CHCl₃)
-
Potassium carbonate (K₂CO₃)
-
Water (H₂O)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve (S)-(-)-nicotine in chloroform.
-
Slowly add one equivalent of m-CPBA to the nicotine solution at room temperature with constant stirring.[6]
-
Allow the reaction to proceed for several hours, monitoring the consumption of nicotine by thin-layer chromatography (TLC).
-
Upon completion, add potassium carbonate and a small amount of water to neutralize the acidic byproducts and quench excess m-CPBA.[6]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product using silica gel column chromatography to separate the diastereomeric mixture of cis- and trans-nicotine N'-oxides from any unreacted nicotine and byproducts.[6]
In Vitro Characterization
Before proceeding to in vivo studies, it is essential to characterize the in vitro properties of nicotine N'-oxide, including its stability, conversion to nicotine in relevant biological matrices, and its interaction with nicotinic acetylcholine receptors (nAChRs).
Protocol 2: In Vitro Conversion of Nicotine N'-Oxide to Nicotine in Liver Microsomes
Objective: To determine the rate and extent of conversion of nicotine N'-oxide to nicotine in liver microsomes, providing insights into its metabolic activation.
Materials:
-
cis- and trans-Nicotine N'-oxide
-
Rat or human liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard (e.g., nicotine-d4)
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures containing liver microsomes, NADPH regenerating system, and phosphate buffer in microcentrifuge tubes.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding a known concentration of cis- or trans-nicotine N'-oxide.
-
Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of nicotine and remaining nicotine N'-oxide using a validated LC-MS/MS method.[7][8][9]
Protocol 3: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
Objective: To assess the binding affinity of nicotine N'-oxide to various nAChR subtypes to determine if it has direct pharmacological activity.
Materials:
-
Cell lines expressing specific nAChR subtypes (e.g., α4β2, α7)
-
Radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin)[10][11]
-
Nicotine N'-oxide (cis and trans isomers)
-
Nicotine (as a positive control)
-
Assay buffer
-
Cell harvester and scintillation counter or gamma counter
Procedure:
-
Prepare cell membranes from the nAChR-expressing cell lines.
-
In a 96-well plate, add cell membranes, radioligand, and increasing concentrations of nicotine N'-oxide or nicotine.
-
Incubate at room temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Determine the IC₅₀ values (concentration of competitor that inhibits 50% of specific binding) for nicotine N'-oxide and nicotine.
In Vivo Evaluation in Animal Models
Animal models are indispensable for evaluating the pharmacokinetic and pharmacodynamic properties of nicotine N'-oxide and its potential as a smoking cessation aid.
Pharmacokinetic Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of nicotine N'-oxide and its conversion to nicotine in vivo.
Protocol 4: In Vivo Pharmacokinetic Study of Nicotine N'-Oxide in Rats
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Nicotine N'-oxide (formulated for oral or intravenous administration)
-
Cannulas for blood sampling
-
Metabolic cages for urine and feces collection
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer a known dose of nicotine N'-oxide to rats via the desired route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) via the implanted cannula.
-
Process blood samples to obtain plasma.
-
House a separate group of rats in metabolic cages and collect urine and feces for 24-48 hours post-dose.
-
Analyze plasma, urine, and fecal samples for concentrations of nicotine N'-oxide and nicotine using a validated LC-MS/MS method.[7][8][12]
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both compounds.
Behavioral Pharmacology Studies
Behavioral studies in animal models of nicotine dependence are crucial to assess the potential efficacy of nicotine N'-oxide in reducing nicotine-seeking and withdrawal symptoms.
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- 9. Nicotine self-administration in animals as a dependence model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An in vitro α-neurotoxin-nAChR binding assay correlates with lethality and in vivo neutralization of a large number of elapid neurotoxic snake venoms from four continents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
protocol for enzymatic synthesis of nicotine N'-oxide isomers
Application Note & Protocol
Topic: Protocol for Stereoselective Enzymatic Synthesis of Nicotine N'-Oxide Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Harnessing Biocatalysis for Nicotine Metabolite Synthesis
Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism in humans, primarily through C-oxidation by Cytochrome P450 2A6 (CYP2A6) to form cotinine.[1][2] A secondary but significant pathway is the N'-oxidation of the pyrrolidine nitrogen, a reaction catalyzed by a class of enzymes known as Flavin-Containing Monooxygenases (FMOs).[3][4] This oxidation yields two diastereomeric products: cis-(1'R,2'S)-nicotine N'-oxide and trans-(1'S,2'S)-nicotine N'-oxide. These metabolites are crucial as analytical standards for toxicology, drug metabolism, and pharmacokinetic (DMPK) studies.
The enzymatic route to these compounds offers a distinct advantage over classical chemical synthesis: stereoselectivity. Human FMO isoforms, particularly FMO3 (the primary hepatic form), exhibit remarkable stereoselectivity, almost exclusively producing the trans diastereomer from the naturally occurring (S)-(-)-nicotine.[5][6] This biological specificity allows for the targeted synthesis of a single isomer, bypassing the need for complex chiral separation of a racemic mixture often produced by chemical methods.
This application note provides a detailed protocol for the stereoselective synthesis of trans-(S)-nicotine N'-oxide using recombinant human FMO3. It is designed for researchers requiring high-purity standards of nicotine metabolites. We will delve into the mechanistic underpinnings of the FMO catalytic cycle, provide a step-by-step experimental workflow, and outline methods for product purification and analysis.
Scientific Principle: The Flavin-Containing Monooxygenase Catalytic Cycle
FMOs are NAD(P)H- and O₂-dependent enzymes that catalyze the oxygenation of soft nucleophilic heteroatoms, such as nitrogen and sulfur, in a wide range of xenobiotics.[7] Unlike Cytochrome P450 enzymes, the FMO catalytic cycle does not involve a reactive iron-oxo species. Instead, the flavin adenine dinucleotide (FAD) cofactor is the hub of catalytic activity.
The generally accepted mechanism proceeds as follows:
-
FAD Reduction: The FAD prosthetic group is first reduced by NADPH to FADH₂.
-
Peroxyflavin Formation: The reduced flavin reacts with molecular oxygen (O₂) to form a stable C4a-hydroperoxyflavin intermediate. This is the key oxygenating species in the FMO reaction.
-
Nucleophilic Attack: The nucleophilic nitrogen of the substrate (nicotine's pyrrolidine ring) attacks the terminal oxygen of the C4a-hydroperoxyflavin.
-
Product Formation & Release: The oxygen atom is transferred to the substrate, forming the N-oxide product. Concurrently, a C4a-hydroxyflavin species is formed, which then dehydrates to regenerate the oxidized FAD, completing the cycle.
The stereoselectivity of the reaction is dictated by the architecture of the enzyme's active site, which orients the nicotine molecule in a specific conformation for the nucleophilic attack on the peroxyflavin intermediate.[8]
Enzyme Activity & Substrate Specificity
Several human FMO isoforms can metabolize nicotine, but with varying efficiencies. FMO3 is considered the primary enzyme for this reaction in the human liver.[1] The choice of enzyme is critical for achieving the desired stereochemical outcome.
| Enzyme Isoform | Substrate | Apparent Km (mM) | Key Characteristics | Reference |
| Human FMO1 | (S)-Nicotine | ~0.8 | Active, extra-hepatic expression. | [3] |
| Human FMO3 | (S)-Nicotine | ~0.8 | Primary hepatic enzyme; highly stereoselective for trans-N'-oxide. | [3][5] |
| Porcine Liver FMO | (S)-Nicotine | 181 µM | Produces a mixture of cis and trans isomers. | [8] |
| Human FMO4/FMO5 | (S)-Nicotine | >5.0 | Exhibit low activity towards nicotine. | [1][9] |
Detailed Experimental Protocol
This protocol is optimized for the synthesis of trans-(S)-nicotine N'-oxide using commercially available recombinant human FMO3.
Part 1: Materials and Reagents
-
Enzyme: Recombinant Human FMO3 (expressed in baculovirus/insect cells or similar, available from commercial vendors).
-
Substrate: (S)-(-)-Nicotine (≥99% purity).
-
Cofactor: β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH).
-
Buffer: Potassium phosphate buffer (100 mM, pH 8.5). Rationale: A slightly basic pH is often optimal for FMO activity.
-
Reaction Termination: Trichloroacetic acid (TCA), 20% (w/v) solution in water.
-
Extraction: Dichloromethane (DCM), HPLC grade.
-
Purification: Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg).
-
Analytical Standards: If available, certified standards of cis- and trans-nicotine N'-oxide.
Part 2: Step-by-Step Synthesis Workflow
Step 2.1: Reagent Preparation
-
Phosphate Buffer (100 mM, pH 8.5): Prepare by mixing appropriate volumes of 100 mM monobasic and dibasic potassium phosphate solutions. Adjust pH to 8.5. Store at 4°C.
-
(S)-Nicotine Stock (100 mM): Prepare a stock solution of (S)-nicotine in the 100 mM phosphate buffer. Caution: Nicotine is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
NADPH Stock (20 mM): Prepare a fresh solution of NADPH in the 100 mM phosphate buffer immediately before use. Rationale: NADPH is unstable in solution; fresh preparation ensures maximal cofactor activity.
Step 2.2: Enzymatic Reaction Setup
-
In a 50 mL conical tube, combine the following reagents in order:
-
Potassium Phosphate Buffer (100 mM, pH 8.5): 19.0 mL
-
Recombinant Human FMO3: 25-100 µg (or as recommended by the manufacturer)
-
(S)-Nicotine Stock (100 mM): 0.5 mL (Final concentration: 2.5 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding:
-
NADPH Stock (20 mM): 0.5 mL (Final concentration: 0.5 mM)
-
-
Cap the tube and incubate at 37°C in a shaking water bath for 2-4 hours. The reaction is open to the air, which provides the necessary molecular oxygen.
Step 2.3: Reaction Termination and Product Extraction
-
Terminate the reaction by adding 1.0 mL of 20% TCA solution. This will precipitate the enzyme.
-
Vortex the mixture and centrifuge at 4,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube.
-
Adjust the pH of the supernatant to ~9.0 using 1M NaOH. Rationale: This step deprotonates the N-oxide, making it more amenable to extraction, though it remains highly polar.
-
Extract the aqueous layer with an equal volume of dichloromethane (3 x 20 mL) to remove any unreacted nicotine. Rationale: Nicotine is significantly more nonpolar than its N-oxide and will partition into the organic layer, providing an initial purification step.
-
Retain the aqueous layer, which contains the polar nicotine N'-oxide product.
Step 2.4: Solid Phase Extraction (SPE) for Purification
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the aqueous layer from Step 2.3 onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove salts and other highly polar impurities.
-
Elute the nicotine N'-oxide from the cartridge using 5 mL of a methanol/water mixture (e.g., 50:50 v/v).[10]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried product in 1.0 mL of mobile phase for HPLC analysis.
Part 3: Analysis by High-Performance Liquid Chromatography (HPLC)
The separation and quantification of nicotine N'-oxide isomers require a robust analytical method. Due to the polarity and thermal instability of the N-oxides, HPLC with UV detection is the preferred method.[10][11]
-
Column: Amino bonded-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: Isopropanol:Water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
Expected Results: Under these conditions, the trans and cis isomers of nicotine N'-oxide can be separated. The reaction with human FMO3 should yield a single major peak corresponding to the trans isomer. The identity can be confirmed by comparing the retention time to a known standard or by collecting the fraction for analysis by mass spectrometry.
Troubleshooting
-
Low Yield:
-
Inactive Enzyme: Ensure the enzyme has been stored correctly and has not undergone freeze-thaw cycles.
-
Degraded Cofactor: Use freshly prepared NADPH solution for every experiment.
-
Sub-optimal pH: Verify the pH of the reaction buffer is 8.5.
-
-
Presence of Both cis and trans Isomers:
-
This is unexpected with human FMO3. Verify the source and purity of the enzyme. Contamination with other enzymes or using a non-selective FMO (like porcine FMO) could be a cause.[5]
-
-
Poor Purity after Extraction:
-
Ensure the pH adjustment in the extraction and SPE steps is accurate.
-
Optimize the wash and elution steps of the SPE protocol for your specific cartridge type.
-
References
- Damani, L. A., et al. (1988). Stereoselectivity in the N'-oxidation of nicotine isomers by flavin-containing monooxygenase. Molecular Pharmacology, 33(6), 702-705.
-
Hukkanen, J., et al. (2018). Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. Cancer Epidemiology, Biomarkers & Prevention, 28(2), 310-318. [Link][1][4]
-
Hukkanen, J., et al. (2018). Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. PMC - NIH. [Link][3]
-
Hukkanen, J., et al. (2018). Nicotine-N'-Oxidation by Flavin Monooxygenase Enzymes. PubMed - NIH. [Link][9]
-
He, K., et al. (2013). Catalytic Mechanism of Cytochrome P450 for N-methylhydroxylation of Nicotine: Reaction Pathways and Regioselectivity of the Enzymatic Nicotine Oxidation. PMC - PubMed Central. [Link][12]
-
Hukkanen, J., et al. (2018). Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. ResearchGate. [Link][13]
-
Hukkanen, J., et al. (2018). Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. AACR Journals. [Link][1][4]
-
Wang, B., et al. (2019). Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. NIH. [Link][7]
-
Dekeyser, J. G., et al. (2019). Nicotine oxidation by genetic variants of CYP2B6 and in human brain microsomes. NIH. [Link]
-
Hecht, S. S., et al. (2000). 2′-Hydroxylation of nicotine by cytochrome P450 2A6 and human liver microsomes: Formation of a lung carcinogen precursor. PNAS. [Link][2]
-
Hukkanen, J., et al. (2018). Nicotine-N'-oxidation by flavin monooxygenase enzymes. AACR Journals. [Link]
-
Park, S. B., et al. (1993). Stereoselective Metabolism of (S)-(-)-nicotine in Humans: Formation of trans-(S)-(-)-nicotine N-1'-oxide. PubMed. [Link][5]
-
Wang, B., & He, Y. (2010). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. PMC. [Link]
-
Hukkanen, J., et al. (2010). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PMC - PubMed Central. [Link][6]
-
Thompson, J. A., et al. (1985). Isolation and Analysis of N-oxide Metabolites of Tertiary Amines: Quantitation of nicotine-1'-N-oxide Formation in Mice. PubMed. [Link][10]
-
Wagner, F. F. (2006). Synthesis of Nicotine Derivatives from Natural Nicotine, Total Synthesis of (S)-Brevicolline, and Advances towards the Synthesis of Dihydrolycolucine. NC State Repository. [Link]
-
Skibiński, R., et al. (2022). Efficient Method of (S)-Nicotine Synthesis. MDPI. [Link]
-
Jordt, S. E. (2021). Synthetic nicotine has arrived. Tobacco Control. [Link]
-
Reddy, G. N., et al. (2022). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. Scirp.org. [Link][14]
-
Hibberd, A. R., & Gorrod, J. W. (1983). Determination of Nicotine N-Oxide by Gas Chromatography following Thermal Conversion to 2-Methyl-6-(3-pyridyI)tetrahydro. Analytical Chemistry. [Link][11]
-
Thompson, J. A., et al. (1985). Isolation and analysis of N-oxide metabolites of tertiary amines: quantitation of nicotine-1'-N-oxide formation in mice. Semantic Scholar. [Link]
-
Al-Harbi, S., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. PMC - NIH. [Link][15]
-
Comins, D. L. (n.d.). Total enantioselective synthesis of (S)-Nicotine. University of Idaho. [Link]
-
Skibiński, R., et al. (2022). Efficient Method of (S)-Nicotine Synthesis. PMC - PubMed Central - NIH. [Link]
-
Petruczynik, A., et al. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. MDPI. [Link][16]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. Nicotine-N’-oxidation by flavin monooxygenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Stereoselective metabolism of (S)-(-)-nicotine in humans: formation of trans-(S)-(-)-nicotine N-1'-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Nicotine- N'-Oxidation by Flavin Monooxygenase Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and analysis of N-oxide metabolites of tertiary amines: quantitation of nicotine-1'-N-oxide formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Catalytic Mechanism of Cytochrome P450 for N-methylhydroxylation of Nicotine: Reaction Pathways and Regioselectivity of the Enzymatic Nicotine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Approach for the Synthesis of (R) and (S)-Nicotine [scirp.org]
- 15. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Sensitivity in Nicotine N'-Oxide Quantification
Welcome to the technical support center for the quantitative analysis of nicotine N'-oxide. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with achieving adequate sensitivity for this thermally labile and polar metabolite. Here, we move beyond simple procedural lists to explain the fundamental science behind the common pitfalls and provide robust, field-tested solutions to overcome them.
Our approach is built on a foundation of scientific integrity, providing you with self-validating protocols and troubleshooting logic grounded in established analytical chemistry principles.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the quantification of nicotine N'-oxide, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: The Core Problem - Analyte Instability
Q1: My nicotine N'-oxide signal is extremely low or non-existent, but I see a large, unexpected nicotine peak. What is happening?
A1: You are likely observing in-source thermal degradation. Nicotine N'-oxide is a thermally labile molecule, meaning it easily breaks down with heat.[1][2][3] In the high-temperature environment of a standard electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, the N-O bond can break, causing the N'-oxide to revert to nicotine. This process, known as deoxygenation or back-conversion, simultaneously reduces your target analyte signal and artificially inflates the nicotine concentration, compromising the accuracy of your results.[1]
-
Causality: The energy supplied in the MS source is sufficient to overcome the activation energy of the N-O bond cleavage. This is a common issue for many N-oxide metabolites of tertiary amines.[2]
-
Solution: The primary solution is to minimize the thermal stress on the analyte. A systematic optimization of your MS source parameters is critical.
| Parameter | Recommended Action | Rationale |
| Source Temperature | Decrease in 25°C increments. Start as low as 150-200°C.[4] | Reduces the thermal energy available for the deoxygenation reaction. |
| Drying Gas Flow | Increase | Facilitates more efficient solvent evaporation at lower temperatures. |
| Nebulizer Gas Pressure | Optimize (often increase) | Promotes finer droplet formation, which aids in desolvation without excessive heat. |
| Interface/Transfer Line Temp | Decrease cautiously | Reduces thermal stress during ion transfer into the mass analyzer.[4] |
To validate this, inject a pure standard of nicotine N'-oxide and monitor both the N'-oxide and nicotine MRM transitions as you adjust the source temperature. You should observe a clear inverse relationship: as temperature decreases, the N'-oxide signal should increase while the artifactual nicotine signal decreases.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2];
} dot Caption: Thermal degradation pathway of nicotine N'-oxide in an MS source.
Part 2: Chromatography Challenges
Q2: My nicotine N'-oxide peak has poor shape (broad, tailing) or elutes too early, close to the void volume, on my C18 column. How can I improve this?
A2: This is a classic issue of retaining a highly polar analyte on a non-polar stationary phase. Nicotine N'-oxide is significantly more polar than nicotine. On a traditional reversed-phase (RP) C18 column, it has minimal interaction with the stationary phase and is swept out with the mobile phase front, resulting in poor retention and peak shape.[5]
-
Causality: The "like dissolves like" principle applies to chromatography. Polar analytes require a polar stationary phase (or a compatible mobile phase) for effective retention and separation.
-
Solution: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC columns use a polar stationary phase (e.g., bare silica, amide, or diol) with a high-organic mobile phase.[5][6] This setup is ideal for retaining and separating polar compounds like N'-oxides.
Key Advantages of HILIC for N'-Oxide Analysis:
-
Superior Retention: Provides excellent retention for polar analytes that are unretained in reversed-phase.[5]
-
Enhanced MS Sensitivity: The high organic content of the mobile phase promotes more efficient desolvation and ionization in the ESI source, often leading to a significant signal boost.[5]
-
Orthogonal Selectivity: Separates compounds based on their polarity, offering a different selectivity compared to C18 columns, which is useful for resolving isobars.[5]
| Parameter | Reversed-Phase (C18) | HILIC (e.g., BEH Amide) |
| Analyte | Nicotine N'-Oxide | Nicotine N'-Oxide |
| Typical Retention | Poor, near void volume | Good, well-retained |
| Mobile Phase | High Aqueous | High Organic (e.g., >80% Acetonitrile) |
| MS Sensitivity | Moderate | Often Enhanced |
| Peak Shape | Often broad or tailing | Typically sharp and symmetrical |
Part 3: Sample Preparation Pitfalls
Q3: My analyte recovery from biological samples (plasma, urine) is low and inconsistent. What's wrong with my extraction method?
A3: Low recovery is often due to a mismatch between the extraction method and the analyte's polarity. If you are using a generic liquid-liquid extraction (LLE) protocol designed for less polar drugs or a non-polar solid-phase extraction (SPE) sorbent, the highly polar nicotine N'-oxide will remain in the aqueous phase and be discarded.[2][7]
-
Causality: The partitioning coefficient of nicotine N'-oxide favors the aqueous layer during LLE with common non-polar organic solvents. Similarly, it will not be retained on non-polar SPE sorbents like C18.
-
Solution: Utilize a sample preparation technique optimized for polar metabolites.
-
Solid-Phase Extraction (SPE): Use a mixed-mode or polar-modified SPE sorbent. A mixed-mode cation exchange sorbent is often effective, as it can retain the protonated amine function of the N'-oxide.
-
Supported Liquid Extraction (SLE): This technique provides a high-surface-area aqueous phase from which analytes can be extracted. Basifying the sample helps neutralize the N'-oxide for better extraction into a moderately polar solvent mixture like isopropanol/methylene chloride.[8]
-
Protein Precipitation (PPT): While simple, PPT can lead to significant matrix effects. If used, ensure your chromatography is robust enough to separate the N'-oxide from co-eluting interferences like phospholipids.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled"];
} dot Caption: Troubleshooting logic for low sample preparation recovery.
Detailed Experimental Protocols
Protocol 1: Optimized LC-MS/MS Method for Nicotine N'-Oxide
This protocol provides a robust starting point for sensitive quantification.
1. Liquid Chromatography (HILIC)
-
Column: Waters ACQUITY UPLC BEH Amide (or similar HILIC chemistry), 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Gradient Profile:
-
0.0 min: 95% B
-
3.0 min: 70% B
-
3.1 min: 95% B
-
5.0 min: 95% B (End Run)
-
2. Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Source Temperature: 175°C (Critical Parameter)
-
Drying Gas Temp: 350°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Gas: 45 psi
-
Capillary Voltage: 3500 V
-
MRM Transitions (example):
-
Nicotine N'-Oxide: 179.1 → 120.1
-
Nicotine: 163.1 → 130.1
-
Nicotine-d4 (Internal Standard): 167.1 → 134.1
-
Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma
This protocol uses a mixed-mode cation exchange sorbent for efficient capture and elution.
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard (e.g., Nicotine-d4) and 600 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE plate (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated sample onto the SPE plate.
-
Wash 1 (Polar Interferences): Wash with 1 mL of 0.1 M HCl.
-
Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol.
-
Elute Analytes: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 95:5 Acetonitrile:Water for HILIC analysis.
References
-
SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY. In Vivo.
-
NICOTINE DETERMINATION FROM TABACCO BY GC/MS. Farmacia Journal.
-
Protocol - Nicotine Metabolite Ratio - Serum and Saliva. GEM-beta.
-
Research Methods of Nicotine Determination. MyBioSource Learning Center.
-
A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B.
-
Superior Separation of Nicotine and Tobacco related Alkaloids by Utilizing the Selectivity of Hydrophilic Interaction Chromatography (HILIC). Thermo Fisher Scientific.
-
Determination of Nicotine and Three Minor Alkaloids in Tobacco by Hydrophilic Interaction Chromatography-Tandem Mass Spectrometry. ResearchGate.
-
Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. ResearchGate.
-
Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap MS. ResearchGate.
-
Technical Support Center: Nicotine N,N'-Dioxide Detection. Benchchem.
-
Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. MDPI.
-
Isolation and Analysis of N-oxide Metabolites of Tertiary Amines: Quantitation of nicotine-1'-N-oxide Formation in Mice. Journal of Chromatography.
-
Aerosolization and Thermal Degradation Chemistry of Electronic Cigarettes. eScholarship, University of California.
-
A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PLoS One.
-
Determination of Nicotine N-Oxide by Gas Chromatography following Thermal Conversion to 2-Methyl-6-(3-pyridyI)tetrahydro. Analytical Chemistry.
-
A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry.
-
Thermal properties and kinetic analysis of pyrolysis products of nicotine salts from e-cigarettes using pyrolysis-gas chromatography/mass spectrometry. Frontiers in Environmental Science.
-
Reduction of nicotelline N-oxides prior to LC-MS/MS analysis. ResearchGate.
-
Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine. Analytical Chemistry.
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- 3. Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Thermal properties and kinetic analysis of pyrolysis products of nicotine salts from e-cigarettes using pyrolysis-gas chromatography/mass spectrometry [frontiersin.org]
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- 7. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PhenX Toolkit: Protocols [phenxtoolkit.org]
Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of Nicotine N'-oxide
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the LC-MS/MS analysis of Nicotine N'-oxide. As a polar metabolite of nicotine, its quantification in complex biological matrices like plasma, serum, and urine is frequently hampered by interferences that can compromise data quality. This document provides expert-driven FAQs, troubleshooting workflows, and detailed protocols to help you identify, understand, and mitigate these effects, ensuring the accuracy and robustness of your bioanalytical methods.
Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses fundamental questions regarding matrix effects to build a solid foundation for troubleshooting.
Q1: What exactly are "matrix effects" in the context of LC-MS/MS analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] In electrospray ionization (ESI), the most common source for this type of analysis, a finite amount of charge is available at the droplet surface for ions to enter the gas phase. When matrix components co-elute with your analyte (Nicotine N'-oxide), they compete for this charge. This competition can lead to:
-
Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of the analyte, leading to a lower-than-expected signal, poor sensitivity, and inaccurate quantification.[3][4]
-
Ion Enhancement: A less common effect where matrix components increase the ionization efficiency of the analyte, resulting in a higher-than-expected signal and inaccurate quantification.[1]
These effects are a primary cause of poor reproducibility and inaccuracy in quantitative bioanalysis.[2] The U.S. Food and Drug Administration (FDA) mandates the evaluation of matrix effects during bioanalytical method validation to ensure data integrity.[5][6]
Caption: The mechanism of matrix effect in LC-MS/MS.
Q2: What are the most common sources of matrix effects when analyzing Nicotine N'-oxide in biological fluids?
A: The primary culprits are endogenous components of the biological matrix that are often co-extracted with the analyte. For plasma and serum, phospholipids from cell membranes are the most notorious source of ion suppression.[7][8] Their amphipathic nature makes them difficult to remove and they tend to elute across a broad chromatographic window, interfering with many analytes.[7] Other significant sources include salts, proteins, and other metabolites that were not sufficiently removed during sample preparation.
Q3: How can I definitively prove and quantify that matrix effects are impacting my assay?
A: The most accepted method is the post-extraction spike analysis .[4][9] This experiment quantitatively measures the matrix factor (MF) and helps you determine if your sample preparation and chromatography are adequate. The procedure involves comparing the peak response of an analyte spiked into an extracted blank matrix to the response of the analyte in a clean solution (e.g., mobile phase).
Matrix Factor (MF) Calculation:
-
Set A: Peak response of analyte spiked into a pre-extracted blank matrix sample.
-
Set B: Peak response of analyte in a neat (clean) solvent standard.
-
MF = (Mean Peak Response of Set A) / (Mean Peak Response of Set B)
An MF of 1.0 indicates no matrix effect. An MF < 1.0 indicates ion suppression, and an MF > 1.0 indicates ion enhancement. During validation, this should be tested using at least six different lots of blank matrix to assess the variability of the effect.[5]
Troubleshooting Guide: From Problem to Solution
Use this section to diagnose and resolve common issues related to matrix effects.
Scenario 1: My signal-to-noise is low, and my results show significant ion suppression (MF < 0.8).
This is the classic symptom of matrix effects. The primary cause is insufficient cleanup of the sample, leading to co-eluting interferences.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ion suppression.
In-Depth Explanation:
-
Evaluate Your Sample Preparation:
-
Protein Precipitation (PPT): While fast and simple, PPT is a non-selective technique that does not remove phospholipids, a major cause of ion suppression in plasma samples.[8] If you are using PPT, it is highly likely the source of your problem.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT. However, for a polar compound like Nicotine N'-oxide, finding a suitable organic solvent that provides good extraction recovery without co-extracting interferences can be challenging.[10]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for cleaning up complex samples.[3][11] Using a mixed-mode or polymeric sorbent can provide excellent retention of polar analytes like Nicotine N'-oxide while washing away interfering matrix components.[12]
-
Phospholipid Removal (PLR): If working with plasma or serum, dedicated PLR products (available in 96-well plates or cartridges) are the most effective solution for removing phospholipids.[13][14] These products can often be used after an initial protein precipitation step and yield a much cleaner extract.[7]
-
-
Optimize Chromatography: If sample preparation improvements are insufficient, modify your LC method to achieve chromatographic separation between Nicotine N'-oxide and the region of matrix interference.[3] You can identify this region using a post-column infusion experiment.[9] Try adjusting the gradient slope or using a different stationary phase (e.g., a biphenyl column) to alter selectivity.[15]
Scenario 2: My results are inaccurate and highly variable between different patient/animal samples.
This indicates that the matrix effect is not consistent across different sources or lots of matrix, a critical issue that invalidates quantitative results.
Primary Solution: Use a Stable Isotope Labeled Internal Standard (SIL-IS)
The "gold standard" for correcting variable matrix effects is to use a co-eluting SIL-IS.[16][17] For Nicotine N'-oxide, the ideal internal standard is (1'S,2'S)-Nicotine-1'-Oxide-D3 .[18]
-
Why it works: A SIL-IS is chemically identical to the analyte but has a higher mass due to the isotope substitution. It will therefore co-elute chromatographically and experience the exact same ionization suppression or enhancement as the analyte.[17] Because you are measuring the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is canceled out, leading to accurate and precise quantification.
Secondary Solution: Matrix-Matched Calibrators
If a SIL-IS is unavailable, you can prepare your calibration standards in the same biological matrix as your samples (e.g., blank human plasma).[3] This ensures that your calibrators and samples experience similar matrix effects. However, this approach has drawbacks: it requires a reliable source of analyte-free blank matrix and does not correct for inter-individual variability between different sample lots.[19]
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol describes the standard procedure for measuring the Matrix Factor (MF).
-
Sample Preparation:
-
Obtain at least six different sources of blank biological matrix (e.g., plasma from six different individuals).
-
Process these blank samples using your complete sample preparation method (e.g., SPE, LLE, or PLR).
-
-
Preparation of Sets:
-
Set A (Post-Spike Samples): To the final extracts from the blank matrix samples, add a known concentration of Nicotine N'-oxide (typically at low and high QC levels).
-
Set B (Neat Standards): Prepare standards in the final reconstitution solvent (e.g., mobile phase) at the exact same concentration as in Set A.
-
-
LC-MS/MS Analysis:
-
Inject and analyze both sets of samples using your LC-MS/MS method.
-
-
Calculation:
-
Calculate the mean peak area for Set A and Set B.
-
Calculate MF = (Mean Area of Set A) / (Mean Area of Set B).
-
Calculate the coefficient of variation (%CV) of the MF across the different matrix sources. As per FDA guidance, the %CV should be ≤15%.[6]
-
Protocol 2: Solid-Phase Extraction (SPE) for Nicotine N'-oxide from Urine
This protocol provides a general workflow for SPE cleanup. The specific sorbent and solvents should be optimized for your application. A mixed-mode cation exchange sorbent is often a good starting point for nicotine and its metabolites.[12]
Caption: A typical Solid-Phase Extraction (SPE) workflow.
-
Pre-treatment: Centrifuge urine sample (e.g., 1 mL) to pellet particulates. Dilute supernatant 1:1 with an aqueous buffer (e.g., 20 mM ammonium acetate, pH 6.0). Add your internal standard.
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of equilibration buffer (e.g., 20 mM ammonium acetate, pH 6.0) through the cartridge. Do not let the sorbent bed go dry.
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash 1 (Remove hydrophilics): Wash the cartridge with 1 mL of equilibration buffer.
-
Wash 2 (Remove lipids/hydrophobics): Wash the cartridge with 1 mL of an appropriate organic solvent like methanol or acetonitrile.
-
Elute: Elute Nicotine N'-oxide using 1 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the charge interaction with the sorbent, releasing the analyte.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute in a small volume (e.g., 100 µL) of mobile phase A for injection.
Data Summary Table
The following table summarizes the expected performance of different sample preparation techniques for mitigating matrix effects.
| Technique | Principle | Pros | Cons | Typical Matrix Factor (MF) for Plasma |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Fast, simple, inexpensive. | Non-selective, does not remove phospholipids or salts.[8] | 0.2 - 0.7 (High Suppression) |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible phases. | Better cleanup than PPT, removes salts. | Can have low recovery for polar analytes, solvent-intensive.[10] | 0.5 - 0.9 (Moderate Suppression) |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | Highly selective, excellent cleanup, high concentration factor.[11] | Requires method development, higher cost. | 0.8 - 1.1 (Minimal Suppression) |
| Phospholipid Removal (PLR) | Selective removal of phospholipids via specialized media. | Extremely effective for phospholipid removal, simple workflow.[13][14] | Specific to phospholipids, may require PPT pre-step. | > 0.95 (Very Low Suppression) |
References
-
Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. [Link]
-
LCGC International. (2012). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. [Link]
-
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]
-
Separation Science. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. [Link]
-
Chromatography Today. (2018). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Chromatography Today. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
-
Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(1). [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Allied Academies. [Link]
-
Pacifici, R., Pichini, S., Altieri, I., Rosa, M., Bacosi, A., & Zuccaro, P. (1995). Solid-phase extraction of nicotine and its metabolites for high-performance liquid chromatographic determination in urine. Journal of Chromatography B: Biomedical Applications, 668(1), 187-188. [Link]
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Matuszewski, B. K. (2006). Matrix effects: Causes and solutions. ResearchGate. [Link]
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Resolve Mass Spectrometry. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]
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Tran, T. C., Lertpiriyapong, K., & Gu, H. (2014). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis, 6(1), 1-4. [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. [Link]
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Fachi, M. M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5546-5567. [Link]
-
LCGC International. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]
-
Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(15), 3347. [Link]
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. [Link]
-
Veeprho. (n.d.). (1'S,2'S)-Nicotine-1'-Oxide-D3. Veeprho. [Link]
-
Shytle, R. D., et al. (2002). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. ResearchGate. [Link]
-
Gries, J. M., et al. (1990). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. PubMed. [Link]
-
Doctor, P. B., et al. (2005). Determination of nicotine and cotinine in tobacco harvesters' urine by solid-phase extraction and liquid chromatography. ResearchGate. [Link]
-
Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek Resource Hub. [Link]
-
Al-Asmari, A. F., et al. (2020). Sensitive Quantification of Nicotine in Bronchoalveolar Lavage Fluid by Acetone Precipitation Combined With Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry. ACS Omega, 5(33), 20977-20984. [Link]
-
Li, Z., et al. (2023). Determination of nicotine and cotinine in human hair using online solid phase extraction coupled with liquid chromatography-tandem mass spectrometry and their relation to hair cortisol and cortisone. Psychoneuroendocrinology, 157, 106347. [Link]
-
Kumar, S., et al. (2014). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PLoS ONE, 9(1), e84955. [Link]
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LCGC International. (2011). Liquid-Liquid Extraction of Polar Organic Compounds. LCGC International. [Link]
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D'Ruiz, C. D., et al. (2014). Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites. Journal of Chromatography B, 953-954, 34-43. [Link]
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Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 35(7), 458-467. [Link]
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Jablonska, A., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Separations, 8(6), 80. [Link]
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Jacob, P., et al. (2022). Reduction of nicotelline N-oxides prior to LC-MS/MS analysis. ResearchGate. [Link]
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IP International Journal of Forensic Medicine and Toxicological Sciences. (2022). Extraction and analysis of nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) from cigarettes using small volume liquid. IP International Journal of Forensic Medicine and Toxicological Sciences, 7(1), 1-4. [Link]
-
Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. ResearchGate. [Link]
-
National Institutes of Health. (2023). Salting-Out-Assisted Liquid–Liquid Extraction Method for the Determination of Nicotine from Oral Traditional and Innovative Tobacco Products Using UPLC-MS/MS. ACS Omega, 8(34), 31085-31093. [Link]
-
Claffey, J. B. (1951). Solvents for Extracting Nicotine from Aqueous Solutions. Industrial & Engineering Chemistry, 43(7), 1648-1654. [Link]
-
U.S. Food and Drug Administration. (n.d.). Determination of N‐nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLCMS/. FDA. [Link]
-
ResearchGate. (2014). How can we isolate highly polar compounds (organic) from an aqueous extract of shillajit?. ResearchGate. [Link]
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improving thermal stability of nicotine N'-oxide for GC analysis
Welcome to the technical support guide for the analysis of Nicotine N'-Oxide. This resource is designed for researchers, analytical chemists, and drug development professionals who are encountering challenges with the gas chromatographic (GC) analysis of this thermally labile compound. Here, we will explore the underlying reasons for these difficulties and provide field-proven troubleshooting guides and detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is Nicotine N'-Oxide so difficult to analyze directly by Gas Chromatography (GC)?
Direct GC analysis of Nicotine N'-Oxide is challenging primarily due to its thermal instability.[1] The high temperatures required in the GC injector port and column cause the molecule to degrade or rearrange, leading to inaccurate quantification and poor chromatography. Amine N-oxides, in general, are known to be thermally unstable.[1]
The primary degradation pathway for Nicotine N'-Oxide under GC conditions is a thermal rearrangement to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine.[2][3][4] This means that instead of detecting the original molecule, you are often detecting its degradation product, which compromises the integrity of the analysis.
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- 2. Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine. | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]
Technical Support Center: Addressing Ion Suppression in Nicotine N'-Oxide Mass Spectrometry
Welcome to the technical support center for the analysis of nicotine N'-oxide. This guide is designed for researchers, scientists, and drug development professionals who are using LC-MS/MS for the quantification of nicotine N'-oxide and may be encountering challenges with ion suppression. Here, we will explore the root causes of these issues and provide actionable, field-proven troubleshooting strategies in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem?
A1: Ion suppression is a type of matrix effect where the signal intensity of a target analyte (in this case, nicotine N'-oxide) is reduced due to the presence of other co-eluting compounds from the sample matrix.[1][2] During the electrospray ionization (ESI) process, all molecules in a droplet compete for a limited number of charges to become gas-phase ions.[1] When high concentrations of matrix components are present, they can outcompete your analyte, leading to a lower-than-expected signal, which compromises assay sensitivity, accuracy, and reproducibility.[3][4]
Q2: Why is nicotine N'-oxide particularly susceptible to ion suppression?
A2: Nicotine N'-oxide exhibits two key properties that make it prone to ion suppression:
-
High Polarity: As a polar compound, nicotine N'-oxide often has limited retention on traditional reversed-phase (RP) C18 columns.[5] This causes it to elute early in the chromatogram, often in the "solvent front" where many other unretained, highly polar matrix components (like salts and phospholipids) also elute.[6]
-
Basic Nature: Nicotine N'-oxide is a basic molecule that is readily ionized in the positive ion mode typical for its analysis.[7] However, many endogenous matrix components, especially phospholipids from biological fluids like plasma, are also easily ionized and can be present at much higher concentrations, leading to direct competition in the ESI source.[8]
Q3: What are the most common sources of ion suppression when analyzing biological samples?
A3: For biological matrices such as plasma, serum, urine, or saliva, the primary culprits are:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression.[8] They tend to co-extract with analytes and can build up on analytical columns, eluting erratically.
-
Salts and Buffers: High concentrations of non-volatile salts from the sample matrix or buffers can reduce the efficiency of droplet evaporation in the ESI source, leading to poor analyte desolvation and signal suppression.[4]
-
Other Endogenous Molecules: Proteins, peptides, and other small molecule metabolites can also interfere if not adequately removed during sample preparation.[4]
Q4: How can I quickly determine if ion suppression is affecting my assay?
A4: A post-column infusion experiment is the gold standard for diagnosing ion suppression.[4][6] This involves infusing a standard solution of nicotine N'-oxide at a constant rate into the mobile phase flow after the analytical column, while injecting a blank, extracted matrix sample. A stable signal will be observed until a region of ion suppression elutes from the column, at which point you will see a significant dip in the analyte's signal intensity. This allows you to map the retention times where suppression occurs.[6]
Part 2: Troubleshooting Guides & Protocols
This section provides in-depth solutions to common problems encountered during the analysis of nicotine N'-oxide.
Issue 1: Low or Inconsistent Signal Intensity
A low or variable signal for nicotine N'-oxide, especially in matrix samples compared to pure standards, is a classic sign of ion suppression.
Solution A: Enhance Chromatographic Separation
The goal is to chromatographically separate nicotine N'-oxide from the interfering matrix components, particularly the early-eluting phospholipids.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase for retaining and separating very polar compounds like nicotine N'-oxide.[5][7] In HILIC, a polar stationary phase is used with a high-organic mobile phase, which allows polar analytes to be retained longer.
Caption: Logic for choosing HILIC over traditional Reversed-Phase chromatography.
Key Advantages of HILIC:
-
Improved Retention: Moves nicotine N'-oxide away from the solvent front.[5]
-
Increased Sensitivity: The high organic content of the mobile phase promotes more efficient desolvation and ionization in the ESI source, which can boost signal intensity.[5][9]
-
Orthogonal Selectivity: Provides a different separation mechanism compared to C18, which is beneficial for resolving complex mixtures.[7]
Solution B: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove the interfering matrix components before the sample is ever injected.[8]
| Technique | Principle | Efficacy for Nicotine N'-Oxide | Pros | Cons |
| Protein Precipitation (PPT) | Protein removal via denaturation with organic solvent (e.g., Acetonitrile).[10] | Low | Fast, simple, inexpensive. | Non-selective; keeps phospholipids and salts in the supernatant, leading to significant ion suppression.[8] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on polarity and pH.[8] | Moderate to High | Cleaner extracts than PPT. Can be optimized for selectivity.[11] | More labor-intensive, requires solvent optimization, potential for emulsions. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[12][13] | High | Very clean extracts, high recovery, excellent for removing phospholipids and salts.[14] | Requires method development, higher cost per sample.[15] |
For robust and sensitive analysis of nicotine N'-oxide, Solid-Phase Extraction (SPE) is the recommended approach.
This protocol is designed to capture the basic nicotine N'-oxide while effectively washing away neutral and acidic interferences, including phospholipids.
Caption: Step-by-step workflow for Mixed-Mode Cation Exchange SPE.
Step-by-Step Methodology:
-
Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% formic acid in water. This ensures the sample pH is low enough to protonate (positively charge) the nicotine N'-oxide.[15]
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol. This wets the sorbent.[15]
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. This prepares the sorbent environment for sample loading.[15]
-
Sample Loading: Load the pre-treated sample onto the cartridge. The protonated nicotine N'-oxide will bind to the negatively charged cation exchange sorbent.
-
Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other highly polar, un-retained interferences.
-
Wash Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. This is a critical step to remove retained phospholipids and other non-polar interferences that are bound by reversed-phase interactions.[8]
-
Elution: Elute the nicotine N'-oxide with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for injection.[10]
Issue 2: Poor Calibration Curve Linearity (r² < 0.99)
A non-linear calibration curve, particularly at the low end, can be caused by inconsistent ion suppression across different concentrations.
Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
An ideal internal standard co-elutes and experiences the exact same degree of ion suppression as the analyte, thereby correcting for any signal variability.[10] For nicotine N'-oxide, a deuterated version (e.g., Nicotine N'-oxide-d3) is the gold standard.
Why it works: The SIL-IS is chemically identical to the analyte, ensuring it behaves the same way during extraction, chromatography, and ionization.[10] However, its slightly higher mass allows it to be distinguished by the mass spectrometer. By calculating the ratio of the analyte peak area to the internal standard peak area, you can effectively normalize for any signal suppression, restoring linearity and accuracy to your calibration curve.
Part 3: References
-
Superior Separation of Nicotine and Tobacco related Alkaloids by Utilizing the Selectivity of Hydrophilic Interaction Chromatography (HILIC). Thermo Fisher Scientific.
-
Baj, J., et al. (2022). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Molecules.
-
Determination of nicotine and its metabolites accumulated in fish tissue using hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry. ResearchGate.
-
Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. PMC - PubMed Central.
-
Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method. [Source not available].
-
Determination of Nicotine and Three Minor Alkaloids in Tobacco by Hydrophilic Interaction Chromatography-Tandem Mass Spectrometry. ResearchGate.
-
The determination of nicotinic acid in plasma by mixed-mode. liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. ResearchGate.
-
Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Source not available].
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
-
Ion suppression (mass spectrometry). Wikipedia.
-
Overcoming the Matrix Effect in LC/MS of Serum or Plasma Samples Using Two Distinct Sample Prep Approaches. SelectScience.
-
Mobile phase influence on electrospray ionization for the analysis of smokeless powders by gradient reversed phase high-performance liquid chromatography-ESIMS. PubMed.
-
The Complete Guide to Solid Phase Extraction (SPE). [Source not available].
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
-
Understanding and Improving Solid-Phase Extraction. LCGC International.
-
Troubleshooting Loss of Signal: Where did my peaks go?. Biotage.
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed.
-
An LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and the Role of CYP2A6 in Nicotine Metabolite-mediated Oxidative Stress in SVGA Astrocytes. PMC - NIH.
-
Ion suppression in mass spectrometry. PubMed.
-
SPE Method Development Tips and Tricks. Agilent.
-
Solid Phase Extraction Guide. Thermo Fisher Scientific - US.
-
Solid-Phase Extraction. Chemistry LibreTexts.
-
The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi. [Source not available].
-
Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. ACS Omega.
-
Effect of Mobile Phase on Electrospray Ionization Efficiency. ResearchGate.
-
Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek Resource Hub. 2...
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- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Solid-Phase Extraction of Nicotine N'-Oxide from Serum
Welcome to the technical support center for the optimization of solid-phase extraction (SPE) of nicotine N'-oxide from serum. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific application. Here, you will find scientifically grounded explanations, detailed protocols, and practical solutions to common challenges encountered during experimental workflows.
Introduction: The Challenge of Extracting Nicotine N'-Oxide
Nicotine N'-oxide is a polar metabolite of nicotine. Its successful extraction from a complex biological matrix like serum presents a significant analytical challenge. The high polarity of nicotine N'-oxide makes it difficult to retain on traditional reversed-phase sorbents, often leading to low recovery and poor data quality. Furthermore, the presence of endogenous interferences in serum, such as phospholipids and proteins, can cause ion suppression in mass spectrometry-based detection methods, further complicating accurate quantification.
This guide will focus on a robust solution: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction . This technique leverages both reversed-phase and ion-exchange retention mechanisms to effectively capture the polar and basic nicotine N'-oxide while allowing for stringent washing steps to remove matrix interferences.
Physicochemical Properties of Nicotine N'-Oxide
Understanding the chemical nature of your analyte is the foundation of a successful SPE method.
| Property | Value | Implication for SPE Method Development |
| Molecular Formula | C₁₀H₁₄N₂O | - |
| Molecular Weight | 178.23 g/mol | - |
| pKa (strongest basic) | ~7.96 | The pyrrolidine nitrogen can be protonated at acidic pH, making it amenable to cation exchange. |
| logP | ~ -0.51 | Indicates high polarity and poor retention on traditional C18 reversed-phase sorbents. |
Chemical Structure of Nicotine N'-oxide:
Recommended SPE Protocol: Mixed-Mode Cation Exchange (MCX)
This protocol is designed as a starting point for the extraction of nicotine N'-oxide from serum using a mixed-mode cation exchange sorbent. Optimization may be required based on your specific analytical system and requirements.
Click to expand for the detailed step-by-step protocol
Materials:
-
Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., C8/Benzenesulfonic acid)
-
Serum samples
-
Internal standard (IS) solution (e.g., deuterated nicotine N'-oxide)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Ammonium hydroxide
-
Water (HPLC grade)
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with your analytical method)
Protocol Steps:
-
Sample Pre-treatment:
-
Thaw serum samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 1 mL of serum, add the internal standard.
-
Dilute the sample 1:1 with 50 mM ammonium acetate buffer (pH 6.0).[1][2] This step adjusts the pH to ensure the nicotine N'-oxide is protonated and reduces sample viscosity.
-
Vortex and centrifuge at >3000 x g for 10 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
SPE Cartridge Equilibration:
-
Sample Loading:
-
Load the pre-treated supernatant onto the SPE cartridges at a slow and consistent flow rate (e.g., 1 mL/min). A slow flow rate is crucial for efficient retention.
-
-
Washing:
-
Wash 1 (Polar Interferences Removal): Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).[1][2] This removes highly polar, unretained matrix components.
-
Wash 2 (Acidic and Neutral Interferences Removal): Wash the cartridge with 1 mL of 1 M acetic acid.[1][2] This step helps to remove weakly bound acidic and neutral compounds.
-
Wash 3 (Non-polar Interferences Removal): Wash the cartridge with 1 mL of methanol.[1][2] This removes non-polar interferences retained by the C8 component of the sorbent.
-
-
Elution:
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume of mobile phase compatible with your LC-MS system (e.g., 100 µL).
-
Workflow Diagram:
Caption: Mixed-Mode Cation Exchange SPE Workflow for Nicotine N'-oxide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the SPE of nicotine N'-oxide from serum.
Q1: Why is my recovery of nicotine N'-oxide low?
A1: Low recovery is a frequent issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Retention during Loading:
-
Cause: The high polarity of nicotine N'-oxide can lead to breakthrough if the loading conditions are not optimal.
-
Solution:
-
Check Sample pH: Ensure the pH of your pre-treated sample is at least 2 pH units below the pKa of nicotine N'-oxide (~7.96) to ensure it is fully protonated and can interact with the cation exchange sorbent. A pH of 6.0 is a good starting point.
-
Reduce Flow Rate: A slower flow rate during sample loading increases the residence time of the analyte on the sorbent, allowing for better retention.
-
Sample Dilution: Diluting the serum sample helps to reduce viscosity and matrix effects, which can interfere with analyte binding.
-
-
-
Analyte Loss During Washing:
-
Cause: The wash steps, while necessary to remove interferences, might be too harsh and prematurely elute the analyte.
-
Solution:
-
Optimize Wash Solvents: If you suspect analyte loss during the wash steps, analyze the wash fractions for the presence of nicotine N'-oxide. If found, consider reducing the organic content of the methanol wash or using a weaker acid in the acetic acid wash.
-
-
-
Incomplete Elution:
-
Cause: The elution solvent may not be strong enough to disrupt both the reversed-phase and ion-exchange interactions.
-
Solution:
-
Increase Elution Solvent Strength: Increase the concentration of ammonium hydroxide in the elution solvent (e.g., from 5% to 10%). The basic pH is crucial to neutralize the charge on the analyte.
-
Increase Elution Volume: Use a larger volume of the elution solvent to ensure complete recovery.
-
Soak Step: Allow the elution solvent to soak in the sorbent bed for a few minutes before applying vacuum or positive pressure.
-
-
Troubleshooting Table for Low Recovery:
| Potential Cause | Diagnostic Check | Recommended Action |
| Incomplete Retention | Analyze the flow-through fraction for the analyte. | Decrease loading flow rate; ensure sample pH is ~6.0; dilute serum sample. |
| Analyte Loss in Wash | Analyze wash fractions for the analyte. | Reduce organic strength of the wash solvent; use a weaker acid for the acidic wash. |
| Incomplete Elution | Analyze the SPE cartridge after elution for residual analyte. | Increase the basicity and/or volume of the elution solvent; introduce a soak step. |
Q2: I'm observing significant matrix effects (ion suppression) in my LC-MS analysis. What can I do?
A2: Matrix effects are a common challenge when analyzing biological samples. The goal is to remove interfering endogenous compounds, particularly phospholipids.
-
Optimize the Wash Steps:
-
The multi-step wash in the provided MCX protocol is designed to remove a wide range of interferences. Ensure each wash step is performed effectively. The methanol wash is particularly important for removing phospholipids.
-
-
Consider a Stronger Cation Exchange Sorbent:
-
If matrix effects persist, a stronger cation exchange sorbent might provide better retention of the analyte, allowing for even more rigorous washing conditions.
-
-
Chromatographic Separation:
-
Optimize your LC method to achieve chromatographic separation between nicotine N'-oxide and any co-eluting, interfering compounds.
-
-
Use a Stable Isotope-Labeled Internal Standard:
-
A deuterated internal standard that co-elutes with the analyte can help to compensate for matrix effects during quantification.
-
Q3: My results are not reproducible. What are the likely causes?
A3: Poor reproducibility can be frustrating. Consistency in every step of the SPE protocol is key.
-
Inconsistent Flow Rates:
-
Cause: Manual processing can lead to variations in flow rates between samples.
-
Solution: Use an automated SPE system or a manifold with precise flow control. If processing manually, apply a consistent vacuum or positive pressure.
-
-
Sorbent Bed Drying Out:
-
Cause: Allowing the sorbent to dry out after conditioning and before sample loading can deactivate the sorbent and lead to inconsistent retention.
-
Solution: Ensure the sorbent bed remains wetted throughout the conditioning and equilibration steps.
-
-
Inconsistent Sample Pre-treatment:
-
Cause: Variations in pH adjustment or dilution can affect analyte retention.
-
Solution: Use calibrated pipettes and ensure thorough mixing at each step of the sample pre-treatment.
-
Logical Relationship Diagram for Troubleshooting:
Caption: Troubleshooting Logic for Nicotine N'-oxide SPE.
References
-
Nicotine N-oxide (CHEM042495). ContaminantDB. [Link]
-
nicotine N-oxide | C10H14N2O | CID 211457. PubChem. [Link]
-
NICOTINE N'-OXIDE. precisionFDA. [Link]
-
Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI. [Link][3]
-
Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. National Center for Biotechnology Information. [Link][5]
-
A Generic Approach to the Extraction of Multi-functional Drugs using Mixed-mode SPE with LC-MS/MS Analysis. Waters. [Link][6]
-
Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. [Link][7]
-
Understanding and Improving Solid-Phase Extraction. LCGC International. [Link][8]
-
Interference Testing and Mitigation in LC-MS/MS Assays. AACC. [Link][9]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. biotage.com [biotage.com]
- 5. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. myadlm.org [myadlm.org]
Technical Support Center: Troubleshooting Poor Peak Shape in Nicotine N'-Oxide Chromatography
Welcome to the technical support center for the chromatographic analysis of nicotine N'-oxide. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal peak shape for this and other polar, basic analytes. Here, we move beyond generic advice to provide in-depth, mechanism-based troubleshooting strategies, ensuring you not only solve your immediate chromatographic problems but also understand the underlying chemical principles to prevent their recurrence.
Part 1: Understanding the Analyte - The Root of Chromatographic Challenges
Successful troubleshooting begins with a fundamental understanding of the analyte's physicochemical properties. Nicotine N'-oxide, a primary metabolite of nicotine, presents a unique set of challenges due to its structure.
-
High Polarity: The N-oxide functional group significantly increases the molecule's polarity compared to its parent compound, nicotine. This makes it highly water-soluble and can lead to poor retention on traditional reversed-phase columns like C18.[1][2]
-
Basic Nature: While the pyridine nitrogen is oxidized, the pyrrolidine nitrogen remains basic, with a pKa around 7.9-8.0.[3][4] In typical reversed-phase mobile phases (pH 2-7), this nitrogen will be protonated, carrying a positive charge.
-
Stereoisomerism: The oxidation of the pyrrolidine nitrogen creates a new chiral center, resulting in the formation of cis and trans diastereomers.[5] Unless chromatographically resolved, these isomers can co-elute and potentially contribute to peak broadening.
The combination of high polarity and a persistent positive charge is the primary driver of most peak shape issues. The protonated amine group is highly susceptible to secondary ionic interactions with the stationary phase, which is the focus of our first and most common troubleshooting query.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common peak shape problems in a direct question-and-answer format.
Q1: My nicotine N'-oxide peak is severely tailing. What is the primary cause and how do I fix it?
A1: The most probable cause of peak tailing for a basic compound like nicotine N'-oxide is secondary interaction with acidic silanol groups on the silica surface of the column packing material. [6]
Silica-based columns have residual, un-derivatized silanol groups (Si-OH). At mobile phase pH values above approximately 3.5-4, these groups become deprotonated and negatively charged (Si-O⁻).[7][8] These anionic sites can then form strong ionic bonds with the positively charged nicotine N'-oxide, creating a secondary, high-energy retention mechanism. Analytes that interact with these sites are retained longer than those that do not, resulting in a skewed, tailing peak.
Below is a workflow to diagnose and systematically eliminate silanol-induced peak tailing.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. welch-us.com [welch-us.com]
- 3. ContaminantDB: Nicotine N-oxide [contaminantdb.ca]
- 4. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective metabolism of (S)-(-)-nicotine in humans: formation of trans-(S)-(-)-nicotine N-1'-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. support.waters.com [support.waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Recovery of Nicotine N'-Oxide from Complex Biological Matrices
Welcome to the Technical Support Center dedicated to overcoming the challenges of isolating and quantifying nicotine N'-oxide from complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals who are working to accurately measure this key nicotine metabolite. Here, we synthesize field-proven insights with established scientific principles to provide a comprehensive resource for troubleshooting and optimizing your experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis of nicotine N'-oxide, providing quick and actionable solutions.
Q1: Why is my recovery of nicotine N'-oxide consistently low?
A1: Low recovery of nicotine N'-oxide is a frequent challenge, often stemming from its high polarity. This characteristic makes it difficult to efficiently extract from aqueous biological samples like urine and plasma using traditional liquid-liquid extraction (LLE) methods with non-polar solvents.[1] Furthermore, its thermal lability makes analytical techniques requiring vaporization, such as gas chromatography (GC), problematic without derivatization.[1][2] Consider optimizing your solid-phase extraction (SPE) protocol with a sorbent and elution solvent appropriate for polar analytes.
Q2: I'm observing significant ion suppression in my LC-MS/MS analysis. What are the likely causes?
A2: Ion suppression is a common manifestation of matrix effects, where co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte in the mass spectrometer's source.[3] This is a significant issue in complex matrices like urine and plasma.[3] To mitigate this, ensure your sample preparation method, such as SPE, is effectively removing interfering substances. Additionally, optimizing the chromatographic separation to resolve nicotine N'-oxide from matrix components is crucial. The use of an isotope-labeled internal standard is highly recommended to compensate for matrix effects.[4]
Q3: My chromatographic peak shape for nicotine N'-oxide is poor (e.g., broad, tailing). How can I improve it?
A3: Poor peak shape leads to a reduced signal-to-noise ratio and can compromise quantification.[3] Several factors can contribute to this issue:
-
Inappropriate Column Chemistry: For a polar compound like nicotine N'-oxide, a standard C18 column may not provide optimal retention and peak shape. Consider using a column with a more polar stationary phase, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[5][6]
-
Mobile Phase Composition: The pH and organic modifier concentration of your mobile phase are critical. Ensure the mobile phase is optimized to achieve good retention and symmetrical peaks. The use of additives like formic acid or ammonium acetate can improve peak shape.[6]
-
Flow Rate and Gradient: An unoptimized flow rate or gradient profile can lead to peak broadening. Experiment with different gradients to ensure the analyte elutes in a sharp, well-defined peak.
Q4: Can I use Gas Chromatography (GC) to analyze nicotine N'-oxide?
A4: Direct analysis of nicotine N'-oxide by GC is generally not feasible due to its thermal instability.[1] At the high temperatures of the GC inlet, it can degrade.[1] However, a method involving thermal conversion (rearrangement) of nicotine N'-oxide to a more stable, volatile derivative, 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine, followed by GC analysis has been successfully developed.[1][2]
Troubleshooting Guide: From Sample to Signal
This section provides a more in-depth, cause-and-effect analysis of common problems and their solutions, guiding you through the entire analytical workflow.
Sample Preparation: The Critical First Step
The goal of sample preparation is to isolate nicotine N'-oxide from the complex biological matrix, concentrate it, and remove interfering substances.
Problem: Low and Inconsistent Analyte Recovery
-
Underlying Cause (LLE): The high polarity of nicotine N'-oxide results in poor partitioning into traditional non-polar organic solvents used in Liquid-Liquid Extraction (LLE).[7]
-
Underlying Cause (SPE): Suboptimal SPE method parameters, such as the choice of sorbent, conditioning, loading, washing, and elution steps, can lead to significant analyte loss.[3][8]
-
Troubleshooting Steps:
-
Transition from LLE to SPE: For polar analytes like nicotine N'-oxide, Solid-Phase Extraction (SPE) is generally the more effective technique.[9]
-
Optimize SPE Sorbent: Select a sorbent that provides good retention for polar compounds. While C18 can be used, it may require specific ion-pairing agents.[10] Polymeric sorbents or those with mixed-mode functionalities (e.g., combining reversed-phase and ion-exchange) can offer superior retention and cleanup.[11]
-
Methodical SPE Optimization:
-
Conditioning: Ensure the sorbent is properly solvated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution to prepare it for sample loading. Inadequate conditioning is a common source of poor recovery.[8]
-
Loading: Load the sample at a slow and consistent flow rate to allow for sufficient interaction between the analyte and the sorbent.
-
Washing: The wash step is critical for removing matrix interferences. Use a solvent that is strong enough to wash away contaminants but weak enough to not elute the nicotine N'-oxide. A 10-bottle optimization approach, where you test a series of wash solutions with increasing organic content, can systematically determine the optimal wash conditions.[11]
-
Elution: Elute the analyte with a solvent that is strong enough to disrupt its interaction with the sorbent. Ensure the elution volume is sufficient to recover all the analyte.
-
-
Problem: Significant Matrix Effects
-
Underlying Cause: Co-elution of endogenous matrix components (salts, lipids, proteins) that suppress or enhance the ionization of nicotine N'-oxide in the MS source.[3]
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: Incorporate a more rigorous wash step in your SPE protocol. Consider using a mixed-mode SPE sorbent that can remove a broader range of interferences.
-
Protein Precipitation: For plasma or serum samples, an initial protein precipitation step using a solvent like acetonitrile can be effective.[6] However, be aware that this method is less selective than SPE and may not remove all matrix components.
-
Chromatographic Separation: Adjust your LC gradient to better separate nicotine N'-oxide from the region where most matrix components elute (typically at the beginning of the run).
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., nicotine-d3 N'-oxide) is the most reliable way to compensate for matrix effects.[4] The internal standard will be affected by the matrix in the same way as the analyte, allowing for accurate quantification.
-
LC-MS/MS Analysis: Maximizing Sensitivity and Specificity
Problem: Low Signal Intensity/Poor Sensitivity
-
Underlying Cause: Inefficient ionization in the mass spectrometer source or a suboptimal fragmentation pattern.[3][12]
-
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Systematically tune the electrospray ionization (ESI) source parameters, including spray voltage, nebulizer gas flow, drying gas flow, and source temperature, to maximize the signal for nicotine N'-oxide.[3]
-
Select Appropriate MRM Transitions: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions for both the precursor and product ions.[6] Infuse a standard solution of nicotine N'-oxide to optimize these parameters.
-
Improve Peak Shape: As discussed in the FAQs, a sharp, narrow chromatographic peak will result in a higher signal-to-noise ratio and improved sensitivity.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Nicotine N'-Oxide from Human Urine
This protocol is a starting point and should be optimized for your specific application and instrumentation.
Materials:
-
Mixed-mode polymeric SPE cartridges (e.g., 30 mg/1 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Ammonium Hydroxide
-
Internal Standard (IS) solution (e.g., nicotine-d3 N'-oxide in water)
-
Urine samples, thawed and centrifuged
Procedure:
-
Sample Pre-treatment: To 1 mL of centrifuged urine, add 50 µL of the IS solution. Vortex to mix.
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading: Load the pre-treated urine sample onto the cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash with 1 mL of water.
-
Wash with 1 mL of 5% methanol in water.
-
-
Elution:
-
Elute the nicotine N'-oxide with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid). Vortex to mix and transfer to an autosampler vial.
-
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an ESI source.
LC Conditions (Example):
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example - to be optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Nicotine N'-oxide: e.g., Q1: 179.1 m/z -> Q3: 120.1 m/z
-
Nicotine-d3 N'-oxide (IS): e.g., Q1: 182.1 m/z -> Q3: 123.1 m/z
-
-
Source Parameters: Optimize spray voltage, gas flows, and temperature for your specific instrument.
Data Presentation
Table 1: Typical Performance of a Validated LC-MS/MS Method for Nicotine N'-Oxide in Urine
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | [4] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 2.3 ng/mL | [4][9] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [4] |
| Precision (% RSD) | < 15% (< 20% at LLOQ) | [4] |
| Recovery | 72.2% - 101.4% | [6] |
| Matrix Effect | Minimal and compensated by IS | [4] |
Visualizations
Caption: Workflow for SPE-based extraction of nicotine N'-oxide.
Caption: Troubleshooting logic for nicotine N'-oxide analysis.
References
- Application Note: Quantification of Nicotine N'-Oxide in Human Urine using LC-MS/MS - Benchchem.
-
Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites - PubMed. [Link]
- Technical Support Center: Nicotine N,N'-Dioxide Detection - Benchchem.
-
Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - MDPI. [Link]
-
Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - NIH. [Link]
-
A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC - NIH. [Link]
-
Determination of Nicotine N-Oxide by Gas Chromatography following Thermal Conversion to 2-Methyl-6-(3-pyridyI)tetrahydro - ACS Publications. [Link]
-
Extraction of free base (Nic) and protonated nicotine (NicH⁺) by (a)... | Download Scientific Diagram - ResearchGate. [Link]
-
Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain. [Link]
-
Matrix effects. Average responses (n = 3) of calibrators prepared in... - ResearchGate. [Link]
-
Dispersive micro-solid-phase extraction (D-µ-SPE) procedure by using C18 as sorbent - ResearchGate. [Link]
-
Extraction and analysis of nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) from cigarettes using small volume liquid - IP International Journal of Forensic Medicine and Toxicological Sciences. [Link]
-
Isolation and Analysis of N-oxide Metabolites of Tertiary Amines: Quantitation of nicotine-1'-N-oxide Formation in Mice - PubMed. [Link]
-
Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap MS | Request PDF - ResearchGate. [Link]
-
Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine - PubMed. [Link]
-
Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats - PubMed - NIH. [Link]
-
A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring - PubMed. [Link]
-
Chemistry of the N′-Oxides of Nicotine and Myosmine. [Link]
-
Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC. [Link]
-
Extraction of Nicotine from Tobacco Leaves and Development of Fast Dissolving Nicotine Extract Film - PMC - NIH. [Link]
-
Solid Phase Extraction (SPE) Sample Preparation - Fundamentals - YouTube. [Link]
-
Salting-Out-Assisted Liquid–Liquid Extraction Method for the Determination of Nicotine from Oral Traditional and Innovative Tobacco Products Using UPLC-MS/MS - NIH. [Link]
-
Simple Approaches to Solid Phase Extraction (SPE) Method Development - YouTube. [Link]
-
Extraction and Purification of Nicotine from Tobacco Waste by a Sustainable Aqueous Two-Phase System Containing Recyclable Hydrophilic Alcohol and Salt - ACS Publications. [Link]
-
Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine - PubMed. [Link]
-
(PDF) Determination of Nitric Oxide in Biological Samples - ResearchGate. [Link]
-
Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine - Frontiers. [Link]
-
Extraction of Nicotine from Tobacco Leaves and Development of Fast Dissolving Nicotine Extract Film - MDPI. [Link]
-
Extraction and Purification of Nicotine from Tobacco Rhizomes by Supercritical CO2 - PMC. [Link]
-
Isolation and analysis of N-oxide metabolites of tertiary amines: quantitation of nicotine-1'-N-oxide formation in mice. | Semantic Scholar. [Link]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and analysis of N-oxide metabolites of tertiary amines: quantitation of nicotine-1'-N-oxide formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Nicotine N'-Oxide in Stored Biological Samples
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a critical, yet often underestimated, challenge in tobacco exposure assessment and nicotine metabolism studies: the inherent instability of nicotine N'-oxide in biological samples. Nicotine N'-oxide is a polar, heat-labile metabolite formed by the N-oxidation of nicotine's pyrrolidine nitrogen, primarily by the enzyme FMO3.[1] Its accurate quantification is essential for a complete understanding of nicotine pharmacokinetics, but its tendency to degrade pre-analytically can lead to significant data variability and misinterpretation.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, implement robust protocols, and ensure the scientific integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My nicotine N'-oxide results are highly variable between sample collections and analytical runs. What's the most likely cause?
High variability is the classic symptom of analyte instability. Nicotine N'-oxide is particularly susceptible to degradation, primarily through chemical or enzymatic reduction back to the parent compound, nicotine.[2] This process can occur at multiple stages:
-
During Sample Handling: Delays in processing blood, plasma, or urine at room temperature can initiate degradation.[3][4]
-
During Storage: Sub-optimal storage temperatures are a major factor. As shown in the data below, storage at temperatures warmer than -80°C can lead to significant loss of the analyte.
-
During Sample Preparation: Multiple freeze-thaw cycles are detrimental and can accelerate degradation.[3][4] The pH of the sample and extraction buffers can also influence stability.[5]
To mitigate this, a strict and standardized pre-analytical workflow is paramount. Any deviation can introduce variability that masks the true in-vivo concentration.
Q2: What is the optimal storage temperature for biological samples intended for nicotine N'-oxide analysis?
The evidence strongly indicates that ultra-low temperature storage (-80°C) is essential for the long-term stability of nicotine N'-oxide. Storage at higher temperatures, such as -20°C, is inadequate and will likely result in analyte loss over time. Refrigeration at 4°C is only suitable for very short-term storage (i.e., a few hours) prior to processing and freezing.
The following table summarizes the expected stability under different conditions.
| Storage Temperature | Matrix | Expected Stability | Primary Degradation Risk |
| Room Temperature (~25°C) | Plasma, Urine | Highly Unstable (Hours) | Rapid chemical and enzymatic reduction to nicotine. |
| Refrigerated (4°C) | Plasma, Urine | Poor (Hours to <1 Day) | Slows, but does not stop, enzymatic/chemical degradation.[6] |
| Frozen (-20°C) | Plasma, Urine | Moderate to Poor (Days to Weeks) | Significant degradation is likely over weeks to months. Not recommended for long-term storage.[7] |
| Ultra-Low (-80°C) | Plasma, Urine | Good (Months to Years) | The gold standard for preserving the integrity of nicotine N'-oxide. |
This table is a synthesis of best practices for unstable metabolites and should be validated with internal stability studies.
Q3: Can I prevent the degradation of nicotine N'-oxide during the sample preparation workflow?
Yes, by implementing a carefully controlled workflow. The key is to minimize the time samples spend at non-frozen temperatures and to avoid conditions that favor reduction.
Key strategies include:
-
Minimize Thaw Time: Thaw samples rapidly in a controlled water bath and immediately place them on ice. Process them as quickly as possible.
-
Limit Freeze-Thaw Cycles: Aliquot samples into single-use volumes upon initial processing to avoid the need for repeated thawing of the parent sample.[3][4]
-
Control pH: Acidifying urine samples to a pH of 2-3 with sodium bisulfate can help preserve some metabolites, though specific validation for N'-oxide is recommended.[7] For plasma, maintaining a neutral to slightly acidic pH during extraction is generally advisable.
-
Use of Inhibitors (Advanced): For targeted research where enzymatic degradation in whole blood is a concern, the use of enzyme inhibitors immediately upon collection may be explored, but requires extensive validation to ensure no analytical interference.[8]
Q4: I see an unexpectedly high nicotine peak in my samples. Could this be related to nicotine N'-oxide degradation?
Absolutely. This is a critical diagnostic observation. Since the primary degradation pathway for nicotine N'-oxide is reduction back to nicotine, a loss of the N'-oxide will often be accompanied by an artificial increase in the concentration of nicotine.[2]
If you observe this pattern, especially in samples that have undergone temperature excursions or prolonged storage at -20°C, it is a strong indicator of pre-analytical instability. It is crucial to correlate the nicotine N'-oxide and nicotine concentrations to assess the quality of your data.
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Low or non-detectable nicotine N'-oxide levels in known positive samples. | 1. Severe degradation due to improper storage (e.g., -20°C).2. Delays in sample processing at room temperature.3. Multiple freeze-thaw cycles. | 1. IMMEDIATELY review sample storage logs and history. Quarantine affected samples.2. Implement a strict protocol for immediate sample centrifugation and freezing at -80°C.3. Re-validate your method using freshly spiked QC samples to confirm analytical performance.4. Check for a corresponding, unexplained increase in nicotine concentration. |
| Poor recovery of QC samples spiked with nicotine N'-oxide. | 1. Degradation during the sample extraction procedure.2. Adsorption of the polar N'-oxide to container surfaces.3. Sub-optimal LC-MS/MS conditions. | 1. Process extraction steps on ice to minimize degradation.2. Evaluate different plasticware or use silanized glass to prevent adsorption.3. Optimize the analytical method; ensure the correct mobile phase and column chemistry are used for this polar, hydrophilic compound (e.g., HILIC).[9] |
| High variability in results from the same subject sampled at different times. | 1. Inconsistent pre-analytical handling between collection time points.2. True physiological variation in the subject. | 1. Perform a rigorous audit of the sample collection and processing SOP for each time point.2. Ensure all personnel are trained on the critical importance of immediate processing and freezing for this analyte.3. Only after ruling out pre-analytical error should the results be interpreted as physiological changes. |
Diagrams & Workflows
Metabolic Context and Instability Pathway
The following diagram illustrates the metabolic relationship between nicotine and its key metabolites, highlighting the reversible reduction of nicotine N'-oxide, which is the core stability challenge.
Caption: Metabolic pathway and instability of Nicotine N'-Oxide.
Recommended Sample Handling Workflow
Adherence to a strict workflow from collection to analysis is non-negotiable for reliable data. This diagram outlines the critical control points.
Caption: Critical workflow for preserving Nicotine N'-Oxide stability.
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing
This protocol is designed to minimize pre-analytical degradation of nicotine N'-oxide in plasma.
-
Collection: Collect whole blood into tubes containing K2EDTA as the anticoagulant.
-
Immediate Cooling: Place the collected tubes immediately into an ice-water bath. Transport to the processing lab on ice.
-
Time Limit: All subsequent steps before freezing must be completed within 60 minutes of blood collection.
-
Centrifugation: Centrifuge the samples at 1,500 x g for 15 minutes at 4°C.
-
Aliquoting: Carefully transfer the plasma supernatant to pre-labeled polypropylene cryovials. Create multiple, single-use aliquots to avoid future freeze-thaw cycles.
-
Storage: Immediately flash-freeze the aliquots and store them in a monitored -80°C freezer until analysis.
Protocol 2: LC-MS/MS Quantification Method (Example)
This serves as a starting point. The method must be fully validated according to regulatory guidelines.[10][11]
-
Instrumentation: A sensitive triple-quadrupole mass spectrometer coupled with a UPLC/HPLC system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining the polar N'-oxide, e.g., Waters Atlantis HILIC, 5 µm (300 µm x 100 mm).[9]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.5% Formic Acid in Acetonitrile.[9]
-
Gradient: Use a high organic gradient suitable for HILIC separation.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of thawed plasma, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., nicotine-N'-oxide-d4).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for injection.
-
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Specific transitions for nicotine N'-oxide and its internal standard must be optimized.
References
-
Thompson, J. A., Norris, K. J., & Petersen, D. R. (1985). Isolation and Analysis of N-oxide Metabolites of Tertiary Amines: Quantitation of nicotine-1'-N-oxide Formation in Mice. Journal of Chromatography B: Biomedical Sciences and Applications, 341(2), 349-59. Retrieved from [Link]
-
Beckett, A. H., & Triggs, E. J. (1966). Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine. Analytical Chemistry, 38(8), 1037-1039. Retrieved from [Link]
-
Dushna, O., et al. (2019). POLAROGRAPHIC DETERMINATION OF NICOTINE, IN THE FORM OF N-OXIDE, IN SPRAY. Analytical Chemistry, 14. Retrieved from [Link]
-
Jablonski, J., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. ACS Omega, 8(35), 31845–31855. Retrieved from [Link]
-
PubChem. (n.d.). nicotine degradation IV Pathway. Retrieved from [Link]
-
ResearchGate. (2022). Analytical review of methods for the determination of nitrogen oxides in tobacco and nicotine containing products. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]
-
Playdon, M. C., et al. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. Metabolites, 9(7), 143. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2016). Safety Testing of Drug Metabolites. Retrieved from [Link]
-
Dempsey, D., et al. (2011). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry. Journal of Chromatography B, 879(3-4), 321–330. Retrieved from [Link]
-
Nioo Labs. (2024). How to Store Nioo Labs Nicotine Pouches for Maximum Shelf Life. Retrieved from [Link]
-
ResearchGate. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalysis of Unstable Analytes in Pharmacokinetic BE Studies for ANDAs. Retrieved from [Link]
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- 5. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nioolabs.com [nioolabs.com]
- 7. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
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- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
Technical Support Center: Method Refinement for Baseline Separation of Nicotine N'-Oxide Diastereomers
Welcome to the technical support center for the chromatographic separation of nicotine N'-oxide diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Drawing from extensive field experience, this resource aims to explain the "why" behind experimental choices, ensuring you can develop robust and reliable separation methods.
Introduction: The Challenge of Separating Nicotine N'-Oxide Diastereomers
Nicotine N'-oxide, a primary metabolite of nicotine, exists as two diastereomers: cis-(S)-(-)-nicotine N-1'-oxide and trans-(S)-(-)-nicotine N-1'-oxide.[1] These stereoisomers possess distinct three-dimensional arrangements, leading to different physical, chemical, and pharmacological properties. Accurate quantification of each diastereomer is crucial in metabolism studies and for understanding the overall effects of nicotine.[1]
However, their structural similarity makes achieving baseline separation (a resolution of Rs ≥ 1.5) a significant chromatographic challenge.[2][3] This guide will walk you through common issues and provide systematic approaches to refine your separation method.
Troubleshooting Guide: From Tailing Peaks to Complete Co-elution
This section addresses specific problems you might encounter during method development in a question-and-answer format.
Issue 1: My diastereomer peaks are co-eluting or only partially resolved.
Q: I'm seeing a single broad peak or two poorly resolved peaks for the nicotine N'-oxide diastereomers. Where should I start my optimization?
A: This is the most common challenge. The key is to systematically manipulate the factors that influence chromatographic resolution: selectivity (α), efficiency (N), and retention factor (k').[2][4][5]
Initial Steps: A Logical Workflow
Here is a systematic approach to improving your separation:
Caption: A systematic workflow for improving diastereomer separation.
Detailed Troubleshooting Steps:
-
Evaluate and Optimize the Mobile Phase (Selectivity):
-
Change the Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH) or vice versa.[6] These solvents interact differently with the analyte and stationary phase, which can significantly alter selectivity.
-
Adjust pH: The ionization state of nicotine N'-oxide can be manipulated by changing the mobile phase pH. Since nicotine is a basic compound, operating at a higher pH can sometimes improve peak shape and resolution.[7] Experiment with a pH range, ensuring it is compatible with your column chemistry.
-
Incorporate Additives: Small amounts of additives like trifluoroacetic acid (TFA) can act as ion-pairing agents, improving peak shape for basic compounds.[8] However, be mindful that TFA can sometimes suppress MS signals if you are using LC-MS.
-
-
Re-evaluate Your Stationary Phase (Selectivity):
-
Standard C18 and C8: While widely used, these phases may not offer sufficient selectivity for diastereomers.[9]
-
Alternative Chemistries: Consider columns with different stationary phase chemistries that offer alternative interaction mechanisms:
-
Pentafluorophenyl (PFP): These columns can provide unique selectivity for isomers due to dipole-dipole, pi-pi, and hydrophobic interactions.[9]
-
Cyano (CN): Often used in normal-phase chromatography, CN columns can also be effective in reversed-phase mode for separating isomers.[10][11]
-
Porous Graphitic Carbon (PGC): PGC columns separate molecules based on their three-dimensional structure, making them an excellent choice for resolving stereoisomers.[12]
-
-
Issue 2: My peaks are tailing, which is compromising the resolution.
Q: I can see two distinct peaks, but they are tailing into each other, preventing accurate integration. What causes this and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[8]
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Secondary Silanol Interactions | Residual silanol groups on the silica backbone of the stationary phase can interact strongly with basic analytes like nicotine N'-oxide, causing tailing.[8] | Use an end-capped column or a column with a base-deactivated silica. Alternatively, add a competitive base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to block these active sites. |
| Mobile Phase pH | If the mobile phase pH is near the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak tailing. | Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. For basic compounds, this usually means a higher or lower pH. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[13] | Reduce the injection volume or the concentration of your sample. |
| Column Contamination/Wear | A contaminated guard column or a worn-out analytical column can lead to poor peak shape.[14] | Replace the guard column. If the problem persists, try flushing the analytical column with a strong solvent or replace it.[14] |
Issue 3: I have good separation, but the baseline is drifting, making quantification unreliable.
Q: My peaks are well-resolved, but the baseline is not stable. What could be the issue?
A: Baseline drift can have several causes, often related to the mobile phase or the detector.[8]
Troubleshooting Baseline Drift:
Caption: Common causes and solutions for baseline drift in HPLC.
-
Mobile Phase Preparation: Ensure you are using high-purity, HPLC-grade solvents.[8] Degas your mobile phase thoroughly to prevent air bubbles from entering the system. If using a gradient, ensure the solvents are well-mixed.
-
Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting your run. Inadequate equilibration is a common cause of baseline drift, especially with gradient methods.
-
Detector Issues: Ensure the detector lamp has had sufficient time to warm up and stabilize. A dirty flow cell can also contribute to baseline noise and drift.[14]
-
Temperature Fluctuations: Maintain a constant column temperature using a column oven.[13] Fluctuations in ambient temperature can affect the mobile phase viscosity and detector response.
Frequently Asked Questions (FAQs)
Q1: Is a chiral column necessary to separate nicotine N'-oxide diastereomers?
A1: No, a chiral column is not required.[15] Diastereomers have different physical properties and can be separated on achiral stationary phases.[16] Chiral columns are used for separating enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment.[15]
Q2: What are the ideal starting conditions for method development?
A2: A good starting point for reversed-phase HPLC would be:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).[10]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30-40 °C.
-
Detector: UV detection at a wavelength where nicotine N'-oxide has significant absorbance (e.g., around 260 nm).[7]
From here, you can systematically adjust parameters as outlined in the troubleshooting section.
Q3: How does temperature affect the separation?
A3: Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and better efficiency.[2][13] However, it can also alter the selectivity of the separation. Sometimes a lower temperature can improve resolution by increasing analyte retention.[13] It is an important parameter to optimize, typically in the range of 25-60°C, while being mindful of the thermal stability of your analytes.
Q4: Can I use normal-phase chromatography instead of reversed-phase?
A4: Yes, normal-phase chromatography is a viable option, especially for separating isomers.[10][11] In this mode, you would use a polar stationary phase (like silica or cyano) with a non-polar mobile phase (e.g., a mixture of hexane and ethanol).[9] Normal-phase can sometimes offer very different and advantageous selectivity compared to reversed-phase.
Experimental Protocol: A Step-by-Step Guide to Method Refinement
This protocol assumes you have an existing method with poor resolution and are using a reversed-phase HPLC system.
Objective: To achieve baseline separation (Rs ≥ 1.5) of nicotine N'-oxide diastereomers.
Materials:
-
HPLC system with UV or MS detector
-
C18 column (or alternative like PFP or Cyano)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate (for pH adjustment)
-
Nicotine N'-oxide diastereomer standard
Procedure:
-
Establish a Baseline:
-
Run your current method and record the chromatogram.
-
Calculate the resolution (Rs) between the two diastereomer peaks.
-
-
Solvent Selectivity Screening:
-
Keep all other parameters (column, flow rate, temperature) constant.
-
Prepare a mobile phase identical to your current one but replace acetonitrile with methanol.
-
Equilibrate the column thoroughly with the new mobile phase.
-
Inject the standard and record the chromatogram.
-
Compare the resolution to your baseline. If resolution improves, proceed with optimizing the gradient with methanol.
-
-
pH Optimization:
-
If solvent screening does not yield baseline separation, investigate the effect of pH.
-
Prepare mobile phases with different pH values (e.g., pH 3, 5, 7, 9), using appropriate buffers like formic acid or ammonium acetate. Ensure the pH is compatible with your column.
-
For each pH, run the standard and evaluate the resolution and peak shape.
-
-
Stationary Phase Screening:
-
If mobile phase optimization is insufficient, change the column.
-
Install a PFP or Cyano column.
-
Start with a generic gradient (e.g., 5-95% organic solvent over 15 minutes) and your best mobile phase from the previous steps.
-
Optimize the gradient to achieve the best separation.
-
-
Fine-Tuning with Flow Rate and Temperature:
-
Once you have achieved partial separation (Rs > 1.0), you can fine-tune the method.
-
Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min) to see if it improves efficiency and resolution.[13]
-
Adjust the column temperature (e.g., in 5°C increments) to find the optimal balance between efficiency and analysis time.
-
By systematically working through these troubleshooting steps and understanding the underlying chromatographic principles, you can successfully refine your method to achieve baseline separation of nicotine N'-oxide diastereomers.
References
-
5.14: Diastereomers and Optical Resolution - Chemistry LibreTexts. (2019, June 2). Retrieved from [Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (n.d.). Retrieved from [Link]
-
Chapter 2: HPLC Separation | Shodex HPLC Columns and Standards. (n.d.). Retrieved from [Link]
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Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures - Chromatography Today. (2017, November 30). Retrieved from [Link]
- Snyder, L. R. (1982). Theory for mobile phase effects in separations of isomers by liquid—solid chromatography: Application to the relative retention of certain diastereomers on silica.
-
How can diastereomers be separated class 11 chemistry CBSE - Vedantu. (n.d.). Retrieved from [Link]
-
How can we separate diastereomers of larger organic moiety? - ResearchGate. (n.d.). Retrieved from [Link]
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Steps for HPLC Method Development | Pharmaguideline. (n.d.). Retrieved from [Link]
- Buszewski, B., Jezierska-Switala, M., & Kowalska, S. (2003). Stationary phase with specific surface properties for the separation of estradiol diastereoisomers.
-
A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography - NIH. (n.d.). Retrieved from [Link]
-
Help with separation of diastereomers. : r/CHROMATOGRAPHY - Reddit. (2024, December 9). Retrieved from [Link]
- Park, S. B., Schasteen, C. S., & Jacob, P. (1993). Stereoselective Metabolism of (S)-(-)-nicotine in Humans: Formation of trans-(S)-(-)-nicotine N-1'-oxide. Chemical Research in Toxicology, 6(6), 880–888.
-
How to Improve HPLC Resolution: Key Factors for Better Separation - Mastelf. (2025, February 28). Retrieved from [Link]
-
How Chemistry Determines Separations: Influence of Selectivity on Resolution. (2023, March 1). Retrieved from [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. (2023, August 9). Retrieved from [Link]
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Chromatography and Spectroscopy Methods for the Analysis of Nicotine and Other Chemical Ingredients in E-Liquid Formulation - Pertanika Journal. (2023, November 24). Retrieved from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]
- Fekete, J., & Milen, M. (2014). Comparative study on separation of diastereomers by HPLC.
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ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY - Molnar Institute. (n.d.). Retrieved from [Link]
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Separation of diastereomers - Chromatography Forum. (2008, January 23). Retrieved from [Link]
-
NICOTINE N'-OXIDE - precisionFDA. (n.d.). Retrieved from [Link]
-
Hplc method development and validation: an overview - SciSpace. (n.d.). Retrieved from [Link]
-
Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS | LCGC International. (2016, May 1). Retrieved from [Link]
-
Frequently Asked Questions about HPLC Columns - HELIX Chromatography. (n.d.). Retrieved from [Link]
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How to separate the diastereomer peak from main peak? - ResearchGate. (n.d.). Retrieved from [Link]
- Mruc, P., Olbrycht, M., Korbetskyy, M., & Antos, D. (2024). Altering the mobile phase composition to enhance self-disproportionation of enantiomers in achiral chromatography.
-
Chiral Separation of Nicotine Enantiomers with Polysaccharide-based Lux 3 µm AMP Column - Phenomenex. (2022, May 20). Retrieved from [Link]
-
A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC - NIH. (2023, March 10). Retrieved from [Link]
-
A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - ResearchGate. (2023, March 10). Retrieved from [Link]
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nicotine N-oxide | C10H14N2O | CID 211457 - PubChem - NIH. (n.d.). Retrieved from [Link]
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A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PubMed. (2023, March 20). Retrieved from [Link]
-
Nicotine 1'-N-oxide | C10H14N2O | CID 68107 - PubChem. (n.d.). Retrieved from [Link]
-
Analysis of (S)- and (R)- Nicotine in Commercial Nicotine Samples | Reynolds Science. (n.d.). Retrieved from [Link]
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(PDF) Chromatography and Spectroscopy Methods for the Analysis of Nicotine and Other Chemical Ingredients in E-Liquid Formulation: A Review - ResearchGate. (2023, November 24). Retrieved from [Link]
-
(PDF) Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Related Alkaloids Employing Chiral Supercritical Fluid Chromatography in Commercial Nicotine Samples and in E-Cigarette Products - ResearchGate. (2025, August 8). Retrieved from [Link]
-
Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of - Lund University Publications. (n.d.). Retrieved from [Link]
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Determination of Nicotine N-Oxide by Gas Chromatography following Thermal Conversion to 2-Methyl-6-(3-pyridyI)tetrahydro. (n.d.). Retrieved from [Link]
-
Nicotine N-oxide (CHEM042495) - ContaminantDB. (n.d.). Retrieved from [Link]
-
Determination of (R)-(+)- and (S)-(−)-Nicotine Chirality in Puff Bar E-Liquids by 1H NMR Spectroscopy, Polarimetry, and Gas Chromatography–Mass Spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]
-
Troubleshooting 6 Common Problems in Liquid Chromatography Separations. (2018, August 23). Retrieved from [Link]
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Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry - NIH. (n.d.). Retrieved from [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH. (n.d.). Retrieved from [Link]
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Validation & Comparative
(1S,2S)-Nicotine N'-Oxide Versus Cotinine as a Short-Term Nicotine Biomarker
An In-Depth Comparative Guide for Researchers
Introduction: The Evolving Need for Precise Nicotine Biomarkers
The accurate quantification of nicotine exposure is fundamental to tobacco research, clinical pharmacology, and the development of smoking cessation therapies. For decades, cotinine, the primary metabolite of nicotine, has served as the gold-standard biomarker, providing a reliable measure of integrated nicotine exposure over several days.[1][2][3][4][5] However, the research landscape is evolving. With a growing need to understand the pharmacokinetics of novel nicotine delivery systems and to assess short-term abstinence or recent exposure, the focus is shifting towards biomarkers that offer a more immediate snapshot of nicotine intake. This guide provides a detailed, technical comparison between the established biomarker, cotinine, and an emerging alternative, (1S,2S)-nicotine N'-oxide, for the short-term assessment of nicotine exposure.
The Metabolic Landscape of Nicotine
Upon entering the body, nicotine is extensively metabolized, primarily in the liver. Over 90% of a systemic nicotine dose can be accounted for as various metabolites in urine.[6] The two metabolic pathways of interest for this guide are the C-oxidation pathway leading to cotinine and the N-oxidation pathway leading to nicotine N'-oxide.
The vast majority of nicotine (70-80%) is converted to cotinine in a two-step process.[3][6][7] The initial, rate-limiting step is catalyzed by the cytochrome P450 enzyme CYP2A6, forming a nicotine-Δ1'(5')-iminium ion, which is then converted to cotinine by aldehyde oxidase (AOX1).[7] A smaller fraction of nicotine (approximately 4-7%) undergoes N-oxidation at the pyrrolidine nitrogen, a reaction catalyzed by flavin-containing monooxygenase 3 (FMO3), to form nicotine N'-oxide.[6][7][8][9] In humans, this process is highly stereoselective, yielding the (1'S, 2'S)-trans-isomer.[6]
Cotinine: The Gold Standard Re-evaluated
Cotinine's prominence as a biomarker stems from its long biological half-life of approximately 15 to 20 hours, compared to nicotine's short half-life of about 2 hours.[3][5][10] This extended half-life means that cotinine concentrations in blood, saliva, or urine are much more stable throughout the day, providing an integrated measure of nicotine exposure over the previous 2-3 days. This characteristic is ideal for verifying smoking status or quantifying steady-state exposure in long-term studies.[5]
However, this strength becomes a limitation when assessing very recent nicotine use or short periods of abstinence. A person who has abstained for 24 hours will still exhibit high cotinine levels, making it difficult to distinguish from an active user. Furthermore, the primary enzyme responsible for its formation, CYP2A6, is highly polymorphic.[7] Genetic variations can lead to significant inter-individual differences in the rate of nicotine metabolism, meaning that two individuals with identical nicotine intake can have substantially different cotinine levels. This variability can confound the direct estimation of nicotine dose from cotinine concentration alone.[1]
(1S,2S)-Nicotine N'-Oxide: An Emerging Contender
Nicotine N'-oxide (NNO) presents a different profile. As a direct product of FMO3-mediated oxidation, its formation represents a distinct and less variable metabolic route compared to the CYP2A6 pathway.[6][7] Unlike cotinine, which undergoes further extensive metabolism, NNO is largely excreted in the urine without further modification.[11] A unique characteristic is its potential for in-vivo reduction back to nicotine by intestinal microflora, which may lead to a recycling effect, although the quantitative significance of this is not fully established.[6][7][9]
The primary advantage of NNO as a short-term biomarker lies in its direct formation and excretion, which may more closely reflect recent nicotine intake than the accumulated levels of the longer-lived cotinine. However, its utility is challenged by its low abundance, constituting only 4-7% of the total nicotine dose.[6] This low concentration can make detection difficult, especially in individuals with low nicotine exposure. Indeed, one study found that while cotinine levels were significantly elevated in smokers, no significant differences in NNO concentrations were observed between smokers, passive smokers, and non-smokers, with the metabolite being undetectable in many samples from active smokers.[12]
Head-to-Head Comparison: Performance Metrics
The choice between cotinine and nicotine N'-oxide depends on the specific research question. The following table summarizes their key characteristics to guide this decision.
| Feature | Cotinine | (1S,2S)-Nicotine N'-Oxide | Rationale & Implications |
| Metabolic Pathway | Major (70-80% of dose)[6][7] | Minor (4-7% of dose)[6][7] | Cotinine's high abundance makes it easier to detect across a wide range of exposures. |
| Primary Enzyme | CYP2A6[3][7] | FMO3[6][7] | High genetic polymorphism in CYP2A6 causes large inter-individual variability in cotinine levels. FMO3 is generally less polymorphic. |
| Biological Half-Life | Long (~15-20 hours)[3][5][10] | Shorter (data limited, but direct excretion suggests faster clearance than cotinine) | Cotinine is a biomarker of integrated exposure over days. NNO may better reflect recent, short-term exposure. |
| Utility | Verifying smoking status, long-term exposure assessment | Potentially for monitoring recent use or short-term abstinence | Cotinine is unsuitable for detecting brief lapses or confirming abstinence within the last 24-48 hours. |
| Key Limitation | Long half-life masks recent changes in use; high metabolic variability | Very low concentration, may be undetectable at low exposure levels[12] | The low concentration of NNO is a significant barrier to its widespread adoption and reliability as a primary biomarker. |
Analytical Methodologies: A Practical Guide
The gold-standard for the simultaneous quantification of nicotine metabolites is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[13][14]
Experimental Protocol: Quantification of Cotinine and Nicotine N'-Oxide in Urine
This protocol is a representative method based on established procedures for the robust analysis of nicotine metabolites.[13][15]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Rationale: SPE is employed to clean up the complex urine matrix, removing interfering endogenous components and concentrating the analytes of interest, which is critical for achieving low detection limits.
-
Step 1: To a 1.0 mL aliquot of urine, add 50 µL of an internal standard working solution containing deuterated analogs (e.g., cotinine-d3, nicotine N'-oxide-d3). Vortex briefly.
-
Step 2: Condition an SPE cartridge (e.g., C8, 100 mg) with 1 mL of methanol followed by 1 mL of water.
-
Step 3: Load the prepared urine sample onto the SPE cartridge.
-
Step 4: Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Step 5: Dry the cartridge under vacuum for 5 minutes.
-
Step 6: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Step 7: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Step 8: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Rationale: Reversed-phase chromatography separates the polar metabolites based on their hydrophobicity. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.
-
Liquid Chromatography (LC):
-
Column: C18 or C8 column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions:
-
Cotinine: m/z 177.1 -> 98.0
-
Cotinine-d3 (IS): m/z 180.1 -> 101.0
-
Nicotine N'-Oxide: m/z 179.1 -> 120.0
-
Nicotine N'-Oxide-d3 (IS): m/z 182.1 -> 123.0
-
-
-
Validation: The method should be validated according to regulatory guidelines (e.g., FDA) for selectivity, linearity, accuracy, precision, and stability to ensure trustworthy results.[13]
Discussion & Future Perspectives
While cotinine remains the undisputed biomarker of choice for assessing general, steady-state nicotine exposure, its utility for short-term applications is limited.[16] (1S,2S)-Nicotine N'-oxide offers a theoretical advantage in this niche due to its more direct and rapid formation-to-excretion pathway. However, its practical application is severely hampered by its low concentration in biological fluids, which often falls below the limit of quantification for all but the heaviest smokers.[12]
For the most comprehensive and accurate assessment of nicotine intake, particularly when accounting for metabolic variability, the measurement of Total Nicotine Equivalents (TNE) is considered the superior approach.[1] TNE is the molar sum of nicotine and its major metabolites (including cotinine, hydroxycotinine, and their glucuronides) in a 24-hour urine sample. This method accounts for over 90% of the nicotine dose and is largely independent of individual metabolic rates.[1][6] While analytically demanding, TNE provides the most robust data on daily nicotine dosage.
Conclusion
The selection of a nicotine biomarker must be aligned with the research objective.
-
Cotinine is, and will likely remain, the pragmatic and reliable choice for most applications, including clinical trials and epidemiological studies focused on classifying users versus non-users and assessing integrated nicotine exposure. Its long half-life and high concentration ensure robust detection.
-
(1S,2S)-Nicotine N'-Oxide , while an interesting metabolite from a mechanistic standpoint, does not currently possess the analytical robustness to serve as a reliable, standalone short-term biomarker. Its low abundance is a critical flaw that limits its sensitivity and practical utility in most research settings.
For researchers requiring a precise measure of short-term nicotine intake that circumvents metabolic variability, focusing on comprehensive panels of metabolites to calculate Total Nicotine Equivalents is the most scientifically rigorous path forward.
References
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comparing the biological activity of nicotine N'-oxide diastereomers
An In-Depth Comparative Guide to the Biological Activity of Nicotine N'-Oxide Diastereomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotine, the primary psychoactive component in tobacco, undergoes extensive metabolism, leading to a variety of derivatives with their own pharmacological profiles. Among these are the nicotine N'-oxides, which are formed through N-oxidation of the pyrrolidine nitrogen. This metabolic step creates a new chiral center, resulting in the formation of two key diastereomers: (1'R, 2'S)-nicotine N'-oxide (cis) and (1'S, 2'S)-nicotine N'-oxide (trans). While often considered minor metabolites, their distinct stereochemistry dictates their biological activity, from enzymatic formation and metabolic fate to their interaction with nicotinic acetylcholine receptors (nAChRs). This guide provides a comprehensive comparison of these two diastereomers, synthesizing data on their stereoselective metabolism, in vitro receptor interactions, and in vivo physiological effects. We further provide detailed experimental protocols for key assays to empower researchers in this field.
Introduction: Beyond Nicotine
(S)-Nicotine is the primary alkaloid in tobacco responsible for its addictive properties, mediating its effects through the central and peripheral nervous systems. Its biological actions are primarily initiated by binding to and activating nAChRs, which are ligand-gated ion channels crucial for synaptic transmission.[1][2] The duration and intensity of nicotine's effects are largely governed by its metabolic clearance.
The liver is the primary site of nicotine metabolism, where cytochrome P450 enzymes (predominantly CYP2A6) and flavin-containing monooxygenases (FMOs) convert it into various metabolites.[3][4] While the C-oxidation pathway leading to cotinine is the most prominent (70-80% of nicotine metabolism), the N-oxidation pathway accounts for approximately 4-7% of nicotine clearance.[4] This pathway, catalyzed in large part by FMO3, results in the formation of nicotine N'-oxide.[3][4]
The N-oxidation of the pyrrolidine nitrogen in (S)-nicotine, which has a (2'S) configuration, generates a new stereocenter at the nitrogen atom (N1'). This results in two diastereomeric products: (1'R, 2'S)-nicotine N'-oxide (historically termed the cis isomer) and (1'S, 2'S)-nicotine N'-oxide (the trans isomer).[5][6][7] These diastereomers are not biologically equivalent; their spatial arrangement influences their enzymatic handling and pharmacological activity. Understanding these differences is critical for a complete picture of nicotine's metabolic and physiological impact.
Metabolic Formation and Stereoselectivity
The formation of nicotine N'-oxide diastereomers is a highly stereoselective process, governed primarily by FMOs.[3][8] In humans, the N-oxidation of (S)-nicotine is highly selective for the trans isomer, (1'S, 2'S)-nicotine N'-oxide.[3][4] In contrast, studies using rat liver microsomes have shown a preferential formation of the cis diastereomer, (1'R, 2'S)-nicotine N'-oxide, with an intrinsic clearance rate 8.1-fold greater than that for the trans form.[8] This species-specific difference highlights the importance of selecting appropriate models for metabolic studies.
The diagram below illustrates the metabolic N-oxidation of (S)-nicotine and the resulting diastereomers.
Caption: Metabolic pathway of (S)-nicotine to its N'-oxide diastereomers.
Comparative Biological Activity
The structural differences between the cis and trans diastereomers translate into distinct biological activities, particularly concerning their metabolic stability and in vivo effects.
In Vitro Analysis: Receptor Interaction
Direct comparative data on the binding affinities and functional potencies of the individual (1'R, 2'S) and (1'S, 2'S) diastereomers at various nAChR subtypes are not extensively detailed in readily available literature. This represents a significant knowledge gap and an opportunity for future research. However, based on their structural similarity to nicotine, they are presumed to interact with nAChRs, though likely with lower affinity due to the polar N-oxide group. The primary biological significance of these metabolites may stem from their in vivo reduction back to the more potent parent compound, nicotine.
In Vivo Analysis: Pharmacokinetics and Physiological Effects
In vivo studies in rats provide the clearest evidence of the differing biological activities of the two diastereomers. The key difference lies in their susceptibility to in vivo reduction back to nicotine.
A study involving the administration of each diastereomer to Fischer-344 rats in their drinking water revealed significant differences in the resulting plasma levels of nicotine and its primary metabolite, cotinine.[9]
-
Reduction to Nicotine: After 7 days, plasma nicotine levels in the group receiving trans-nicotine N'-oxide were double those in the group receiving the cis isomer.[9] After 15 days, urinary nicotine concentrations were three times higher in the trans-oxide group.[9] This strongly indicates that the (1'S, 2'S)-trans-diastereomer is more readily reduced back to active (S)-nicotine in vivo than the (1'R, 2'S)-cis-diastereomer.
-
Cotinine Levels: Plasma cotinine concentrations continued to increase for 14 days in the trans-oxide group, while they peaked within the first week for the cis-oxide group, mirroring the pattern observed for nicotine levels.[9]
-
Physiological Effects: Both diastereomers led to a reduction in plasma total thyronine (TT4) concentrations during the first week of administration, suggesting potential effects on thyroid hormone levels.[9]
Table 1: Comparative In Vivo Effects of Nicotine N'-Oxide Diastereomers in Rats
| Parameter | (1'R, 2'S)-Nicotine N'-Oxide (cis) | (1'S, 2'S)-Nicotine N'-Oxide (trans) | Reference |
| Plasma Nicotine (Day 7) | Baseline Level | 2x Higher than cis Group | [9] |
| Urinary Nicotine (Day 15) | Baseline Level | 3x Higher than cis Group | [9] |
| Plasma Cotinine Profile | Peaked within 7 days | Continued to increase for 14 days | [9] |
| Plasma TT4 Levels | Reduced during Week 1 | Reduced during Week 1 | [9] |
These findings suggest that nicotine N'-oxide can act as a prodrug, with the trans isomer being a more efficient reservoir for the in vivo regeneration of nicotine. This metabolic recycling could prolong the pharmacological effects of an initial nicotine dose.
Experimental Methodologies
To facilitate further research into the pharmacology of these and other nicotine metabolites, we provide the following validated experimental protocols.
Protocol 1: Competitive Radioligand Binding Assay for nAChRs
This assay determines the binding affinity of a test compound by measuring its ability to compete with a known radioligand for a specific receptor subtype.
Causality: The principle is based on the law of mass action. An unlabeled test compound (the N'-oxide diastereomer) competes with a fixed concentration of a high-affinity radioactively labeled ligand (e.g., [³H]-Epibatidine) for a finite number of receptors. The ability of the test compound to displace the radioligand is proportional to its binding affinity.
Self-Validation: The protocol includes controls for total binding (radioligand + receptors) and non-specific binding (radioligand + receptors + a saturating concentration of a known unlabeled ligand). Specific binding is calculated by subtracting non-specific from total binding, ensuring that the measured signal is due to binding at the target receptor.[1]
Methodology:
-
Receptor Preparation: Use cell membranes from a stable cell line (e.g., HEK-293) expressing the desired human nAChR subtype (e.g., α4β2).[1]
-
Assay Setup (96-well plate, in triplicate):
-
Total Binding: Receptor membranes + [³H]-Epibatidine.
-
Non-specific Binding: Receptor membranes + [³H]-Epibatidine + a high concentration of unlabeled nicotine.
-
Competitive Binding: Receptor membranes + [³H]-Epibatidine + varying concentrations of the test diastereomer.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[1]
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioactivity.
-
Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique measures the functional activity (agonist or antagonist) of a compound on a ligand-gated ion channel expressed in Xenopus oocytes.
Causality: Xenopus oocytes are a robust and convenient system for heterologously expressing specific ion channel subtypes.[10][11] They have a low background of endogenous channels, allowing for clear measurement of the currents generated by the expressed nAChRs.[10] TEVC uses two electrodes: one to "clamp" (control) the membrane voltage at a set potential and a second to measure the current flowing across the membrane. Application of an agonist opens the nAChR channel, allowing ions to flow and generating a current that is directly proportional to the channel's activity.
Self-Validation: Oocytes are tested for stable baseline currents before compound application. Known agonists (like acetylcholine or nicotine) are used as positive controls to confirm receptor expression and viability. The concentration-response relationship provides an internal validation of the compound's effect.
Methodology:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes using collagenase treatment.[11]
-
cRNA Injection: Inject oocytes with cRNA encoding the subunits of the desired nAChR subtype (e.g., α4 and β2). Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.[10]
-
Electrophysiology Setup: Place a single oocyte in a recording chamber continuously perfused with recording buffer. Impale the oocyte with two microelectrodes (one for voltage, one for current). Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application:
-
Agonist Mode: Apply increasing concentrations of the test diastereomer to the oocyte and record the peak inward current elicited at each concentration.
-
Antagonist Mode: Co-apply a fixed, sub-maximal concentration of a known agonist (e.g., acetylcholine) with increasing concentrations of the test diastereomer. Measure the inhibition of the agonist-induced current.
-
-
Washing: Thoroughly wash the oocyte with buffer between applications to allow the receptors to return to their resting state.
-
Data Analysis: For agonists, plot the normalized peak current against the logarithm of the concentration and fit the data to determine the EC₅₀ (concentration for half-maximal effect) and Iₘₐₓ (maximum effect). For antagonists, determine the IC₅₀.
Caption: Workflow for TEVC electrophysiology in Xenopus oocytes.
Discussion and Future Directions
The available evidence clearly demonstrates that the diastereomers of nicotine N'-oxide are not biologically inert. The most significant finding is the stereoselective in vivo reduction of the (1'S, 2'S)-trans diastereomer back to nicotine, effectively creating a metabolic reservoir that can prolong nicotine's presence and activity in the body.[9] The (1'R, 2'S)-cis diastereomer appears to be a more stable metabolite, less prone to this recycling.
This has important implications for understanding nicotine pharmacology. The formation and subsequent reduction of trans-nicotine N'-oxide could contribute to the sustained levels of nicotine observed in smokers, potentially influencing the duration of its rewarding effects and the severity of withdrawal.
Key areas for future research include:
-
Direct Receptor Pharmacology: A systematic characterization of the binding affinities (Ki) and functional activities (EC₅₀, Iₘₐₓ) of purified (1'R, 2'S)- and (1'S, 2'S)-nicotine N'-oxide at a wide range of nAChR subtypes is essential.
-
Enzymology of Reduction: Identifying the specific enzymes (e.g., reductases in the liver or gut microbiome) responsible for the stereoselective reduction of the trans-N'-oxide would provide a more complete metabolic picture.
-
Behavioral Consequences: In-depth behavioral studies in animal models are needed to determine if the administration of trans-nicotine N'-oxide, compared to the cis isomer or nicotine itself, alters nicotine-related behaviors such as self-administration, conditioned place preference, or withdrawal symptoms.[12][13]
By elucidating the distinct roles of these "minor" metabolites, the scientific community can achieve a more nuanced understanding of nicotine addiction and develop more effective strategies for smoking cessation.
References
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A Comparative Guide to Nicotine Biomarkers: Validating Nicotine N'-Oxide as a Specific Marker for Intake
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of biomarkers for nicotine intake, with a focus on validating the utility of nicotine N'-oxide against the current gold standard, cotinine. We will explore the metabolic origins, analytical methodologies, and comparative performance of these markers to equip researchers with the knowledge to make informed decisions in clinical and research settings.
Introduction: The Need for Precise Nicotine Exposure Assessment
Accurate assessment of nicotine exposure is critical in a variety of fields, from clinical trials for smoking cessation therapies to fundamental research on the health effects of tobacco and nicotine delivery products. While cotinine has long been the preferred biomarker due to its long half-life, its inability to distinguish between different sources of nicotine intake—combusted tobacco versus nicotine replacement therapy (NRT)—presents a significant challenge. This guide examines the evidence for nicotine N'-oxide as a potentially more specific marker, providing a comprehensive comparison to aid in its validation and application.
The Metabolic Fate of Nicotine: Cotinine vs. N'-Oxide Pathways
Upon entering the body, nicotine is extensively metabolized, primarily in the liver.[1][2] Understanding the distinct metabolic pathways leading to cotinine and nicotine N'-oxide is fundamental to appreciating their respective strengths and weaknesses as biomarkers.
-
The Cotinine Pathway (CYP2A6-mediated): The vast majority of nicotine, typically 70-80%, is converted to cotinine in a two-step process.[1][2] The initial and rate-limiting step is the oxidation of nicotine to nicotine-Δ1′(5′)-iminium ion, a reaction primarily catalyzed by the cytochrome P450 enzyme, CYP2A6.[1][2] This iminium ion is then converted to cotinine by a cytoplasmic aldehyde oxidase.[1] The heavy reliance on the CYP2A6 enzyme introduces variability in cotinine levels due to genetic polymorphisms in the CYP2A6 gene, which differ across racial and ethnic groups.[2]
-
The N'-Oxidation Pathway (FMO3-mediated): A smaller fraction of nicotine, around 4-7%, is metabolized to nicotine N'-oxide.[1] This reaction is catalyzed by a different enzyme system, the flavin-containing monooxygenase 3 (FMO3).[1] This metabolic independence from the CYP2A6 pathway suggests that nicotine N'-oxide levels may be less affected by the genetic variations that influence cotinine concentrations.
Caption: Metabolic pathways of nicotine to cotinine and nicotine N'-oxide.
Comparative Analysis of Nicotine Biomarkers
The ideal biomarker should be sensitive, specific, and have a detection window appropriate for the research question. Here, we compare nicotine, cotinine, and nicotine N'-oxide across key performance metrics.
| Biomarker | Half-Life | Primary Enzyme | % of Nicotine Dose | Key Advantage | Key Limitation |
| Nicotine | ~2 hours[3][4] | - | Variable | Immediate exposure indicator | Very short half-life limits use to recent intake.[5] |
| Cotinine | ~15-18 hours[3][4] | CYP2A6[2] | 70-80%[1][2] | Long half-life reflects steady-state exposure.[3] | Cannot distinguish NRT from tobacco use.[3][5] |
| Nicotine N'-Oxide | Not well-established | FMO3[1] | 4-7%[1] | Potential specificity for combusted tobacco. | Lower concentration can make detection challenging. |
| Anabasine | ~16 hours | - | (Minor Alkaloid) | Specific to tobacco; absent in NRT.[4] | Lower concentration than cotinine. |
Rationale for Marker Selection:
-
Cotinine: Its long half-life provides a reliable measure of cumulative nicotine exposure over the previous 2-3 days, making it the standard for verifying smoking status.[3][6]
-
Nicotine N'-Oxide: The central hypothesis for its utility rests on the observation that N-oxidation can occur through heat during the combustion of tobacco, in addition to metabolic processes. If a significant portion of nicotine N'-oxide is formed pyrolytically and inhaled directly, its presence at certain levels could specifically indicate the use of combusted tobacco products over NRT.
-
Anabasine: This minor tobacco alkaloid is present in tobacco leaf but is not included in NRT formulations.[4] Its presence is a definitive indicator of tobacco use, making it an excellent comparator for validating the specificity of nicotine N'-oxide.[4]
Experimental Validation Workflow: A Step-by-Step Protocol
To validate nicotine N'-oxide as a specific marker, a robust analytical workflow is required. The following protocol outlines a standard approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for quantifying small molecules in complex biological matrices.
Objective: To quantify nicotine, cotinine, anabasine, and nicotine N'-oxide in urine samples to compare their relative concentrations between tobacco users and individuals exclusively using NRT.
Caption: Experimental workflow for biomarker validation using LC-MS/MS.
Detailed Protocol:
-
Sample Collection: Collect urine samples from two cohorts: (1) active smokers and (2) individuals exclusively using non-combusted nicotine products (e.g., patches, gum) for at least two weeks.[4]
-
Internal Standard Spiking: To correct for variability in sample preparation and instrument response, add a known concentration of isotopically labeled internal standards (e.g., cotinine-d3, nicotine-d4, anabasine-d4) to each urine sample.
-
Causality: Isotopically labeled standards are chemically identical to the analytes but have a different mass. They co-elute chromatographically and experience similar ionization efficiency, providing a reliable basis for accurate quantification.
-
-
Enzymatic Hydrolysis (Optional but Recommended): Many nicotine metabolites, including cotinine, are excreted as glucuronide conjugates.[7][8] To measure the total metabolite concentration, incubate samples with β-glucuronidase enzyme to cleave the glucuronide moiety.
-
Causality: This step ensures the measurement of total exposure, as conjugated forms can account for a substantial portion of the excreted metabolites.
-
-
Sample Extraction: Use Solid Phase Extraction (SPE) with a mixed-mode cation exchange cartridge to clean up the sample and concentrate the analytes.
-
Step 4a: Condition the SPE cartridge with methanol and water.
-
Step 4b: Load the urine sample.
-
Step 4c: Wash the cartridge with a weak solvent (e.g., acidified water) to remove interferences.
-
Step 4d: Elute the analytes with a strong, basic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Step 4e: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Causality: SPE is crucial for removing salts and other matrix components from urine that can suppress the ionization of analytes in the mass spectrometer, a phenomenon known as ion suppression.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable liquid chromatography column (e.g., a HILIC column for polar compounds like N'-oxide or a C18 column for broader coverage) to separate the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte and internal standard, pre-determine a specific precursor ion and one or more product ions.
-
Causality: MRM provides excellent specificity and sensitivity. The transition from a specific precursor ion to a specific product ion is a unique signature for the target analyte, minimizing the chance of false positives.
-
-
Quantification and Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of each analyte in the unknown samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
For validation, calculate the ratio of nicotine N'-oxide to cotinine for both the smoker and NRT-user groups. A significantly higher ratio in the smoker group would support the hypothesis that nicotine N'-oxide is a marker for combusted tobacco intake.
-
Interpreting the Results: The Case for Nicotine N'-Oxide
The primary value of nicotine N'-oxide as a biomarker hinges on its ability to differentiate sources of nicotine. While nicotine and cotinine will be present in users of all nicotine products, the relative abundance of nicotine N'-oxide may differ.[3][5]
-
Expected Outcome for Validation: In a comparative study, individuals using NRT should exhibit low levels of nicotine N'-oxide that correspond only to the ~4-7% of metabolic production.[1] In contrast, smokers would be expected to show a significantly higher concentration of nicotine N'-oxide, representing the sum of both metabolic production and direct inhalation from combusted tobacco. The presence of anabasine in smokers' urine and its absence in the NRT group would serve as the definitive control for tobacco use.[4]
-
Challenges and Considerations: The low abundance of nicotine N'-oxide compared to cotinine requires highly sensitive analytical methods.[1] Furthermore, the stability of N'-oxides in biological samples and during sample preparation must be carefully considered to prevent artifactual formation or degradation.
Conclusion
While cotinine remains the undisputed biomarker for assessing the presence and extent of nicotine exposure, it lacks specificity regarding the source. This guide demonstrates the scientific rationale and provides a clear experimental framework for validating nicotine N'-oxide as a complementary and more specific biomarker. By leveraging the distinct enzymatic pathways and potential pyrolytic origin of nicotine N'-oxide, researchers can develop more nuanced methods to distinguish between exposure to combusted tobacco and nicotine replacement therapies. This distinction is paramount for the accurate evaluation of smoking cessation aids, for monitoring compliance in clinical trials, and for studies on the differential health effects of various nicotine delivery systems. The adoption of a multi-biomarker panel, including cotinine, anabasine, and a validated nicotine N'-oxide assay, represents the future of precise and reliable nicotine exposure assessment.
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Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PubMed Central. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Nicotine N'-Oxide Quantification
Abstract
The accurate quantification of nicotine N'-oxide, a key metabolite of nicotine, is critical for comprehensive tobacco exposure assessment, pharmacokinetic studies, and toxicological evaluations. A variety of analytical methods, each with distinct principles and performance characteristics, are employed for this purpose. This guide provides an in-depth comparison of the primary analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of nicotine N'-oxide in biological matrices. We delve into the causality behind experimental choices, present detailed protocols for each method, and establish a framework for robust cross-validation in accordance with international regulatory guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to establish, validate, or compare analytical methods for nicotine metabolites.
Introduction: The Imperative for Cross-Validation
Nicotine N'-oxide is a significant metabolite formed via the N-oxidation of the pyrrolidine nitrogen of nicotine.[1] While cotinine is the most abundant nicotine metabolite, nicotine N'-oxide provides valuable insights into the overall metabolic profile of nicotine.[1][2] Given the diversity of analytical platforms available, it is often necessary to compare or transfer methods between laboratories or even within the same laboratory over time. This is where cross-validation becomes indispensable.
Cross-validation is the formal process of comparing two distinct, validated bioanalytical methods to determine if they provide equivalent quantitative results for a given analyte.[3][4] This process is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) when data from different methods are to be combined or compared within a single study.[5][6][7][8] The primary objective is to identify and quantify any systematic bias between the methods, ensuring data integrity and consistency across studies.[6]
This guide will compare three prominent analytical techniques for nicotine N'-oxide quantification and provide a detailed framework for their cross-validation.
Overview of Core Analytical Methodologies
The choice of an analytical method is often a balance between sensitivity, selectivity, throughput, cost, and the specific requirements of the study. Below is a comparative overview of the most common techniques for nicotine N'-oxide analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely considered the gold standard for bioanalysis due to its exceptional sensitivity and selectivity. It is capable of measuring very low concentrations of nicotine N'-oxide and its metabolites in complex biological matrices like urine and plasma.[9][10] The technique's specificity arises from the ability to select a specific precursor ion (the molecular ion of nicotine N'-oxide) and then detect specific product ions after fragmentation.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique. While generally less sensitive than LC-MS/MS, modern ultra-high-performance liquid chromatography (UHPLC) systems can provide adequate sensitivity for many applications.[11][12] Method development often focuses on achieving chromatographic separation from interfering endogenous components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique, particularly for volatile and thermally stable compounds. A key challenge for nicotine N'-oxide is its polarity and thermal lability, which often necessitates derivatization or thermal conversion to a more volatile compound prior to analysis.[13][14][15]
Experimental Design for Method Comparison and Cross-Validation
A robust cross-validation study is meticulously planned to assess the agreement between a "reference" method and a "comparator" method. The design must adhere to principles outlined in guidelines such as the ICH M10 Bioanalytical Method Validation.[6][7]
Key Validation Parameters for Comparison
The following parameters are central to both the initial validation of each method and the subsequent cross-validation.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Selectivity & Specificity | High (based on MRM transitions) | Moderate (relies on chromatographic resolution) | High (with mass spectrometric detection) |
| Lower Limit of Quantification (LLOQ) | Very Low (pg/mL to low ng/mL) | Low to Moderate (ng/mL range) | Low (ng/mL range, dependent on derivatization) |
| Linearity & Range | Wide dynamic range | Good, but may be more limited than MS | Good, dependent on detector |
| Precision & Accuracy | Excellent (<15% RSD, ±15% Bias) | Good (<15% RSD, ±15% Bias) | Good (<15% RSD, ±15% Bias) |
| Matrix Effect | Potential for ion suppression/enhancement | Generally low to negligible | Low, but matrix can affect derivatization |
| Sample Throughput | High | Moderate to High | Moderate |
Visualization of Analytical Workflows
The following diagrams illustrate the typical workflows for the quantification of nicotine N'-oxide using LC-MS/MS, HPLC-UV, and GC-MS.
Caption: LC-MS/MS workflow for nicotine N'-oxide analysis.
Caption: HPLC-UV workflow for nicotine N'-oxide analysis.
Caption: GC-MS workflow for nicotine N'-oxide analysis.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for each analytical technique. These protocols are based on established methods and serve as a foundation for in-house validation and subsequent cross-validation.
Protocol 1: LC-MS/MS Method
This method is adapted from established procedures for the analysis of nicotine and its metabolites in urine.[9][16]
1. Sample Preparation (Solid Phase Extraction - SPE):
- Thaw urine samples at room temperature.
- Pipette 100 µL of urine into a 96-well plate.
- Add 20 µL of an internal standard working solution (e.g., nicotine-N'-oxide-d3).
- Add 200 µL of 100 mM ammonium acetate buffer (pH 6.8).
- Condition an Oasis MCX 96-well SPE plate with 1 mL of methanol followed by 1 mL of water.
- Load the prepared samples onto the SPE plate.
- Wash the plate with 1 mL of 2% formic acid followed by 1 mL of methanol.
- Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Conditions:
- LC System: UPLC system (e.g., Waters Acquity).
- Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
- Flow Rate: 0.4 mL/min.
- MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500).
- Ionization: Electrospray Ionization (ESI), Positive mode.
- MRM Transitions:
- Nicotine N'-oxide: e.g., Q1: 179.1 m/z -> Q3: 120.1 m/z
- Nicotine N'-oxide-d3 (IS): e.g., Q1: 182.1 m/z -> Q3: 123.1 m/z
3. Data Analysis:
- Integrate the peak areas for the analyte and internal standard.
- Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
- Quantify unknown samples using the linear regression equation from the calibration curve.
Protocol 2: HPLC-UV Method
This protocol is a representative example of an HPLC-UV method for nicotine-related compounds.[11]
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
- Pipette 500 µL of plasma into a glass tube.
- Add 50 µL of internal standard (e.g., quinoline).
- Add 100 µL of 1 M NaOH to basify the sample.
- Add 2 mL of a mixture of dichloromethane and isopropanol (9:1 v/v).
- Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness.
- Reconstitute in 150 µL of mobile phase.
2. HPLC-UV Conditions:
- HPLC System: Agilent 1260 Infinity or similar.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic mixture of acetonitrile and 0.03 M sodium hydrogen carbonate buffer (pH 10.0) (20:80, v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 259 nm.
- Injection Volume: 20 µL.
3. Data Analysis:
- Similar to the LC-MS/MS method, use peak area ratios against a calibration curve for quantification.
Protocol 3: GC-MS Method
This method is based on the thermal conversion of nicotine N'-oxide to a more volatile derivative.[13][14]
1. Sample Preparation:
- Extract nicotine N'-oxide from 1 mL of urine using a silica gel solid-phase extraction column, eluting with methanolic ammonia.[15]
- Evaporate the eluate.
- Add an internal standard (e.g., 5-methylnicotine N-oxide).[15]
- Heat the residue at 150-160°C in anisole, which converts nicotine N'-oxide to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine.[15]
- Extract the resulting derivative with an organic solvent.
2. GC-MS Conditions:
- GC System: Agilent 7890B or similar.
- Column: 5% Phenylmethylsilicone capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium.
- Inlet Temperature: 250°C.
- Oven Program: Start at 100°C, ramp to 280°C.
- MS System: Single quadrupole or triple quadrupole mass spectrometer.
- Ionization: Electron Ionization (EI), 70 eV.
- Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivative.
3. Data Analysis:
- Quantify using the peak area ratio of the derivative to the internal standard derivative against a calibration curve.
Cross-Validation Protocol and Acceptance Criteria
Once both methods (e.g., LC-MS/MS as the reference and HPLC-UV as the comparator) are fully validated, the cross-validation can proceed.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Procedure
-
Prepare Quality Control (QC) Samples: Spike a large pool of blank matrix (e.g., human urine) with nicotine N'-oxide at a minimum of three concentration levels: Low QC, Medium QC, and High QC.
-
Analyze Samples: Analyze at least six replicates of each QC level with both the reference and comparator methods.
-
Calculate Mean and Percent Difference: For each QC level, calculate the mean concentration obtained from each method. Then, calculate the percent difference between the mean of the comparator method and the mean of the reference method.
-
% Difference = [(Mean_Comparator - Mean_Reference) / Mean_Reference] * 100
-
Acceptance Criteria
Based on FDA and EMA guidelines, the following criteria are typically applied:
-
The mean concentration at each QC level from the comparator method should be within ±20% of the mean concentration from the reference method.
-
For a more rigorous statistical assessment, tools like Bland-Altman plots or Deming regression can be used to visualize agreement and detect concentration-dependent bias.[17]
Hypothetical Cross-Validation Data
Reference Method: LC-MS/MS Comparator Method: HPLC-UV
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. LC-MS/MS (ng/mL) | Mean Conc. HPLC-UV (ng/mL) | % Difference | Pass/Fail |
| Low QC | 5 | 4.9 | 5.3 | +8.2% | Pass |
| Mid QC | 50 | 51.2 | 48.9 | -4.5% | Pass |
| High QC | 500 | 495.5 | 520.1 | +5.0% | Pass |
In this hypothetical example, the HPLC-UV method meets the acceptance criteria for cross-validation against the more sensitive LC-MS/MS method, indicating that the two methods can be used interchangeably within the validated range.
Conclusion and Recommendations
The choice of an analytical method for nicotine N'-oxide depends on the specific goals of the research.
-
LC-MS/MS is the recommended method for studies requiring the highest sensitivity and selectivity, such as detailed pharmacokinetic or low-exposure biomarker studies.[9][10]
-
HPLC-UV offers a cost-effective and robust alternative when slightly higher detection limits are acceptable, for example, in studies with higher concentrations or for routine monitoring.[11]
-
GC-MS is a viable option but requires a specialized sample preparation step involving thermal conversion or derivatization, which may introduce variability.[13][14]
Regardless of the chosen methods, a rigorous cross-validation is essential whenever data from different analytical platforms are to be combined or compared. Adherence to the principles and protocols outlined in this guide, in conjunction with international regulatory standards, will ensure the generation of reliable, consistent, and defensible bioanalytical data.
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. Urine Metabolites for Estimating Daily Intake of Nicotine From Cigarette Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
comparative pharmacokinetics of (1S,2S)-nicotine N'-oxide and (1R,2S)-nicotine N'-oxide
An In-Depth Comparative Guide to the Pharmacokinetics of (1S,2S)- and (1R,2S)-Nicotine N'-Oxide Diastereomers
Introduction: The Critical Role of Stereochemistry in Nicotine Metabolism
Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism in the body, a process that dictates its duration of action and the exposure to various metabolites. While the C-oxidation pathway leading to cotinine is the most prominent, accounting for 70-80% of nicotine metabolism, the N-oxidation pathway represents another significant route.[1] This pathway, responsible for 4-7% of nicotine metabolism, is catalyzed predominantly by the flavin-containing monooxygenase 3 (FMO3) enzyme.[1][2]
The N-oxidation of the pyrrolidine nitrogen of (S)-nicotine, the naturally occurring enantiomer, results in the formation of two diastereomeric N'-oxides: (1S,2S)-nicotine N'-oxide (the cis isomer) and (1R,2S)-nicotine N'-oxide (the trans isomer). The stereochemical orientation of the oxygen atom relative to the pyridine ring defines these diastereomers and, as this guide will demonstrate, profoundly influences their pharmacokinetic behavior. Understanding these differences is crucial for researchers in toxicology, pharmacology, and drug development, as the in vivo fate of these metabolites can impact nicotine's overall pharmacological profile through metabolic recycling.
This guide provides a detailed comparison of the pharmacokinetics of these two diastereomers, supported by experimental data and methodologies, to elucidate the significance of their stereochemical differences.
Metabolic Formation: A Tale of Two Diastereomers
The formation of nicotine N'-oxides is highly stereoselective, with significant variability across species. In humans, the process is remarkably specific; metabolism of (S)-nicotine by human liver FMO3 yields almost exclusively the trans-(1R,2S)-diastereomer.[1][3] Studies involving smokers and individuals administered nicotine via intravenous or transdermal routes have confirmed that only the trans isomer is typically detected in urine.[3]
In contrast, enzymatic systems in other species can produce both isomers. For instance, pig liver FMO1 has been shown to produce a more balanced ratio of trans to cis N'-oxides.[3] This species-dependent stereoselectivity is a critical consideration when extrapolating findings from animal models to human scenarios. The preferential formation of the trans isomer in humans suggests a highly specific substrate-enzyme interaction governing the direction of oxygen addition.
The absolute configurations of the cis and trans N-oxides were subject to a historical reappraisal, which corrected initial assignments and confirmed that N-oxidation of nicotine preferentially leads to the (1'R)-N-oxide, irrespective of the configuration at the 2'-carbon.[4][5]
Core Pharmacokinetic Comparison: The Decisive Role of In Vivo Reduction
The most striking pharmacokinetic difference between (1S,2S)- and (1R,2S)-nicotine N'-oxide lies not in their direct elimination, but in their propensity to be reduced back to the parent compound, nicotine. While both N'-oxides are stable and not significantly metabolized further, they can undergo in vivo reduction, effectively recycling nicotine and extending its presence in the body.[2][6]
Experimental data from a pivotal study in rats provides clear evidence of the differential reduction of these diastereomers.[7] In this study, rats were administered either cis- or trans-nicotine N'-oxide in their drinking water for three weeks. The subsequent analysis of plasma and urine revealed a significantly greater conversion of the trans isomer back to nicotine.
Key Experimental Findings:
| Parameter | (1R,2S)-trans-N'-Oxide Group | (1S,2S)-cis-N'-Oxide Group | Implication |
| Plasma Nicotine Levels (Day 7) | ~2x higher | Baseline | The trans isomer is significantly more susceptible to in vivo reduction. |
| Urinary Nicotine Levels (Day 15) | ~3x higher | Baseline | Greater reduction of the trans isomer leads to higher systemic nicotine exposure and excretion. |
| Plasma Cotinine Levels | Continued to increase past Day 7 | Peaked at Day 7 | The higher and more sustained levels of nicotine from trans-N'-oxide reduction lead to greater formation of downstream metabolites like cotinine. |
Table 1: Summary of comparative in vivo data from rats administered nicotine N'-oxide diastereomers. Data synthesized from findings reported by Spratt et al. (1988).[7]
These results compellingly demonstrate that the stereochemistry at the N'-oxide center dictates the efficiency of in vivo reduction. The (1R,2S)-trans isomer is a much better substrate for the reductive enzymes (likely gut microflora) than the (1S,2S)-cis isomer. This differential reduction is the primary driver of their distinct pharmacokinetic profiles, leading to substantially higher systemic nicotine exposure following administration of the trans diastereomer.
Caption: Metabolic fate of (S)-Nicotine, highlighting the stereoselective formation and differential in vivo reduction of its N'-oxide diastereomers.
Experimental Protocols for Comparative Pharmacokinetic Analysis
To reliably compare the pharmacokinetics of these diastereomers, a robust and well-controlled experimental design is paramount. The following protocol outlines a comprehensive approach based on established methodologies.[7][8]
Animal Model and Acclimation
-
Model: Male Sprague-Dawley or Fischer-344 rats (n=10 per group).
-
Rationale: These strains are commonly used in pharmacokinetic studies and have well-characterized metabolic profiles.
-
Acclimation: Animals should be housed in controlled conditions (12-h light/dark cycle, constant temperature and humidity) for at least one week prior to the study, with free access to standard chow and water.
Dosing and Administration
-
Groups:
-
Group 1: Control (vehicle only)
-
Group 2: (1S,2S)-Nicotine N'-Oxide
-
Group 3: (1R,2S)-Nicotine N'-Oxide
-
-
Route of Administration: Intravenous (IV) bolus via tail vein or oral gavage (PO).
-
Rationale: The IV route provides 100% bioavailability and allows for the assessment of distribution and elimination without the confound of absorption. The PO route is essential for evaluating the extent of first-pass metabolism and gut-mediated reduction.
-
Dose: A single dose of 1 mg/kg. The compounds should be dissolved in a sterile saline vehicle.
Sample Collection
-
Matrix: Blood and Urine.
-
Blood Collection: Serial blood samples (approx. 200 µL) are collected from the tail vein into heparinized tubes at pre-dose (0) and at 5, 15, 30 min, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Rationale: This schedule captures the distribution and elimination phases of the compounds.
-
Processing: Plasma is separated by centrifugation (e.g., 2,000 x g for 10 min at 4°C) and stored at -80°C until analysis.
-
Urine Collection: Animals are housed in metabolic cages for 24 hours post-dose to allow for the collection of urine. The total volume is recorded, and an aliquot is stored at -80°C.
Bioanalytical Method: LC-MS/MS Quantification
-
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity to quantify the N'-oxide diastereomers and nicotine in complex biological matrices.
-
Sample Preparation:
-
Thaw plasma/urine samples.
-
Add an internal standard (e.g., deuterated nicotine-d4, cotinine-d3).
-
Perform protein precipitation with acetonitrile or solid-phase extraction (SPE) using a C18 cartridge to isolate the analytes.[8]
-
Evaporate the supernatant/eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Separation:
-
Mass Spectrometry:
-
Interface: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Pharmacokinetic Data Analysis
-
Software: Use non-compartmental analysis (NCA) software (e.g., Phoenix® WinNonlin®).[10]
-
Parameters: Calculate key pharmacokinetic parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Terminal half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the parameters between the two diastereomer groups.
Caption: Workflow for a comparative pharmacokinetic study of nicotine N'-oxide diastereomers.
Discussion and Implications
The pronounced difference in the in vivo reduction of (1S,2S)- and (1R,2S)-nicotine N'-oxide carries significant implications for nicotine research. The efficient reduction of the naturally formed trans isomer means that N'-oxidation is not a terminal elimination pathway but rather a potential mechanism for creating a metabolic reservoir of nicotine. This "recycling" can prolong the systemic exposure to nicotine, potentially influencing its addictive properties and toxicological profile.
For drug development professionals, this case study serves as a potent reminder of the necessity of stereospecific analysis. Had the two diastereomers not been separated and studied independently, the crucial role of in vivo reduction would have been obscured. Any research involving nicotine metabolism or the development of therapies that might interact with FMO3 must consider the stereochemical outcome of N'-oxidation and the subsequent differential fate of the resulting diastereomers.
Conclusion
The pharmacokinetics of (1S,2S)-nicotine N'-oxide and (1R,2S)-nicotine N'-oxide are not equivalent. While their formation is governed by stereoselective enzymatic processes, their ultimate pharmacokinetic distinction is driven by the stereospecificity of in vivo reduction. The (1R,2S)-trans isomer, which is preferentially formed in humans, is readily reduced back to nicotine, creating a metabolic cycle. In contrast, the (1S,2S)-cis isomer is a poor substrate for this reductive pathway. This fundamental difference underscores the indispensable role of stereochemistry in drug metabolism and pharmacokinetics and highlights the need for precise analytical methods to unravel the complex biological fates of chiral molecules.
References
- Cashman, J. R., Park, S. B., Yang, Z. C., Washington, C. B., & Jacob, P. (1992). Metabolism of nicotine by human liver microsomes: stereoselective formation of trans-nicotine N'-oxide. Chemical research in toxicology, 5(5), 639–646.
-
Testa, B., Jenner, P., Beckett, A. H., & Gorrod, J. W. (1976). A Reappraisal of the Stereoselective Metabolism of Nicotine to Nicotine-l'-N-oxide. Xenobiotica, 6(9), 553-556. Available from: [Link]
-
Park, S. B., Jacob, P., Benowitz, N. L., & Cashman, J. R. (1993). Stereoselective metabolism of (S)-(-)-nicotine in humans: formation of trans-(S)-(-)-nicotine N-1'-oxide. Chemical research in toxicology, 6(6), 880–888. Available from: [Link]
-
Testa, B., Jenner, P., Beckett, A. H., & Gorrod, J. W. (1976). A Reappraisal of the Stereoselective Metabolism of Nicotine to nicotine-1'-N-oxide. Xenobiotica, 6(9), 553-6. Available from: [Link]
-
Park, S. B., Jacob, P., 3rd, Benowitz, N. L., & Cashman, J. R. (1993). Stereoselective metabolism of (S)-(-)-nicotine in humans: formation of trans-(S)-(-)-nicotine N-1'-oxide. Chemical Research in Toxicology, 6(6), 880-888. Available from: [Link]
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Spratt, D. M., Gorrod, J. W., & Jenner, P. (1988). Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats. Toxicology, 50(2), 199–213. Available from: [Link]
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Pseudomonas aeruginosa Metabolome Database. (2018). nicotine-1'-N-oxide (PAMDB120186). PAMDB. Available from: [Link]
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Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, 169, 29-64. Available from: [Link]
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Salam, S., El-Hajj Moussa, F., El-Hage, R., El-Hellani, A., & Aoun Saliba, N. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(4), 519-534. Available from: [Link]
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Thompson, J. A., Norris, K. J., & Petersen, D. R. (1985). Isolation and analysis of N-oxide metabolites of tertiary amines: quantitation of nicotine-1'-N-oxide formation in mice. Journal of Chromatography B: Biomedical Sciences and Applications, 341(2), 349-359. Available from: [Link]
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Longer Life Foundation. (n.d.). Nicotine N-Oxidation, A Novel Target for Smoking Cessation. Available from: [Link]
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Lowe, P. J., & Tritto, E. (2017). Nicotine Population Pharmacokinetics in Healthy Adult Smokers: A Retrospective Analysis. Journal of Clinical Pharmacology, 57(3), 344-355. Available from: [Link]
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Bliznyuk, V. N., & Stozhko, N. Y. (2020). Polarographic determination of nicotine, in the form of N-oxide, in spray. Analytical Chemistry, 14. Available from: [Link]
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Salam, S., El-Hajj Moussa, F., El-Hage, R., El-Hellani, A., & Aoun Saliba, N. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology. Available from: [Link]
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U.S. Department of Health and Human Services. (1988). The Health Consequences of Smoking: Nicotine Addiction. A Report of the Surgeon General. Chapter II: Nicotine: Pharmacokinetics, Metabolism, and Pharmacodynamics. Available from: [Link]
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- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Stereoselective metabolism of (S)-(-)-nicotine in humans: formation of trans-(S)-(-)-nicotine N-1'-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A reappraisal of the stereoselective metabolism of nicotine to nicotine-1'-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and analysis of N-oxide metabolites of tertiary amines: quantitation of nicotine-1'-N-oxide formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparison Guide: Assessing the Specificity of Nicotine N'-Oxide as a Biomarker for Different Tobacco Products
For researchers in tobacco product assessment and drug development, the quest for specific biomarkers of exposure is paramount. While cotinine has long been the gold standard for quantifying nicotine intake, its ubiquity across all nicotine-containing products limits its utility in distinguishing between them. This guide delves into a less-explored metabolite, nicotine N'-oxide, to critically assess its potential as a product-specific biomarker. We will explore the biochemical rationale for its variable expression, present comparative data, and provide a robust analytical protocol for its quantification.
The Biochemical Crossroads of Nicotine Metabolism: CYP2A6 vs. FMO3
Upon entering the body, nicotine is subject to extensive hepatic metabolism. The vast majority, typically 70-80%, is converted to cotinine by the cytochrome P450 enzyme CYP2A6. This is the primary, high-capacity pathway.
However, a secondary pathway, responsible for approximately 4-7% of the absorbed nicotine dose, is the N-oxidation of the pyrrolidine nitrogen to form nicotine N'-oxide.[1][2] This reaction is catalyzed not by P450 enzymes, but by flavin-containing monooxygenase 3 (FMO3).[1][2] This enzymatic divergence is the foundational reason why nicotine N'-oxide may serve as a differential biomarker. Any factor that alters the balance between CYP2A6 and FMO3 activity—be it genetics, route of administration, or co-exposure to enzyme inhibitors/inducers—could shift the ratio of their respective metabolites.
Furthermore, FMO3 is expressed in extrahepatic tissues, including the brain.[3] This raises the intriguing possibility that N-oxidation could reflect not just systemic clearance but also regional metabolism at sites of nicotine's psychoactive effects.[3][4]
Sources
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- 3. Nicotine dependence is associated with functional variation in FMO3, an enzyme that metabolizes nicotine in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Correlation of Nicotine N'-Oxide Levels with Self-Reported Smoking
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rigorous landscape of tobacco exposure assessment and smoking cessation research, the objective biochemical verification of self-reported smoking status is a cornerstone of data integrity. For decades, cotinine, the primary metabolite of nicotine, has been the undisputed "gold standard" biomarker. However, the intricate metabolic pathways of nicotine offer a portfolio of other metabolites that may provide more nuanced insights into smoking behavior, individual metabolic profiles, and the efficacy of cessation therapies.
This comprehensive guide provides an in-depth, technical comparison of nicotine N'-oxide, a minor yet significant metabolite of nicotine, with the established benchmark, cotinine. We will delve into the fundamental biochemistry, detail robust analytical methodologies for quantification, and critically evaluate the existing evidence correlating nicotine N'-oxide levels with self-reported smoking. This document is designed to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions about biomarker selection in their studies.
The Biochemical Landscape of Nicotine Metabolism: Beyond Cotinine
Upon entering the bloodstream, nicotine is extensively metabolized, primarily in the liver. The cytochrome P450 (CYP) enzyme system, particularly CYP2A6, is the principal catalyst, converting approximately 70-80% of nicotine into cotinine. This major pathway has been the focal point of smoking biomarker research.
However, a secondary, yet important, metabolic route is the N-oxidation of the pyrrolidine nitrogen of nicotine, which forms nicotine N'-oxide. This reaction is primarily catalyzed by flavin-containing monooxygenase 3 (FMO3). Nicotine N'-oxide typically constitutes about 4-7% of the total absorbed nicotine dose. Acknowledging these parallel pathways is fundamental to a comprehensive understanding of nicotine biomarker data and appreciating the inter-individual variability in nicotine metabolism.
Caption: The major metabolic pathways of nicotine, highlighting the formation of cotinine and nicotine N'-oxide.
Analytical Methodologies for Nicotine N'-Oxide Quantification
The precise and sensitive quantification of nicotine N'-oxide in biological matrices, such as urine, is a prerequisite for its validation and application as a reliable biomarker. Among the available analytical techniques, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as the method of choice, offering unparalleled selectivity and sensitivity.
Experimental Protocol: Quantification of Nicotine N'-Oxide in Human Urine by LC-MS/MS
This protocol outlines a robust and validated workflow for the quantification of nicotine N'-oxide in human urine. It is imperative that researchers optimize and validate the specific parameters for their unique instrumentation and laboratory environment.
1. Sample Preparation:
-
Objective: To efficiently extract nicotine N'-oxide from the complex urine matrix while minimizing interferences.
-
Procedure:
-
Thaw frozen human urine samples at ambient temperature.
-
To clarify the samples, centrifuge at 4,000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 500 µL of the urine supernatant with a known concentration of an appropriate internal standard (e.g., deuterated nicotine N'-oxide) to correct for extraction variability.
-
Induce protein precipitation by adding 1 mL of ice-cold acetonitrile.
-
Vigorously vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Pellet the precipitated proteins by centrifuging at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Objective: To achieve chromatographic separation of nicotine N'-oxide from other urinary components and perform highly specific and sensitive detection using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system seamlessly coupled to a triple quadrupole tandem mass spectrometer.
-
Exemplary Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm internal diameter x 50 mm length, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a 5-minute run time.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Exemplary Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both nicotine N'-oxide and its deuterated internal standard must be optimized to ensure maximum sensitivity and specificity.
-
A Guide to Inter-Laboratory Comparison of Nicotine N'-Oxide Measurement: Ensuring Analytical Accuracy and Comparability
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Accurate Nicotine N'-Oxide Quantification
Nicotine, the primary psychoactive compound in tobacco, undergoes extensive metabolism in the human body. While cotinine is the most abundant metabolite, nicotine N'-oxide is another significant product, accounting for approximately 4-7% of an absorbed nicotine dose.[1] The formation of nicotine N'-oxide is primarily catalyzed by flavin-containing monooxygenase 3 (FMO3).[1] Accurate measurement of nicotine N'-oxide in biological matrices such as urine is crucial for a comprehensive understanding of nicotine metabolism, assessing tobacco exposure, and monitoring adherence to smoking cessation programs.[1] Given the variability in analytical methodologies and laboratory practices, ensuring the accuracy and comparability of nicotine N'-oxide measurements across different research facilities is paramount. This guide provides an in-depth analysis of inter-laboratory comparisons for nicotine N'-oxide measurement, offering insights into best practices, common challenges, and data interpretation.
Prevailing Analytical Methodologies: A Focus on LC-MS/MS
The quantification of nicotine N'-oxide in complex biological matrices necessitates highly sensitive and selective analytical techniques. While older methods like gas chromatography have been used, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for its superior specificity and sensitivity.[1][2]
The preference for LC-MS/MS is driven by its ability to:
-
Effectively separate nicotine N'-oxide from other nicotine metabolites and endogenous matrix components.
-
Provide unambiguous identification based on the specific mass-to-charge ratio of the parent ion and its fragments.
-
Achieve low limits of detection and quantification , which is essential for accurately measuring the relatively low concentrations of nicotine N'-oxide.
The use of stable isotope-labeled internal standards, such as (1'S,2'S)-Nicotine-1'-Oxide-D3, is critical in LC-MS/MS analysis to correct for matrix effects and variations in instrument response, thereby enhancing the accuracy and precision of the measurement.[3]
Designing and Executing an Inter-Laboratory Comparison Study
Inter-laboratory comparisons, also known as proficiency testing or round-robin studies, are essential for validating analytical methods and assessing the competence of laboratories.[4] These studies involve distributing a set of identical, well-characterized samples to multiple laboratories for analysis. The results are then collated and statistically analyzed to evaluate the performance of each laboratory and the overall robustness of the analytical method.
A typical workflow for an inter-laboratory comparison of nicotine N'-oxide measurement is depicted in the following diagram:
Caption: Workflow of an inter-laboratory comparison study.
Key Considerations in Study Design:
-
Sample Homogeneity and Stability: The test samples must be homogeneous to ensure that each laboratory receives an identical aliquot. The stability of nicotine N'-oxide in the matrix under storage and shipping conditions must also be verified.
-
Reference Values: Ideally, the concentration of nicotine N'-oxide in the test samples should be determined by a reference laboratory using a highly validated method.
-
Standardized Protocol: Providing a detailed, standardized analytical protocol to all participating laboratories can help minimize variability arising from different methodologies.
-
Statistical Analysis: The use of robust statistical methods, such as the calculation of Z-scores, repeatability (r), and reproducibility (R), is essential for a meaningful evaluation of laboratory performance.[2][5]
Sample Preparation and LC-MS/MS Protocol
The following is a representative protocol for the quantification of nicotine N'-oxide in human urine using LC-MS/MS. This protocol is designed to be self-validating through the inclusion of quality control samples and an internal standard.
Materials and Reagents:
-
Nicotine N'-oxide analytical standard
-
(1'S,2'S)-Nicotine-1'-Oxide-D3 (internal standard)
-
Human urine (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges
Experimental Protocol:
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of nicotine N'-oxide in methanol.
-
Serially dilute the stock solution to create a calibration curve ranging from the expected lower to upper limits of quantification.
-
Prepare QC samples at low, medium, and high concentrations by spiking blank human urine with known amounts of nicotine N'-oxide.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 1 mL of urine sample, calibrator, or QC, add the internal standard solution.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the nicotine N'-oxide and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient elution to separate the analyte from matrix components.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for nicotine N'-oxide and its internal standard.
-
-
Caption: LC-MS/MS analytical workflow for nicotine N'-oxide.
Inter-Laboratory Comparison: A Case Study (Hypothetical Data)
Based on the principles of proficiency testing and findings from studies on related compounds, the following table presents hypothetical data from an inter-laboratory comparison for the measurement of nicotine N'-oxide in a prepared urine sample. The true value of the sample is 15.0 ng/mL.
| Laboratory | Method | Reported Value (ng/mL) | Z-Score | Repeatability (Intra-assay %CV) |
| Lab 1 | LC-MS/MS | 14.5 | -0.5 | 3.2% |
| Lab 2 | LC-MS/MS | 15.2 | 0.2 | 2.8% |
| Lab 3 | LC-MS/MS | 16.5 | 1.5 | 4.1% |
| Lab 4 | LC-MS/MS | 13.8 | -1.2 | 3.5% |
| Lab 5 | LC-MS/MS | 18.0 | 3.0 | 5.5% |
| Lab 6 | GC-MS | 12.5 | -2.5 | 7.8% |
| Lab 7 | LC-MS/MS | 14.9 | -0.1 | 2.5% |
| Lab 8 | LC-MS/MS | 15.5 | 0.5 | 3.0% |
Interpretation of Results:
-
Z-Score: This metric indicates how far an individual laboratory's result is from the consensus mean. A Z-score between -2 and 2 is generally considered satisfactory.[5] In our example, Lab 5 and Lab 6 have questionable or unsatisfactory Z-scores, suggesting potential issues with their measurements.
-
Repeatability: This is a measure of the precision of a laboratory's measurements within a single analytical run. Lower %CV values indicate better repeatability.
-
Reproducibility: This refers to the agreement of results between different laboratories. High variability in the reported values, as seen in this hypothetical dataset, underscores the need for standardized methods. A 2020 CORESTA proficiency study on nicotine degradants, including nicotine-N'-oxide, found that different laboratories often obtained different results, which was attributed to the use of various in-house methodologies.[6][7]
Challenges and Best Practices in Nicotine N'-Oxide Measurement
Several challenges can affect the accuracy and consistency of nicotine N'-oxide measurement:
-
Sample Stability: Nicotine N'-oxide can be susceptible to degradation. Proper sample collection, storage, and handling procedures are crucial.
-
Matrix Effects: Co-eluting substances from the biological matrix can interfere with the ionization of nicotine N'-oxide in the mass spectrometer, leading to inaccurate results.
-
Lack of a Standardized Method: As highlighted by the CORESTA study, the use of different analytical methods across laboratories is a major source of variability.[6][7]
To address these challenges, the following best practices are recommended:
-
Adoption of a Standardized Protocol: The development and adoption of a consensus method, such as a CORESTA Recommended Method, would significantly improve the consistency of results.[6]
-
Use of Appropriate Reference Materials: Certified reference materials for nicotine N'-oxide and its isotopically labeled internal standard are essential for accurate calibration and quality control.[3]
-
Regular Participation in Proficiency Testing: Ongoing participation in inter-laboratory comparison studies allows laboratories to monitor their performance and identify areas for improvement.
-
Thorough Method Validation: Each laboratory should thoroughly validate its analytical method for parameters such as accuracy, precision, linearity, and limits of detection and quantification.
Conclusion
The accurate measurement of nicotine N'-oxide is vital for advancing our understanding of nicotine metabolism and its implications for public health. Inter-laboratory comparisons are an indispensable tool for ensuring the quality and comparability of analytical data. By embracing standardized methodologies, utilizing appropriate reference materials, and actively participating in proficiency testing, the scientific community can enhance the reliability of nicotine N'-oxide measurements and, in turn, the robustness of research findings in tobacco and nicotine science.
References
- BenchChem. (n.d.). Application Note: Quantification of Nicotine N'-Oxide in Human Urine using LC-MS/MS.
- Veeprho. (n.d.). (1'S,2'S)-Nicotine-1'-Oxide-D3.
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A Researcher's Guide to Evaluating the Clinical Utility of Nicotine N'-Oxide Measurements
For Researchers, Scientists, and Drug Development Professionals
In the landscape of tobacco exposure and nicotine metabolism research, the accurate assessment of an individual's exposure is paramount. For decades, cotinine, the primary metabolite of nicotine, has been the gold standard biomarker. However, emerging evidence suggests that another metabolite, nicotine N'-oxide (NNO), offers a unique and complementary perspective. This guide provides an in-depth comparison of nicotine N'-oxide and other biomarkers, supported by experimental data and protocols, to aid researchers in making informed decisions for their clinical and research applications.
The Metabolic Crossroads of Nicotine: Cotinine vs. N'-Oxide Pathways
Upon entering the body, nicotine is extensively metabolized, primarily by the liver. Two major pathways are responsible for its transformation: C-oxidation leading to cotinine, and N-oxidation resulting in nicotine N'-oxide.[1]
-
The Cotinine Pathway: Approximately 70-80% of nicotine is converted to cotinine.[1] This process is a two-step enzymatic reaction initiated mainly by the cytochrome P450 enzyme CYP2A6, followed by oxidation by a cytoplasmic aldehyde oxidase.[1][2] Cotinine itself is further metabolized, with only about 10-15% of the initial nicotine dose being excreted as unchanged cotinine in urine.[1]
-
The N'-Oxide Pathway: A smaller fraction, around 4-7% of nicotine, is metabolized to nicotine N'-oxide.[1][3] This conversion is mediated by the flavin-containing monooxygenase 3 (FMO3) enzyme.[1][3] Unlike cotinine, nicotine N'-oxide is not significantly metabolized further and is largely excreted in the urine.[4] It can, however, be reduced back to nicotine, potentially leading to nicotine recycling within the body.[3]
Head-to-Head Biomarker Comparison
The choice of biomarker depends critically on the research question, including the desired window of detection and the specific population being studied.
| Feature | Nicotine | Cotinine | Nicotine N'-Oxide |
| Half-Life | ~2 hours[5] | ~16-18 hours[5] | Shorter than cotinine, reflecting more recent intake[6] |
| Metabolic Pathway | - | C-oxidation (CYP2A6)[5] | N-oxidation (FMO3)[1][3] |
| % of Nicotine Dose | ~3-5% excreted unchanged[1] | 70-80% converted from nicotine[1] | 4-7% converted from nicotine[1] |
| Primary Use Case | Assessing immediate exposure | Assessing exposure over the past 3-4 days[5][7] | Assessing recent exposure, potentially useful in cessation studies[6] |
| Influencing Factors | - | Genetic variation in CYP2A6[8] | Genetic variation in FMO3 |
| NRT Confounding | Yes | Yes | Yes |
Deep Dive: The Clinical Utility of Nicotine N'-Oxide
While cotinine provides a reliable measure of integrated nicotine exposure over several days, the shorter half-life of nicotine N'-oxide makes it a more suitable biomarker for assessing recent nicotine intake.[6] This characteristic is particularly valuable in smoking cessation studies where researchers need to distinguish between recent relapse and residual levels from previous use.
Furthermore, the distinct metabolic pathway of NNO offers a window into individual metabolic differences. The FMO3 enzyme responsible for its formation can exhibit genetic variability, which may influence the ratio of NNO to cotinine. Studying this ratio could provide insights into individual metabolic profiles and potentially predict responses to nicotine replacement therapies (NRTs).[6]
It is important to note that like cotinine, NNO levels are affected by NRTs, making it an unreliable marker for distinguishing between tobacco use and NRT in isolation. For this purpose, the measurement of minor tobacco alkaloids such as anabasine and anatabine, which are specific to tobacco, is recommended.[9]
Experimental Workflows for Biomarker Quantification
The gold standard for the simultaneous quantification of nicotine and its metabolites in biological fluids (urine, plasma, saliva) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.
Workflow Overview: Sample Preparation to Analysis
Detailed Protocol: Solid-Phase Extraction (SPE) of Nicotine Metabolites from Urine
This protocol is a representative example and may require optimization based on specific laboratory conditions and equipment.
-
Sample Pre-treatment: To a 1 mL urine sample, add an internal standard solution (e.g., deuterated analogs of nicotine, cotinine, and NNO). This is crucial for accurate quantification by correcting for sample loss during preparation and instrumental variability.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol and then water through it.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute the analytes of interest using an appropriate solvent mixture, often containing a small percentage of a basic modifier like ammonium hydroxide in an organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase used for the LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS Analysis
-
Chromatographic Separation (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Injection: Inject the reconstituted sample onto the LC system.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in positive mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and then monitoring for a specific product ion after fragmentation. This highly selective process minimizes interferences.[10]
-
MRM Transitions (Example):
-
Nicotine: Precursor ion (m/z) -> Product ion (m/z)
-
Cotinine: Precursor ion (m/z) -> Product ion (m/z)
-
Nicotine N'-Oxide: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standards: Corresponding transitions for the deuterated analogs.
-
-
A Decision-Making Framework for Biomarker Selection
Conclusion: An Expanding Toolkit for Nicotine Research
While cotinine remains an indispensable biomarker for assessing overall tobacco exposure, nicotine N'-oxide provides a valuable, complementary tool. Its shorter half-life offers a more granular view of recent nicotine use, which is particularly advantageous in the context of smoking cessation trials and studies of daily exposure patterns. The ability to simultaneously measure multiple metabolites, including cotinine and NNO, via robust LC-MS/MS methods allows for a more comprehensive understanding of an individual's nicotine metabolism. By carefully selecting the appropriate biomarker or panel of biomarkers based on the specific research objectives, scientists and clinicians can enhance the precision and clinical utility of their findings in the ongoing effort to understand and mitigate the health consequences of tobacco use.
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Beckett, A. H., Gorrod, J. W., & Jenner, P. (1971). Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine. Journal of Pharmacy and Pharmacology, 23(Suppl), 55S-61S. [Link]
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Marclay, F., & Saugy, M. (2010). Biomarkers of exposure to new and emerging tobacco delivery products. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 298(3), R545-R560. [Link]
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A Comparative Guide to the Synthesis of Nicotine N'-Oxide: Enzymatic vs. Chemical Routes to Purity
For researchers and drug development professionals, the synthesis of nicotine metabolites like nicotine N'-oxide is a critical step in metabolic studies, toxicological assessment, and the development of analytical standards. The choice of synthetic methodology—be it traditional chemical oxidation or a biocatalytic enzymatic approach—has profound implications for the final product's purity, particularly its stereochemical composition. This guide provides an in-depth comparison of these two synthetic paradigms, grounded in experimental data and process logic, to inform the selection of the most appropriate method for your research needs.
Introduction: The Significance of Purity in Nicotine N'-Oxide Synthesis
Nicotine N'-oxide is a primary metabolite of nicotine, formed by the oxidation of the pyrrolidine nitrogen.[1][2] Like nicotine itself, the N-oxide possesses a chiral center, resulting in the existence of two diastereomers: cis-(1'S, 2'S)-N-oxide and trans-(1'R, 2'S)-N-oxide. In biological systems, the formation is highly stereoselective, favoring the trans isomer.[1] Therefore, obtaining diastereomerically pure nicotine N'-oxide is often essential for accurately mimicking biological processes or for use as a reference standard. This guide dissects the two primary routes to its synthesis, evaluating them on the ultimate metric of purity.
Route 1: Chemical Synthesis - The Industrial Workhorse
The prevailing method for large-scale production of nicotine N'-oxide is chemical oxidation. This approach is valued for its scalability and high conversion rates, but it introduces significant challenges regarding purity that must be addressed through rigorous downstream processing.
Mechanism and Byproduct Profile
The most common industrial method involves the oxidation of nicotine using hydrogen peroxide (H₂O₂), often catalyzed by a non-oxidizing carboxylic acid such as citric acid.[1][3] The catalyst facilitates proton transfer steps, enhancing the reaction rate.[1]
While effective, this chemical oxidation is not stereoselective. The oxidant attacks the nitrogen atom from either face, leading to a mixture of both cis and trans diastereomers. Industrial processes report a typical cis to trans ratio of approximately 1:1.67.[3] Consequently, the crude product is inherently impure from a stereochemical standpoint.
Furthermore, the use of harsh oxidizing agents can lead to other byproducts. For instance, oxidation with reagents like sodium hypochlorite can generate a host of undesirable chlorinated byproducts and cleavage products, such as 3-chloropyridine and N-methylnicotinamide, severely compromising the purity of the final product.[4] Even with a cleaner oxidant like H₂O₂, side reactions can occur, and residual unreacted nicotine and catalyst remain in the crude mixture.[3]
The Purification Imperative
Achieving high purity via chemical synthesis is entirely dependent on the efficiency of the post-reaction purification train. The industrial process is a multi-step endeavor designed to first isolate and then separate the desired trans-isomer.
A typical workflow involves:
-
High-Conversion Reaction: Nicotine is oxidized, often in a partially continuous process at elevated temperatures (e.g., 80°C), to achieve high conversion rates (typically ~98%).[1][3]
-
Dehydration: The reaction mixture is dehydrated, commonly through azeotropic distillation with a solvent like n-propanol. This step is critical because the presence of water affects the solubility and crystallization of the isomers.[1][3]
-
Fractional Crystallization: The pure trans-nicotine N'-oxide is crystallized from the dry mixture by cooling. This step exploits the differential solubility between the trans and cis isomers, with the trans isomer being less soluble and crystallizing out preferentially.[1]
-
Isolation: The crystallized trans isomer is isolated by filtration. The remaining mother liquor is enriched in the cis isomer.[1]
This extensive purification process is effective but adds complexity, time, and cost to the overall synthesis. While a final purity of >90% for the trans-isomer can be achieved, it is a product of purification rather than synthesis.[3]
Route 2: Enzymatic Synthesis - The Precision Approach
Biocatalysis offers a starkly different path to nicotine N'-oxide, one where purity, specifically stereochemical purity, is the inherent outcome of the synthesis itself. This approach leverages the exquisite specificity of enzymes to control the reaction's outcome.
High-Fidelity Biocatalysts
In humans and other mammals, the N'-oxidation of nicotine is primarily catalyzed by Flavin-containing Monooxygenases (FMOs), with FMO1 and FMO3 showing the highest activity.[5][6] These enzymes are distinct from the Cytochrome P450 family (like CYP2A6), which are mainly responsible for the 5'-oxidation pathway that leads to cotinine.[5][7][8]
The defining characteristic of the FMO-catalyzed reaction is its high stereoselectivity. The enzyme's active site is a precisely shaped three-dimensional environment that binds the nicotine molecule in a specific orientation. This forces the oxidative attack on the nitrogen to occur from only one direction, leading exclusively to the formation of the trans-(S)-nicotine N-1'-oxide.[1]
Purity by Design
The direct consequence of this enzymatic precision is a crude product of exceptionally high stereochemical purity.
-
No Diastereomeric Mixture: The formation of the cis isomer is negligible, eliminating the primary purity challenge seen in chemical synthesis.
-
Milder Conditions: Enzymatic reactions proceed under mild, aqueous conditions (neutral pH, room/body temperature), which prevents the formation of degradation products and other harsh-condition byproducts.
-
Simplified Purification: Downstream processing is dramatically simplified. The primary goal is to separate the product from the enzyme (which can often be immobilized and reused) and buffer components, a far less complex task than separating closely related diastereomers.
However, the primary limitation of enzymatic synthesis is its scalability. While excellent for producing high-purity analytical standards or for use in lab-scale research, adapting these systems for large-scale industrial production remains a significant challenge due to factors like enzyme stability, production cost, and lower volumetric productivity compared to chemical reactors.[1]
Head-to-Head Comparison: Purity and Process Metrics
| Parameter | Chemical Synthesis (H₂O₂/Citric Acid) | Enzymatic Synthesis (FMO) | Rationale & Causality |
| Stereochemical Purity | Low (Crude is a ~1:1.67 cis/trans mixture)[3] | Very High (>99% trans-isomer) | The non-specific chemical oxidant attacks from either face of the nitrogen atom. The enzyme's chiral active site dictates a single trajectory for oxidation.[1] |
| Byproduct Profile | Unreacted nicotine, residual catalyst, potential side-reaction products. | Residual enzyme, buffer salts, cofactors. | Harsh reaction conditions (heat) can promote side reactions. Mild, aqueous enzymatic conditions are highly specific and minimize degradation. |
| Purification Complexity | High (Requires multi-step distillation and fractional crystallization to separate isomers).[1][3] | Low (Primarily involves separating the product from the protein and buffer). | The most difficult separation (diastereomers) is avoided entirely in the enzymatic route. |
| Scalability | High (Well-established for industrial-scale production).[1] | Low (Currently limited to lab/research scale).[1] | Chemical processes benefit from high reaction concentrations and rates. Biocatalysis is often limited by enzyme stability and production costs. |
| Reaction Conditions | Harsh (Elevated temperatures, ~80°C).[3] | Mild (Physiological temperature and pH). | Chemical reactions require thermal energy to overcome activation barriers. Enzymes lower the activation energy, allowing for mild conditions. |
| Environmental Impact | Moderate (Use of organic solvents for purification, energy-intensive). | Low (Aqueous-based, potentially reusable catalyst). | The need for azeotropic distillation and organic solvents in the chemical route adds to its environmental footprint. |
Experimental Protocols
Protocol 1: Chemical Synthesis and Purification of trans-Nicotine N'-Oxide
This protocol is adapted from established industrial methods.[3]
-
Reaction Setup: In a suitable reactor, add 5.9 g (30.8 mmol) of citric acid to an equimolar solution of 30% hydrogen peroxide.
-
Nicotine Addition: Slowly add 500 g (3.08 mol) of (S)-nicotine dropwise to the H₂O₂ solution, ensuring the reaction temperature is maintained below 90°C through controlled addition and cooling.
-
Reaction: Once the addition is complete, heat the mixture at 80°C for 5 hours to drive the reaction to completion (~98% conversion).
-
Dehydration: Add n-propanol to the reaction mixture and perform an azeotropic distillation to remove water.
-
Final Drying: Remove trace amounts of water from the dehydrated residue using a molecular sieve (4 Å).
-
Crystallization: Cool the dry reaction mixture to induce the crystallization of trans-nicotine N'-oxide.
-
Isolation: Filter the crystals, wash with a cold solvent like acetone, and dry in a vacuum oven at 60°C. The expected product is the crystalline trans-isomer.
Protocol 2: In Vitro Enzymatic Synthesis of trans-Nicotine N'-Oxide
This is a representative protocol for a lab-scale reaction.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), an NADPH-generating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase), and recombinant human FMO3 enzyme.
-
Substrate Addition: Add (S)-nicotine to the mixture to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours in a shaking water bath.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Enzyme Removal: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: The supernatant, containing diastereomerically pure trans-nicotine N'-oxide, can be directly analyzed or subjected to simple solid-phase extraction (SPE) for buffer exchange if required.
Protocol 3: Purity Analysis by UPLC-MS/MS
This method is suitable for quantifying nicotine N'-oxide and related impurities.[9]
-
Sample Preparation: Dilute the synthesized product (from either method) in a methanol/water (70:30, v/v) solution to a final concentration within the calibration range (e.g., 0.025 - 5.0 µg/mL).
-
Chromatography: Use a reverse-phase C18 column (e.g., Acquity UPLC BEH C18) with a gradient elution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Mass Spectrometry: Employ a tandem quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).
-
MRM Transition for Nicotine N'-oxide: Monitor the specific parent-to-daughter ion transition to ensure selective and sensitive detection.
-
-
Quantification: Generate a calibration curve using certified reference standards of cis- and trans-nicotine N'-oxide, nicotine, cotinine, and other potential impurities. Calculate the concentration and purity of the synthesized product against this curve.
Conclusion and Recommendations
The choice between chemical and enzymatic synthesis of nicotine N'-oxide is a clear trade-off between scalability and inherent purity.
Chemical synthesis is the undeniable choice for large-scale, industrial production where cost per gram is a primary driver. It delivers high yields, but this comes at the cost of stereoselectivity, necessitating a complex, energy-intensive purification process to isolate the desired trans-isomer from the cis-isomer and other byproducts. The final purity is a function of purification efficacy.
Enzymatic synthesis , by contrast, is a precision tool. It offers unparalleled stereoselectivity, directly yielding the biologically relevant trans-isomer in a diastereomerically pure form under mild, environmentally friendly conditions. This makes it the superior method for applications where absolute purity is paramount and scale is secondary, such as:
-
Production of analytical reference standards.
-
Synthesis of tracers for metabolic studies.
-
Early-stage drug discovery and toxicological testing.
For the modern researcher, if the goal is to obtain a standard that truly reflects the stereochemistry of metabolic processes, the enzymatic route is unequivocally the preferred, albeit less scalable, option.
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Cruze, C. et al. Nicotine-N'-oxidation by flavin monooxygenase enzymes. National Institutes of Health. Available from: [Link]
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Liang, S.S. et al. Online monitoring oxidative products and metabolites of nicotine by free radicals generation with Fenton reaction in tandem mass spectrometry. National Institutes of Health. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine (Nicotine 1-N-oxide)
This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine. As drug development professionals, our commitment to safety and environmental stewardship necessitates a rigorous approach to waste management, extending beyond mere compliance to a deep understanding of the chemical principles guiding our procedures.
Executive Summary: Hazard Assessment and Core Disposal Principle
3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine is more commonly known as Nicotine 1-N-oxide, a metabolite of nicotine.[1][2] Its chemical structure incorporates a pyridine ring, characteristic of many hazardous industrial chemicals, and a pyrrolidine N-oxide moiety. While specific toxicity data for this precise stereoisomer is not extensively published, the United States Environmental Protection Agency (EPA) classifies nicotine and its salts as an acute hazardous waste, designated with the waste code P075.[3][4]
Core Disposal Principle: Based on the precautionary principle and the compound's direct relationship to a P075-listed substance, all waste containing 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine must be managed as an acute hazardous waste. This approach ensures the highest level of safety and regulatory compliance. Disposal via sanitary sewer (sink disposal) or in regular trash is strictly prohibited.[5][6]
The hazards associated with related pyridine compounds include toxicity, flammability, and irritation.[7] Furthermore, compounds like dimethyl sulfoxide (DMSO) are known to facilitate the absorption of other chemicals through the skin, a property that should be considered when handling any sulfoxide, including N-oxides.[8]
Hazard Classification Summary
| Hazard Category | Classification | Rationale and Key Considerations |
| Acute Toxicity | Presumed High | Based on its identity as a nicotine derivative (P075 listed waste). Assumed to be fatal if swallowed, in contact with skin, or if inhaled.[1][3] |
| Skin Corrosion/Irritation | Presumed Irritant/Corrosive | Pyridine-based compounds are known skin irritants.[7] Causes skin irritation and potentially serious eye damage.[1] |
| Regulatory Status | Acute Hazardous Waste (P075) | All waste, including empty containers that are not triple-rinsed, must be managed as P075 hazardous waste.[3][4] |
| Environmental Hazard | Presumed Toxic to Aquatic Life | Pyridine itself is toxic to aquatic organisms. Waste must not be allowed to enter drains or waterways.[9] |
Mandatory Personal Protective Equipment (PPE)
A robust defense against exposure is critical. The following PPE is mandatory when handling the pure compound, its solutions, or any associated waste materials.
| PPE Item | Specification | Purpose & Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended. | Prevents dermal absorption, a primary route of exposure for nicotine and related compounds.[7][10] Nitrile gloves offer limited protection and should be avoided as the primary barrier. |
| Eye Protection | Safety glasses with side-shields or, preferably, chemical splash goggles. | Protects eyes from splashes of liquid or fine particles of solid material.[10] |
| Body Protection | Standard laboratory coat, fully buttoned. | Protects clothing and skin from incidental contamination.[10] |
| Respiratory Protection | All handling must occur within a certified chemical fume hood. | Prevents the inhalation of potentially harmful vapors or aerosols, which is a significant exposure risk.[5][11] |
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
Adherence to a systematic disposal workflow is essential to ensure safety and compliance. This protocol applies to the pure chemical, solutions, and all contaminated labware (e.g., pipette tips, weigh boats, gloves).
-
Waste Classification & Identification :
-
All waste streams containing 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine must be classified as Acute Hazardous Waste, EPA Code P075 .
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as they are the final authority on waste classification.[9]
-
-
Waste Segregation :
-
Crucially, do not mix this waste with other chemical waste streams , especially those that are non-hazardous or belong to a different compatibility group.[10]
-
Maintain separate, dedicated waste containers for solid, liquid, and contaminated PPE waste containing this compound.
-
-
Containerization :
-
Solid Waste : Collect pure compound and contaminated disposables (e.g., weigh paper, wipers) in a clean, dry, sealable container made of a compatible material like high-density polyethylene (HDPE).[7]
-
Liquid Waste : Collect solutions in a dedicated, leak-proof, and clearly labeled hazardous waste container.[11] Ensure the container material is compatible with the solvent used.
-
Contaminated Sharps : Any needles or other sharps must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste.
-
-
Labeling :
-
All waste containers must be clearly and indelibly labeled the moment the first drop of waste is added.[11]
-
The label must include, at a minimum:
-
The words "Hazardous Waste" [7]
-
The full chemical name: "3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine" and/or "Nicotine 1-N-oxide"
-
The EPA Waste Code: P075
-
An indication of the hazards (e.g., "Toxic")
-
The date of waste accumulation start.
-
-
-
Interim Storage :
-
Final Disposal :
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm.
Spill Response
-
Small Spill (contained within a fume hood):
-
Ensure all required PPE is worn.
-
Contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5][7]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[7]
-
-
Large Spill (outside of a fume hood):
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation : Move the individual to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14]
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from handling 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine.
Caption: Disposal workflow for 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine waste.
References
- Proper Disposal of Diphenyl Sulfoxide: A Guide for Labor
- PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
- DIMETHYL SULFOXIDE (DMSO) Safety Information.
- Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
- Pyridine Standard Oper
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
- Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington.
- 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine PubChem Entry. PubChem.
- Proper & Legal Disposals Of Nicotine Oils.
- Pyridine Material Safety D
- (±)-2-(2-Pyrrolidinyl)
- Nicotine Waste Management Guide. Delaware Department of Natural Resources and Environmental Control.
- 1-Methyl-2-pyrrolidinone Safety D
- (1S,2S)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide Product Information.
Sources
- 1. 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine | C10H14N2O | CID 409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Proper & Legal Disposals Of Nicotine Oils [ewastedisposal.net]
- 4. documents.dnrec.delaware.gov [documents.dnrec.delaware.gov]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine, a derivative of nicotine also known as Nicotine 1-N-oxide, requires meticulous handling.[1] This guide moves beyond a simple checklist, providing a comprehensive operational plan rooted in the principles of risk assessment and scientific causality. Our objective is to empower you with the knowledge to create a self-validating system of safety for every procedure involving this compound.
Foundational Hazard Assessment: Understanding the "Why"
Before selecting any personal protective equipment (PPE), we must first understand the inherent risks of the substance. 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine is classified with significant hazard warnings. According to the Globally Harmonized System (GHS), it is considered:
-
Acutely Toxic: Fatal if swallowed, in contact with skin, or if inhaled.[1]
-
A Skin Irritant: Causes skin irritation upon contact.[1]
-
A Serious Eye Damage Risk: Poses a danger of causing serious eye damage.[1]
These classifications are the primary drivers for the stringent PPE protocols that follow. The high acute toxicity means that even minimal exposure through any route—dermal, oral, or respiratory—can have severe consequences. This necessitates a "no-contact" handling policy, which is achievable only through the correct selection and use of PPE.
The Core Protocol: A Multi-Layered Defense
Your primary defense is a combination of engineering controls (like a chemical fume hood) and a robust PPE ensemble.[2] The following recommendations are based on a risk assessment for standard laboratory operations, such as weighing, dissolution, and use in reactions.
Eye and Face Protection: The First Line of Defense
Given the risk of serious eye damage, eye protection is non-negotiable.[1]
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory at all times when the compound is handled, even in small quantities. Standard safety glasses do not provide an adequate seal against splashes and aerosols.
-
Elevated Risk Operations: When handling larger volumes (>50 mL) or performing operations with a high potential for splashing (e.g., vortexing, sonicating, or transferring under pressure), a full-face shield must be worn in addition to chemical splash goggles.[3] This provides a secondary barrier protecting the entire face.
Hand Protection: Preventing Dermal Absorption
The compound's fatal-if-absorbed-through-skin classification demands rigorous hand protection.[1]
-
Glove Selection: Use chemically resistant gloves. Nitrile gloves are a common and effective choice for many laboratory chemicals and are recommended.[2] Always consult the glove manufacturer's compatibility chart if available.
-
The Double-Gloving Technique: For all procedures involving the pure compound or concentrated solutions, double-gloving is a field-proven best practice. This provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection while you pause to replace the outer one.
-
Glove Integrity: Gloves must be inspected for any signs of degradation or perforation before each use.[3][4] Change gloves immediately if you suspect contamination, and always wash your hands thoroughly with soap and water after removing them.[3]
Skin and Body Protection: A Barrier Against Contamination
Protecting your skin and personal clothing is crucial.
-
Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Enhanced Protection: For tasks involving significant quantities or a high risk of spills, a complete chemical-resistant suit or apron should be utilized to prevent any possibility of skin contact.[3] Ensure clothing is impervious to the substance and any solvents being used.
Respiratory Protection: Controlling Inhalation Hazards
The high inhalation toxicity necessitates strict control of airborne particles and aerosols.[1]
-
Primary Engineering Control: All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to minimize vapor and aerosol inhalation.[2][5]
-
Secondary Respiratory Protection: In the rare event that a fume hood is not available or during a large spill cleanup where aerosol generation is unavoidable, respiratory protection is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., OV/AG/P99) is necessary.[3] All personnel requiring respirators must be properly fit-tested and trained in their use.
Operational Planning: PPE Selection Matrix
To simplify the decision-making process, the following table outlines the minimum PPE requirements for various laboratory tasks.
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Stock Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Small-Scale Reactions (<50 mL) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Large-Scale Reactions (>50 mL) | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Chemical Resistant Apron over Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Butyl Gloves | Chemical Resistant Suit/Apron | NIOSH-Approved Respirator (if not in a hood) |
Procedural Guide: Donning and Doffing PPE
The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Donning Sequence (Putting On)
-
Lab Coat/Apron: Put on your lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator (if required): Perform a seal check according to training.
-
Goggles and Face Shield: Put on your chemical splash goggles, followed by a face shield if the task requires it.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they go over the cuffs of your lab coat.
Doffing Sequence (Taking Off)
This process is designed to contain contaminants.
-
Outer Gloves: Remove the most contaminated item first. Using a gloved hand, peel off the other outer glove from the cuff, turning it inside out. Slide the fingers of your now-ungloved hand under the cuff of the remaining outer glove and peel it off without touching the exterior. Dispose of them immediately in a designated hazardous waste container.[3]
-
Face Shield/Goggles: Remove from the back of the head. Do not touch the front surface.
-
Lab Coat/Apron: Unbutton and peel it off, turning it inside out to contain any contamination on the interior.
-
Respirator (if used): Remove from the back of the head.
-
Inner Gloves: Remove the final pair of gloves using the same technique as for the outer gloves.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.
Caption: PPE selection workflow for handling the target compound.
Disposal and Decontamination
All disposable PPE used while handling 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine must be considered hazardous waste.
-
Solid Waste: Contaminated gloves, wipes, and disposable lab coats should be placed in a clearly labeled, sealed hazardous waste container for disposal according to your institution's and local environmental regulations.[4]
-
Decontamination: In case of a spill, contain the material with an absorbent, non-reactive material. The cleanup area should be decontaminated thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.
By integrating this comprehensive safety framework into your daily operations, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility.
References
- CymitQuimica. (2025, November 1). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, July 28). SAFETY DATA SHEET.
- MATERIAL SAFETY DATA SHEET. (n.d.).
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS NICOTINE-CIS-N-OXIDE.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- PubChem. (n.d.). 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine | C10H14N2O.
- Fisher Scientific. (2009, November 12). SAFETY DATA SHEET.
- Pharmaffiliates. (n.d.). (1S,2S)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
Sources
- 1. 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine | C10H14N2O | CID 409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
